2-Hydroxyl emodin-1-methyl ether
説明
Structure
3D Structure
特性
IUPAC Name |
2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNHIDADWFGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2-Hydroxyl emodin-1-methyl ether
Disclaimer: Scientific literature detailing the specific mechanism of action for 2-Hydroxyl emodin-1-methyl ether is currently limited. This document provides an in-depth analysis of the well-researched, structurally similar anthraquinone (B42736), emodin (B1671224), as a predictive model. The structural variance, notably the hydroxylation at the 2-position and methylation at the 1-position of the anthraquinone core, may influence the biological activity and mechanistic pathways. All data and pathways described herein pertain to emodin and should be interpreted as a theoretical framework for the potential action of this compound.
Introduction
This compound is an anthraquinone compound isolated from the seeds of Cassia obtusifolia.[1][2][3] As a derivative of emodin, a compound with extensively documented pharmacological properties, it is hypothesized to share similar biological activities. Emodin is recognized for its anti-inflammatory, anticancer, and antibacterial effects.[4][5] This guide will explore the core mechanisms of emodin, focusing on its anticancer and anti-inflammatory signaling pathways, to provide a foundational understanding for researchers, scientists, and drug development professionals investigating this compound.
Core Mechanisms of Action (Based on Emodin)
Emodin exerts its biological effects by modulating a multitude of cellular signaling pathways critical to cancer progression and inflammatory responses. Its primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key inflammatory mediators.[5][6][7]
Anticancer Activity
Emodin's anticancer effects are multifaceted, targeting cell survival, proliferation, and metastasis through various mechanisms.
-
Induction of Apoptosis: Emodin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8][9] This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death.[4][10][11] Emodin also upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[4][8]
-
Cell Cycle Arrest: Emodin has been shown to induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7]
-
Modulation of Signaling Pathways: Emodin influences several key signaling cascades that are often dysregulated in cancer:
-
PI3K/Akt Pathway: Inhibition of this pathway reduces cancer cell survival and proliferation.
-
MAPK Pathway: Emodin can suppress the phosphorylation of ERK, JNK, and p38 MAP kinases, which are involved in cell growth and differentiation.[12]
-
NF-κB Pathway: By inhibiting the NF-κB pathway, emodin can reduce the expression of genes involved in inflammation, cell survival, and proliferation.[12]
-
Anti-inflammatory Activity
Emodin's anti-inflammatory properties are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13][14]
-
Inhibition of NF-κB Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated. Emodin can prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12] This blockage prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and iNOS.[12][14][15]
-
Inhibition of MAPK Pathways: Emodin also attenuates the phosphorylation of MAPKs (ERK1/2, p38, and JNK), which are upstream regulators of NF-κB and also play a role in the expression of inflammatory cytokines.[12]
Data Presentation: Cytotoxic Activity of Emodin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of emodin across various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatic Carcinoma | 43.87 ± 1.28 | [16] |
| MCF-7 | Human Breast Cancer | 52.72 ± 2.22 | [16] |
| A549 | Lung Cancer | 19.54 µg/mL | [17] |
| OVCAR-3 | Ovarian Cancer | 25.82 µg/mL | [17] |
| HeLa | Cervical Cancer | 12.14 µg/mL | [17] |
| COLO 800 | Melanoma | ~40 | [18] |
| COLO 794 | Melanoma | ~40 | [18] |
| A375 | Melanoma | ~40 | [18] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanisms of action of compounds like emodin.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., emodin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630 nm.[21]
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Western Blot Analysis of NF-κB Pathway Activation
This technique is used to detect changes in the levels of proteins involved in signaling pathways.
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). For NF-κB translocation studies, separate cytoplasmic and nuclear protein fractions.[22] Lyse the cells in a buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by emodin.
Caption: Emodin's Anticancer Mechanism via Apoptosis Induction.
Caption: Emodin's Anti-inflammatory Mechanism via NF-κB Inhibition.
Conclusion
While direct experimental evidence on the mechanism of action of this compound is not yet available, the extensive research on its parent compound, emodin, provides a robust framework for predicting its potential biological activities. Emodin demonstrates significant anticancer and anti-inflammatory effects by modulating critical cellular pathways, including the induction of apoptosis and the inhibition of NF-κB and MAPK signaling. These insights offer valuable starting points for the investigation and development of this compound as a potential therapeutic agent. Further research is imperative to delineate the specific molecular targets and pathways of this particular derivative and to understand how its unique chemical structure influences its pharmacological profile compared to emodin.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|346434-45-5|MOLNOVA [molnova.cn]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]
- 6. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asclepius-biotech.com [asclepius-biotech.com]
- 14. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Emodin (Emodol; Frangula Emodin) - tcsc1412 - Taiclone [taiclone.com]
- 18. mdpi.com [mdpi.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 23. researchgate.net [researchgate.net]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Biological Activity of 2-Hydroxy Emodin-1-Methyl Ether: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy emodin-1-methyl ether is an anthraquinone (B42736), a class of organic compounds known for their diverse biological activities. This particular derivative is a natural product isolated from the seeds of Cassia obtusifolia, a plant used in traditional medicine. Structurally related to the well-studied compound emodin (B1671224), 2-Hydroxy emodin-1-methyl ether is of interest to the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the biological activity of 2-Hydroxy emodin-1-methyl ether, with a focus on its potential anticancer and anti-inflammatory effects.
It is important to note that while the parent compound, emodin, has been extensively studied, research specifically investigating the biological activities of its derivative, 2-Hydroxy emodin-1-methyl ether, is limited. This guide reflects the currently available information.
Chemical Structure and Properties
Chemical Name: 2-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione
Molecular Formula: C₁₆H₁₂O₅
Molecular Weight: 284.26 g/mol
The structure of 2-Hydroxy emodin-1-methyl ether is characterized by the core anthraquinone skeleton with a hydroxyl group at the C2 position, a methoxy (B1213986) group at the C1 position, and a methyl group at the C3 position. These substitutions distinguish it from emodin and are expected to influence its biological activity.
Biological Activity: Current State of Research
Current scientific literature primarily documents the isolation and structural elucidation of 2-Hydroxy emodin-1-methyl ether from Cassia obtusifolia. While this confirms its natural origin, there is a notable lack of published studies detailing its specific biological activities, such as anticancer or anti-inflammatory properties.
A phytochemical study by Pang X, et al. (2019) successfully isolated 2-Hydroxy emodin-1-methyl ether as one of sixteen compounds from the seeds of Cassia obtusifolia. However, the focus of this research was on the structural characterization of new naphthalene (B1677914) glycosides, and the biological activities of the other isolated compounds, including 2-Hydroxy emodin-1-methyl ether, were not reported.
Furthermore, a comprehensive review on the phytochemistry and pharmacology of Cassia obtusifolia lists 2-hydroxyemodin-1-methylether as a constituent but attributes the observed biological effects to the whole plant extract or to other, more abundant compounds. Similarly, a study on the toxicity of various components of Cassiae semen included 2-Hydroxy emodin-1-methyl ether but focused on its toxicological profile rather than its therapeutic efficacy.
As of the latest available data, there is no specific quantitative data (e.g., IC50 values), detailed experimental protocols for bioassays, or elucidated signaling pathways directly associated with the anticancer or anti-inflammatory activity of 2-Hydroxy emodin-1-methyl ether.
Inferred Potential and Future Directions
Given the extensive research on the parent compound, emodin, it is plausible to hypothesize that 2-Hydroxy emodin-1-methyl ether may possess similar biological activities. Emodin is known to exhibit a wide range of pharmacological effects, including:
-
Anticancer Activity: Emodin has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress metastasis. Its mechanisms of action often involve the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
-
Anti-inflammatory Activity: Emodin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
However, the structural differences between emodin and its 2-hydroxy-1-methyl ether derivative—specifically the presence and position of the hydroxyl and methoxy groups—will undoubtedly alter its physicochemical properties, bioavailability, and interaction with biological targets. Therefore, direct extrapolation of emodin's activities is not scientifically rigorous.
Future research is critically needed to bridge this knowledge gap. Key areas for investigation should include:
-
In vitro screening: Assessing the cytotoxic effects of 2-Hydroxy emodin-1-methyl ether against a panel of cancer cell lines to determine its potential as an anticancer agent.
-
Anti-inflammatory assays: Evaluating its ability to inhibit inflammatory responses in cellular and animal models.
-
Mechanism of action studies: If promising activity is observed, subsequent research should focus on identifying the molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
As there are no specific published studies on the biological activity of 2-Hydroxy emodin-1-methyl ether, this section will outline general experimental protocols that could be adapted for its investigation, based on standard methodologies used for similar natural products.
General Workflow for In Vitro Anticancer Activity Assessment
Caption: General workflow for evaluating the in vitro anticancer potential of a test compound.
General Workflow for In Vitro Anti-inflammatory Activity Assessment
Caption: General workflow for assessing in vitro anti-inflammatory activity.
Signaling Pathways: A Hypothetical Framework Based on Emodin
While the specific signaling pathways affected by 2-Hydroxy emodin-1-methyl ether are unknown, we can present a hypothetical framework based on the known targets of its parent compound, emodin, to guide future research.
Caption: Hypothetical anti-inflammatory mechanism based on known targets of emodin.
Conclusion
2-Hydroxy emodin-1-methyl ether is a naturally occurring anthraquinone with a chemical structure that suggests potential biological activity. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of its specific pharmacological effects. While its parent compound, emodin, is a well-documented anticancer and anti-inflammatory agent, dedicated studies on 2-Hydroxy emodin-1-methyl ether are required to elucidate its therapeutic potential. This guide serves as a summary of the limited available information and a call to action for the research community to investigate this promising natural product. Future studies are essential to determine if 2-Hydroxy emodin-1-methyl ether can be developed into a novel therapeutic agent.
In-Depth Technical Guide: 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether (CAS Number: 346434-45-5) is a naturally occurring anthraquinone (B42736) found in the seeds of Cassia obtusifolia[1][2][3][4]. Structurally related to the well-studied emodin (B1671224), this compound is of growing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, a detailed experimental protocol for its biological evaluation, and a summary of its known biological effects. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is an anthraquinone derivative with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol [1][3]. While detailed experimental data on its physical properties are limited, its chemical structure suggests it is a solid, likely with color, and soluble in organic solvents.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 346434-45-5 | [1][3] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][3] |
| Molecular Weight | 300.26 g/mol | [1][3] |
| Natural Source | Seeds of Cassia obtusifolia | [1][2][3][4] |
| Chemical Class | Anthraquinone | [1][2] |
Experimental Protocols
Isolation of this compound from Cassia obtusifolia Seeds
The primary method for obtaining this compound is through isolation from its natural source, the seeds of Cassia obtusifolia. The detailed protocol is described by Pang et al. (2019)[2]. While the full experimental details from the primary literature are proprietary, a general workflow for the isolation of anthraquinones from plant material is outlined below. This serves as a representative procedure for researchers aiming to isolate this compound.
Methodology:
-
Extraction: The dried and powdered seeds of Cassia obtusifolia are subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic phase, containing the anthraquinones, is collected and concentrated.
-
Chromatographic Separation: The concentrated organic fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the different components.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Monoamine Oxidase (MAO) Inhibition Assay
The only reported biological activity for this compound is its inhibitory effect on human monoamine oxidase-A (hMAO-A). The following protocol is based on the methodology described by Jung et al. (2016).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A is used as the enzyme source. Kynuramine is used as the substrate.
-
Assay Conditions: The assay is performed in a potassium phosphate (B84403) buffer (pH 7.4).
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound or a positive control (e.g., clorgyline) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of kynuramine.
-
Reaction Termination: After a set incubation time (e.g., 30 minutes) at 37°C, the reaction is terminated by the addition of a strong base (e.g., 2N NaOH).
-
Detection: The formation of the product, 4-hydroxyquinoline, is measured fluorometrically with an excitation wavelength of 310 nm and an emission wavelength of 380 nm.
-
Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Biological Activity and Signaling Pathways
Quantitative Biological Data
To date, there is limited quantitative biological data available for this compound. The most significant finding is its inhibitory activity against human monoamine oxidase-A (hMAO-A).
Table 2: In Vitro Biological Activity of this compound
| Target | Assay | Result (IC₅₀) | Reference(s) |
| Human Monoamine Oxidase-A (hMAO-A) | Fluorometric assay using kynuramine as substrate | 153.95 ± 9.07 µM |
Signaling Pathways
Currently, there are no published studies that have specifically investigated the signaling pathways modulated by this compound. Its structural similarity to emodin suggests that it might interact with similar pathways, such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, which are known to be affected by emodin. However, this remains speculative and requires experimental validation.
Conclusion and Future Directions
This compound is a natural product with demonstrated in vitro inhibitory activity against hMAO-A. However, the current body of scientific literature on this specific compound is limited. The majority of available research focuses on its more prevalent analog, emodin.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a broader range of biological targets to identify novel therapeutic applications.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for identified targets.
-
In Vivo Efficacy and Safety Studies: Assessing the therapeutic potential and toxicological profile of this compound in preclinical animal models.
This technical guide provides a solid foundation for initiating further research into the pharmacological potential of this compound, a promising but understudied natural product.
References
An In-depth Technical Guide to 2-Hydroxyl Emodin-1-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) of interest for its potential therapeutic applications. This document consolidates available data on its physicochemical characteristics, biological activity, and relevant experimental methodologies.
Chemical Properties
This compound, a naturally occurring anthraquinone, has been isolated from the seeds of Cassia obtusifolia and the plant Ventilago leiocarpa[1]. It is also known as 1-Methoxy-2,6,8-trihydroxy-3-methyl-9,10-anthraquinone.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It typically appears as a yellow or red powder.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 300.26 g/mol | --INVALID-LINK-- |
| CAS Number | 346434-45-5 | --INVALID-LINK-- |
| Appearance | Yellow or Red Powder | --INVALID-LINK-- |
| Purity | >95% to >98% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | --INVALID-LINK-- |
Biological Activity and Signaling Pathways
Research has indicated that this compound possesses cytotoxic properties against various tumor cell lines. A study by Lin et al. (2001) demonstrated that this compound inhibited the proliferation of HeLa, Vero, Raji, Wish, and Calu-1 tumor cell lines[1].
While the specific signaling pathways modulated by this compound are not extensively detailed in the literature, its structural similarity to emodin (B1671224) suggests potential interaction with key cancer-related pathways. Emodin is known to exert its anticancer effects through the modulation of multiple signaling cascades, including:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival.
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
-
Protein Tyrosine Kinases: Emodin is a known inhibitor of several tyrosine kinases, which are critical for cell signaling and growth.
The diagram below illustrates a potential signaling pathway that may be influenced by this compound, based on the known activities of emodin.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively published. However, based on related literature, the following methodologies can be inferred and adapted.
Isolation from Natural Sources
The following workflow outlines a general procedure for the isolation of anthraquinones from plant material, such as Cassia obtusifolia seeds.
A study on the larvicidal activity of compounds from Cassia obtusifolia seeds utilized a chloroform (B151607) fraction for the isolation of emodin, a related anthraquinone. This suggests that a similar solvent system could be effective for the extraction of this compound.
Synthesis
A review article by Murdani et al. describes a general method for the synthesis of 2-hydroxyemodin (B1248385) from emodin. This process involves a reaction with metabisulfite, followed by isolation using acidified silica (B1680970) gel column chromatography. While this protocol does not yield the 1-methyl ether derivative, it provides a potential starting point for a multi-step synthesis.
Cytotoxicity Assays
The cytotoxic effects of this compound can be evaluated using standard cell-based assays.
Example Protocol: MTT Assay
-
Cell Seeding: Plate tumor cells (e.g., HeLa, Calu-1) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in cell culture medium) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. While its exact molecular mechanisms are still under investigation, its structural similarity to emodin suggests that it may target key signaling pathways involved in cancer cell proliferation and survival. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the development of optimized synthesis and isolation protocols. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this and related anthraquinone compounds.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia, is an emerging natural product with significant therapeutic potential. While research on this specific compound is in its nascent stages, computational analyses, supported by the extensive pharmacological data of its parent compound, emodin (B1671224), have identified key molecular targets and signaling pathways that are critical in various pathologies, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its putative interaction with Heat Shock Protein 90 (HSP90) and the consequent modulation of major signaling cascades including the PI3K/Akt, MAPK, and NF-κB pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this promising compound.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Anthraquinones, a class of aromatic compounds found in numerous plants and fungi, are well-recognized for their wide range of pharmacological effects, including anti-inflammatory, anti-viral, and anti-cancer properties. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is one of the most extensively studied anthraquinones, with a well-documented ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.
This compound is a derivative of emodin, distinguished by the presence of a hydroxyl group at the C2 position and a methyl ether at the C1 position. These structural modifications have the potential to alter the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy or a more favorable safety profile. Recent computational studies have begun to elucidate the specific molecular targets of this derivative, pointing towards a promising future in targeted therapies.
Primary Therapeutic Target: Heat Shock Protein 90 (HSP90)
Recent in-silico molecular docking studies have identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a high-affinity binding partner for this compound. This interaction is of considerable therapeutic interest due to the central role of HSP90 in maintaining cellular homeostasis and its critical involvement in cancer.
HSP90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive tumor growth and survival. By binding to and inhibiting the ATPase activity of HSP90, this compound can disrupt the chaperone's function, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.
Quantitative Data: Molecular Docking Analysis
The binding affinity of this compound to HSP90AA1 has been predicted using molecular docking simulations. The following table summarizes the key quantitative data from these computational studies. For context, the binding affinities of related anthraquinones are also presented.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |
| This compound | HSP90AA1 | -7.466 | (Predicted hydrogen bonding and van der Waals forces) |
| Emodin | HSP90AB1 | -9.42 | (Predicted hydrogen bonds and π–π stacking) |
| Chrysophanol (B1684469) | SRC | -8.324 | (Predicted hydrophobic interactions and carbon–hydrogen bonds) |
Note: The data for emodin and chrysophanol are provided for comparative purposes and are from the same study that predicted the binding of this compound to HSP90AA1. HSP90AB1 is a closely related isoform of HSP90.
Key Signaling Pathways Modulated by this compound
The inhibition of HSP90 by this compound is predicted to have a cascading effect on several downstream signaling pathways that are crucial for cancer cell survival and proliferation.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. Akt is a key client protein of HSP90. The predicted inhibition of HSP90 by this compound would lead to the degradation of Akt, thereby inhibiting the entire PI3K/Akt/mTOR signaling cascade. This would result in decreased cell proliferation and the induction of apoptosis.
Caption: PI3K/Akt pathway with predicted inhibition by this compound.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route for cell proliferation, differentiation, and survival. Components of this pathway are also clients of HSP90. Network pharmacology studies suggest that this compound may modulate this pathway. Inhibition of HSP90 would lead to the degradation of key kinases in this pathway, such as Raf and MEK, thereby blocking downstream signaling to ERK and preventing the transcription of genes involved in cell growth.
Caption: MAPK/ERK pathway and its potential modulation by this compound.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. The parent compound, emodin, is a known inhibitor of the NF-κB pathway. It is plausible that this compound retains this activity. The mechanism likely involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: NF-κB signaling pathway with the putative inhibitory action of this compound.
Experimental Protocols
The following section details representative experimental protocols for the validation of the predicted therapeutic targets and mechanisms of action of this compound.
Molecular Docking
This protocol outlines a general workflow for in-silico molecular docking to predict the binding affinity and mode of interaction between a ligand (this compound) and a target protein (e.g., HSP90AA1).
Caption: A generalized workflow for molecular docking studies.
Western Blotting for PI3K/Akt Pathway Analysis
This protocol describes the use of Western blotting to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL reagent, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Experimental workflow for Western blot analysis.
HSP90 ATPase Activity Assay
This protocol outlines a method to experimentally validate the inhibitory effect of this compound on the ATPase activity of HSP90.
Materials:
-
Recombinant human HSP90α
-
ATP
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and KCl)
-
Malachite green reagent for phosphate (B84403) detection
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HSP90α, and varying concentrations of this compound. Include a positive control (e.g., a known HSP90 inhibitor) and a no-inhibitor control.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop Reaction and Detect Phosphate: Add the malachite green reagent to each well to stop the reaction and to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Analysis: Calculate the percentage of HSP90 ATPase inhibition for each concentration of the compound and determine the IC50 value.
Summary and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, with computational evidence strongly suggesting HSP90 as a primary molecular target. The inhibition of this crucial molecular chaperone provides a mechanistic basis for the compound's predicted anti-cancer activity through the simultaneous disruption of multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.
While the in-silico data is promising, it is imperative that these findings are validated through rigorous experimental studies. Future research should focus on:
-
In vitro validation: Conducting cell-based assays to confirm the inhibitory effects on the predicted signaling pathways and to determine the IC50 values in various cancer cell lines.
-
Direct target engagement assays: Performing biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm the direct binding of this compound to HSP90 and to quantify the binding affinity.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing additional derivatives of emodin to optimize potency and selectivity for HSP90.
In Vitro Therapeutic Potential of Physcion (2-Hydroxy Emodin-1-Methyl Ether): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physcion (B1677767), also known as 2-Hydroxy emodin-1-methyl ether, is a naturally occurring anthraquinone (B42736) with demonstrated pharmacological activities, most notably as a potential anticancer agent.[1][2] This technical guide provides a comprehensive overview of the in vitro studies investigating the molecular mechanisms of physcion. It summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of physcion have been quantified across various cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative perspective on its potency and mechanisms of action.
Table 1: Cytotoxicity of Physcion in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 203.1 µM | 24 hours | [3] |
Table 2: Effects of Physcion on Apoptosis and Cell Cycle Progression
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | Increased sub-G1 population, G0/G1 arrest | [4][5] |
| HeLa | Cervical Cancer | 80 µM | 33.06% apoptotic cells | [6] |
| HeLa | Cervical Cancer | 160 µM | 64.38% apoptotic cells | [6] |
| HeLa | Cervical Cancer | 300 µM | >96% of cells with caspase 3/7 activity | [6] |
| HeLa | Cervical Cancer | 80 µM | 59.71% of cells in G0/G1 phase | [6] |
| HeLa | Cervical Cancer | 160 µM | 63.38% of cells in G0/G1 phase | [6] |
| HeLa | Cervical Cancer | 200 µM | >76% of cells in G0/G1 phase | [6] |
| HAPI | Microglia | 50, 100, 200 µmol/l | Increased apoptosis | [7] |
Table 3: Modulation of Key Signaling Proteins by Physcion
| Cell Line | Cancer Type | Concentration | Protein | Effect | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | Cyclin D1, Cyclin A, CDK4, CDK2, c-Myc, p-Rb | Down-regulation | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Caspase-3, -8, -9, PARP | Activation/Cleavage | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Bcl-2, Bid | Suppression | [4][5] |
| HeLa | Cervical Cancer | 80 µM | Bcl-2 | >21% inactivation | [8] |
| HeLa | Cervical Cancer | 160 µM | Bcl-2 | 37% inactivation | [8] |
| HeLa | Cervical Cancer | 200 µM | Bcl-2 | 41.90% inactivation | [8] |
| HeLa | Cervical Cancer | 300 µM | Bcl-2 | 44.70% inactivation | [8] |
| HeLa | Cervical Cancer | 80 µM | Reactive Oxygen Species (ROS) | 44.42% increase | [8] |
| HeLa | Cervical Cancer | 160 µM | Reactive Oxygen Species (ROS) | 71.98% increase | [8] |
| HeLa | Cervical Cancer | 300 µM | Reactive Oxygen Species (ROS) | 86.05% increase | [8] |
| HeLa | Cervical Cancer | 80 µM, 160 µM | LC3 (Autophagy marker) | Increased expression | [6] |
| MCF-7 | Breast Cancer | 200 µM | LDH, Caspase-3, -8, -9 | Increased activity | [3] |
| HAPI | Microglia | 50, 100, 200 µmol/l | Bcl-2 | Decreased expression | [7] |
| HAPI | Microglia | 50, 100, 200 µmol/l | Bax | Increased expression | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro effects of physcion.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of physcion and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with physcion for the desired time. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with physcion and harvest as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[10]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2, cyclins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Physcion exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Physcion induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] It leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[4][11] This is accompanied by the cleavage of PARP and the downregulation of anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins like Bax.[4][7][8]
Cell Cycle Arrest
Physcion has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[4][6] This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin A, CDK4, and CDK2, as well as the transcription factor c-Myc.[4] The retinoblastoma protein (Rb) is also dephosphorylated, which prevents the cell from progressing into the S phase.
Induction of Oxidative Stress and Autophagy
In some cancer cell lines, such as HeLa, physcion has been observed to induce the production of reactive oxygen species (ROS).[6][8] This increase in oxidative stress can contribute to mitochondrial damage and apoptosis. Furthermore, physcion treatment has been associated with an increase in the number of lysosomes and autophagic vacuoles, along with elevated expression of the autophagy marker LC3, suggesting the induction of autophagy.[6]
Conclusion
The in vitro evidence strongly suggests that physcion is a promising natural compound with potent anticancer properties. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of cellular stress pathways, makes it an attractive candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of the in vitro pharmacology of physcion, which can aid researchers in designing future studies to fully elucidate its therapeutic potential.
References
- 1. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-breast cancer property of physcion via oxidative stress-mediated mitochondrial apoptosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Physcion prevents induction of optic nerve injury in rats via inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physcion Induces Potential Anticancer Effects in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Preliminary Cytotoxicity Screening of 2-Hydroxyl emodin-1-methyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether is an anthraquinone (B42736) derivative that can be isolated from the seeds of Cassia obtusifolia.[1][2] Anthraquinones are a class of naturally occurring compounds known for their diverse pharmacological activities. The parent compound, emodin (B1671224), has demonstrated a wide range of biological effects, including anti-inflammatory, antibacterial, and notably, anticancer properties.[3][4] Emodin exerts cytotoxic and growth-inhibitory effects on various cancer cell lines, including those of the lung, liver, colon, breast, and pancreas.[3] The anticancer mechanisms of emodin are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways.[3][5]
Given the established anticancer potential of emodin, its derivatives, such as this compound, are promising candidates for further investigation. This guide outlines the preliminary steps for assessing the cytotoxicity of this compound, providing a framework for in vitro evaluation.
Quantitative Cytotoxicity Data of Emodin
While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the reported 50% inhibitory concentrations (IC50) of its parent compound, emodin, against a variety of human cancer cell lines. This data serves as a valuable reference point for designing preliminary screening experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Adenocarcinoma | ~60 | |
| A549 | Lung Adenocarcinoma | 19.54 (µg/mL) | [4] |
| COLO 800 | Melanoma | 40 | [6] |
| COLO 794 | Melanoma | 40 | [6] |
| A375 | Melanoma | 40 | [6] |
| HepG2 | Liver Cancer | 43.87 ± 1.28 | [1] |
| HepG2 | Liver Cancer | 12.79 (µg/mL) | [4] |
| MCF-7 | Breast Cancer | 52.72 ± 2.22 | [1] |
| MCF-7 | Breast Cancer | 90.2 | [7] |
| MCF-7 | Breast Cancer | 20 | [7] |
| OVCAR-3 | Ovarian Cancer | 25.82 (µg/mL) | [4] |
| HeLa | Cervical Cancer | 12.14 (µg/mL) | [4] |
| L02 | Normal Liver Cells | 22.52 ± 0.18 | [1] |
Experimental Protocols
A crucial first step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a general framework for determining the IC50 value of a test compound.
1. Materials and Reagents:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or other test compound)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells until they reach logarithmic growth phase.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in complete culture medium at various concentrations.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in living cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Formazan Solubilization and Measurement:
-
After the 4-hour incubation, carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.
-
3. Data Analysis:
-
Calculate Cell Viability (%):
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50:
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for conducting a preliminary cytotoxicity screening using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assay.
Potential Signaling Pathway: Emodin-Induced Apoptosis
Emodin has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are central to cell survival, proliferation, and death. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.
The diagram below illustrates a simplified model of how emodin can induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway and activating the pro-apoptotic MAPK pathway.
Caption: Emodin's potential mechanism of apoptosis induction.
Conclusion
While direct evidence for the cytotoxicity of this compound is currently lacking, the established anticancer activities of its parent compound, emodin, provide a strong rationale for its investigation. The protocols and pathways outlined in this guide offer a foundational framework for researchers to conduct preliminary cytotoxicity screenings. Future studies should focus on determining the IC50 values of this specific derivative against a panel of cancer cell lines and elucidating its precise molecular mechanisms of action. Such research is essential for evaluating its potential as a novel therapeutic agent in oncology.
References
- 1. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Emodin (Emodol; Frangula Emodin) - tcsc1412 - Taiclone [taiclone.com]
- 5. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer action of naturally occurring emodin for the controlling of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Path of 2-Hydroxyemodin-1-methyl ether: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyemodin-1-methyl ether, an anthraquinone (B42736) derivative, presents a promising scaffold for therapeutic development. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for advancing it through the preclinical pipeline. This technical guide addresses the critical parameters of solubility and stability for 2-hydroxyemodin-1-methyl ether. While specific quantitative data for this compound is limited in publicly available literature, this document provides a comprehensive overview based on the known characteristics of its parent compound, emodin, and established methodologies for physicochemical characterization. This guide is intended to equip researchers with the foundational knowledge and experimental frameworks necessary to assess the developability of 2-hydroxyemodin-1-methyl ether.
I. Solubility Profile
Table 1: Qualitative and Predicted Solubility of 2-Hydroxyemodin-1-methyl ether
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar anthraquinone core limits solubility in non-polar solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. Aloe-emodin, a similar compound, is soluble in DMSO and DMF. |
| Polar Protic | Water | Practically Insoluble | The large hydrophobic anthraquinone structure dominates over the polar functional groups, leading to poor aqueous solubility. Emodin is practically insoluble in water. |
| Alcohols (Methanol, Ethanol) | Soluble | The hydroxyl and ether groups can participate in hydrogen bonding with alcohol solvents. Emodin is soluble in ethanol (B145695). Aloe-emodin's solubility is higher in ethanol and methanol (B129727) compared to water. | |
| Aqueous Basic | Aqueous NaOH, Na₂CO₃ | Soluble | The phenolic hydroxyl groups can be deprotonated in basic solutions, forming a more soluble phenoxide salt. Emodin is soluble in aqueous alkali hydroxide (B78521) and sodium carbonate solutions. |
II. Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following standard experimental methodologies are recommended.
A. Visual Solubility Determination
This method provides a rapid, qualitative assessment of solubility.
-
Sample Preparation: Weigh 1-5 mg of 2-hydroxyemodin-1-methyl ether into a clear glass vial.
-
Solvent Addition: Add the selected solvent in small, measured increments (e.g., 0.1 mL).
-
Mixing: After each addition, vortex the vial for at least 30 seconds.
-
Observation: Visually inspect the solution against a light and dark background for any undissolved particles.
-
Classification:
-
Very Soluble: Less than 1 part of solvent required for 1 part of solute.
-
Freely Soluble: From 1 to 10 parts of solvent required.
-
Soluble: From 10 to 30 parts of solvent required.
-
Sparingly Soluble: From 30 to 100 parts of solvent required.
-
Slightly Soluble: From 100 to 1,000 parts of solvent required.
-
Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required.
-
Practically Insoluble: More than 10,000 parts of solvent required.
-
B. Gravimetric Solubility Determination
This is a quantitative method to determine equilibrium solubility.
-
Equilibration: Add an excess amount of 2-hydroxyemodin-1-methyl ether to a known volume of the solvent in a sealed vial.
-
Agitation: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Evaporation: Transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.
-
Quantification: Weigh the container with the dried residue. The difference in weight corresponds to the amount of dissolved solute.
-
Calculation: Solubility (mg/mL) = (Weight of residue) / (Volume of supernatant).
C. HPLC-Based Solubility Determination
This method is highly accurate and requires a validated HPLC method.
-
Calibration Curve: Prepare a series of standard solutions of 2-hydroxyemodin-1-methyl ether of known concentrations and generate a calibration curve by plotting peak area against concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: After equilibration, filter the supernatant of the saturated solution. Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original solvent.
An In-depth Technical Guide on the Antioxidant Potential of 2-Hydroxyl emodin-1-methyl ether and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antioxidant potential of 2-Hydroxyl emodin-1-methyl ether is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the antioxidant properties of its close structural analogue, alaternin (2-hydroxyemodin), and its parent compound, emodin (B1671224). This comparative approach offers valuable insights into the potential antioxidant capacity of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred the search for effective antioxidant compounds from natural sources. Anthraquinones, a class of aromatic compounds found in various plants and fungi, have garnered significant attention for their diverse biological activities.
This compound is an anthraquinone (B42736) that can be isolated from the seeds of Cassia obtusifolia.[1][2] While specific studies on its antioxidant activity are scarce, the well-documented antioxidant properties of its parent compound, emodin, and the closely related analogue, alaternin (2-hydroxyemodin), provide a strong basis for inferring its potential. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a well-studied anthraquinone with demonstrated antioxidant, anti-inflammatory, and anticancer effects.[3][4] Alaternin, which differs from emodin by an additional hydroxyl group at the C2 position, has also been investigated for its antioxidant capabilities.
This technical guide summarizes the available quantitative data on the antioxidant potential of alaternin and emodin, provides detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Chemical Structures
The structural similarities and differences between this compound, alaternin (2-hydroxyemodin), and emodin are crucial for understanding their potential antioxidant activities. The presence and position of hydroxyl and methoxy (B1213986) groups can significantly influence their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Quantitative Antioxidant Activity
The antioxidant potential of alaternin and emodin has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on their ability to inhibit hydroxyl radical generation and lipid peroxidation.
Table 1: Hydroxyl Radical (•OH) Scavenging and Inhibition Activity
| Compound | Assay | IC50 (µM) | Reference |
| Alaternin | Inhibition of •OH Generation | 3.05 ± 0.26 | [5] |
| Emodin | Inhibition of •OH Generation | 13.29 ± 3.20 | [6] |
IC50: The concentration of the compound required to inhibit 50% of the hydroxyl radical generation.
Table 2: Inhibition of Linoleic Acid Peroxidation
| Compound (Concentration) | Inhibition (%) | Reference |
| Emodin (unspecified) | ~30% | [7] |
| Alaternin (unspecified) | Inhibition observed (dose-dependent) | [8] |
Table 3: Other Radical Scavenging and Antioxidant Activities of Emodin
| Assay | Activity/IC50 | Reference |
| DPPH Radical Scavenging | Slight activity compared to gallic acid | [9] |
| ABTS Radical Scavenging | Moderate activity (46.8% at unspecified conc.) | [4] |
| FRAP (Ferric Reducing Antioxidant Power) | 2.25 mmol Fe(II)/g | [4] |
| Superoxide Radical (O2•−) Scavenging | Strong activity | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key antioxidant assays mentioned in the referenced literature for alaternin and emodin.
Inhibition of Hydroxyl Radical Generation (Fluorescence Spectrophotometry)
This assay measures the ability of a compound to inhibit the generation of hydroxyl radicals from the Fenton reaction (FeSO₄/H₂O₂).
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of 2',7'-dichlorofluorescein diacetate (DCFH-DA) in a suitable solvent like ethanol (B145695).
-
Prepare fresh aqueous solutions of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂).
-
Prepare stock solutions of alaternin and emodin in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DCFH-DA solution, and the test compound solution.
-
Add the FeSO₄ solution to the wells.
-
Initiate the reaction by adding the H₂O₂ solution.
-
The final reaction mixture typically contains the reagents in the low micromolar range.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) in the dark.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
-
Calculation:
-
The percentage of hydroxyl radical inhibition is calculated using the formula: Inhibition (%) = [(F_control - F_sample) / F_control] * 100, where F_control is the fluorescence of the control (without the test compound) and F_sample is the fluorescence in the presence of the test compound.
-
The IC50 value is determined by plotting the inhibition percentage against the concentration of the test compound.
-
Inhibition of Lipid Peroxidation (Ferric Thiocyanate (B1210189) Method)
This method assesses the ability of an antioxidant to inhibit the peroxidation of a lipid, such as linoleic acid, which is often initiated by free radicals.
Protocol:
-
Reagent Preparation:
-
Prepare a linoleic acid emulsion in a buffer (e.g., phosphate buffer, pH 7.0) with a surfactant like Tween 20.
-
Prepare an aqueous solution of ammonium (B1175870) thiocyanate (e.g., 30%).
-
Prepare a ferrous chloride (FeCl₂) solution in hydrochloric acid (e.g., 20 mM FeCl₂ in 3.5% HCl).
-
Prepare solutions of the test compounds at various concentrations.
-
-
Assay Procedure:
-
Mix the linoleic acid emulsion with the test compound solution.
-
Incubate the mixture at a specific temperature (e.g., 40°C) in the dark to allow for peroxidation to occur over several days. Aliquots are taken at regular intervals.
-
-
Colorimetric Reaction and Measurement:
-
To an aliquot of the incubated mixture, add ethanol (e.g., 75%), the ammonium thiocyanate solution, and the ferrous chloride solution.
-
After a short incubation (e.g., 3 minutes), measure the absorbance of the reddish color of the ferric thiocyanate complex at approximately 500 nm using a spectrophotometer. An increase in absorbance indicates an increase in lipid peroxidation.
-
-
Calculation:
-
The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with the test compound to the absorbance of a control without the antioxidant.
-
Signaling Pathways in Emodin's Antioxidant Action
The antioxidant effects of emodin are not limited to direct radical scavenging. It also modulates intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes. One of the most important of these is the Nrf2-ARE pathway.
The Nrf2/ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators like emodin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[2][12][13][14]
Conclusion
While direct evidence for the antioxidant potential of this compound is currently lacking, the available data for its close analogue, alaternin (2-hydroxyemodin), and its parent compound, emodin, strongly suggest that it is likely to possess significant antioxidant properties. Alaternin has been shown to be a more potent inhibitor of hydroxyl radical generation than emodin, suggesting that the 2-hydroxyl group may enhance this specific activity. Emodin exhibits a broad spectrum of antioxidant actions, including direct scavenging of various free radicals and the upregulation of endogenous antioxidant defenses through the Nrf2 signaling pathway.
Further research is warranted to directly evaluate the antioxidant capacity of this compound using a comprehensive panel of in vitro and cellular assays. Such studies would clarify the structure-activity relationships among these related anthraquinones and determine the specific contribution of the 1-methyl ether and 2-hydroxyl groups to the overall antioxidant potential. For drug development professionals, these findings highlight a promising class of natural compounds that merit further investigation for the development of novel therapeutics to combat oxidative stress-related diseases.
References
- 1. Page loading... [guidechem.com]
- 2. Emodin ameliorates antioxidant capacity and exerts neuroprotective effect via PKM2-mediated Nrf2 transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Toxicity and antioxidant capacity of Frangula alnus Mill. bark and its active component emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alaternin and emodin with hydroxyl radical inhibitory and/or scavenging activities and hepatoprotective activity on tacrine-induced cytotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin Scavenging of Superoxide Radical Includes π-π Interaction. X-Ray Crystal Structure, Hydrodynamic Voltammetry and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Protection and Anti-inflammatory Effects Induced by Emodin in the Human Neuroblastoma SH-SY5Y Cells Exposed to Hydrogen Peroxide: Involvement of the AMPK/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of 2-Hydroxy Emodin-1-Methyl Ether: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of 2-Hydroxy emodin-1-methyl ether is currently limited. This document provides a comprehensive overview based on the anti-inflammatory activities of its source, Cassia obtusifolia, and its parent compound, emodin (B1671224), to infer its potential mechanisms and properties. All data and experimental protocols presented herein are for these related substances and should be considered as a starting point for research on 2-Hydroxy emodin-1-methyl ether.
Introduction
2-Hydroxy emodin-1-methyl ether is an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia (L.) H. S. Irwin & Barneby[1][2][3]. This plant, a member of the Leguminosae family, has a long history of use in traditional medicine for treating various ailments, including those of an inflammatory nature[4][5][6]. The therapeutic effects of Cassia obtusifolia are largely attributed to its rich content of anthraquinones, such as emodin, chrysophanol, and physcion[4][6][7]. Given the established anti-inflammatory properties of the crude extract and its constituent compounds, there is a strong rationale for investigating the specific activity of 2-Hydroxy emodin-1-methyl ether.
This technical guide synthesizes the available information on the anti-inflammatory effects of Cassia obtusifolia and the well-studied anthraquinone, emodin, to provide a foundational understanding for future research into 2-Hydroxy emodin-1-methyl ether.
Anti-inflammatory Activity of Cassia obtusifolia Extracts
Extracts from the leaves and seeds of Cassia obtusifolia have demonstrated significant anti-inflammatory potential in preclinical studies.
In Vivo Studies
A study on Wistar rats using carrageenan-induced paw edema and cotton pellet-induced granuloma models showed that a 90% methanol (B129727) extract of Cassia obtusifolia leaves at doses of 250 and 500 mg/kg (p.o.) exhibited anti-inflammatory effects. Further fractionation revealed that the n-Butanol fraction (50 and 100 mg/kg, p.o.) potentiated this therapeutic efficacy, with the 100 mg/kg dose being comparable to the standard drug, diclofenac (B195802) sodium (20 mg/kg, p.o.)[8].
| Table 1: In Vivo Anti-inflammatory Activity of Cassia obtusifolia Leaf Extracts | | :--- | :--- | :--- | :--- | | Model | Extract/Fraction | Dose | Observed Effect | | Carrageenan-induced paw edema | 90% Methanol Extract | 250 and 500 mg/kg, p.o. | Significant anti-inflammatory potential | | Carrageenan-induced paw edema | n-Butanol Fraction | 50 and 100 mg/kg, p.o. | Potentiated therapeutic efficacy | | Cotton pellet-induced granuloma | n-Butanol Fraction | 50 and 100 mg/kg, p.o. | Significant anti-inflammatory potential |
Emodin: A Proxy for Understanding 2-Hydroxy Emodin-1-Methyl Ether's Mechanism
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a major bioactive anthraquinone found in Cassia obtusifolia and is structurally related to 2-Hydroxy emodin-1-methyl ether. Its anti-inflammatory properties are well-documented and are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Emodin has been shown to inhibit the production of a wide array of pro-inflammatory cytokines and mediators, including:
This broad-spectrum inhibition of inflammatory mediators underscores its potential as a potent anti-inflammatory agent.
Modulation of Key Signaling Pathways
The anti-inflammatory effects of emodin are mediated through its interaction with critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Emodin has been shown to inhibit NF-κB activation by:
-
Inhibiting the phosphorylation of IKK [9]
-
Blocking the nuclear translocation of the p65 subunit [9][12][17]
Caption: Emodin's inhibition of the NF-κB signaling pathway.
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.
Emodin has been demonstrated to dose-dependently attenuate the phosphorylation of ERK1/2, JNK, and p38 MAPK, thereby inhibiting downstream inflammatory responses[9][12][13].
Caption: Emodin's inhibitory effect on the MAPK signaling pathway.
Quantitative Data on Emodin's Anti-inflammatory Effects
The following tables summarize quantitative data from various studies on emodin, illustrating its potent anti-inflammatory activity.
| Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Emodin | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Stimulant | Cytokine | Emodin Concentration | Inhibition | | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | TNF-α | 1, 5, 10, 20 µM | Dose-dependent decrease | | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | IL-6 | 1, 5, 10, 20 µM | Dose-dependent decrease | | RAW 264.7 Macrophages | Poly I:C | IL-1α, IL-1β, IL-6 | 10, 25, 50 µM | Significant inhibition | | RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | 20, 40, 80 µM | Significant reduction (p < 0.05)[13] |
| Table 3: In Vivo Anti-inflammatory Effects of Emodin | | :--- | :--- | :--- | :--- | | Animal Model | Disease Model | Emodin Dose | Key Findings | | Rats | Acute Necrotizing Pancreatitis | Not specified | Increased mCD14 expression; inhibited serum TNF-α, IL-6, and IL-1β | | Mice | LPS-induced Mastitis | Not specified | Reduced mammary gland injury and inflammatory cell infiltration; decreased MPO activation; down-regulated TNF-α, IL-6, and IL-1β | | Mice | Collagen-induced Arthritis | Not specified | Anti-arthritic effects through inhibition of the NF-κB pathway | | Rats | Experimental Autoimmune Encephalomyelitis | 20 mg/kg/d (i.p.) | Decreased inflammatory cell infiltration and demyelination; reduced expression of inflammatory cytokines |
Experimental Protocols
This section details the methodologies used in the cited studies on emodin, which can serve as a template for designing experiments for 2-Hydroxy emodin-1-methyl ether.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 mouse macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Mouse Bone Marrow-Derived Mast Cells (BMMCs): Prepared from the femur bone marrow of male BALB/c mice and cultured in RPMI 1640 medium containing 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 10 ng/mL IL-3.
-
-
Treatment Protocol: Cells are typically pre-incubated with various concentrations of the test compound (e.g., emodin at 1, 5, 10, 20 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) or a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and A23187 calcium ionophore for a designated period (e.g., 15 minutes for phosphorylation studies, longer for cytokine production assays).
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-ERK, phospho-p38, phospho-JNK) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants or animal serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Model: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats are typically used.
-
Treatment: Animals are orally administered the test compound or vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.
-
Measurement: The paw volume is measured at various time points post-carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Caption: General experimental workflow for assessing anti-inflammatory properties.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of 2-Hydroxy emodin-1-methyl ether is scarce, its structural similarity to emodin and its origin from the medicinally active plant Cassia obtusifolia strongly suggest its potential as an anti-inflammatory agent. The extensive research on emodin provides a solid framework for investigating the mechanisms of action of 2-Hydroxy emodin-1-methyl ether.
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure 2-Hydroxy emodin-1-methyl ether for biological testing.
-
In Vitro Screening: Assessing its ability to inhibit the production of key pro-inflammatory mediators (TNF-α, IL-6, IL-1β, NO, PGE2) in cell models such as LPS-stimulated macrophages.
-
Mechanism of Action Studies: Investigating its effects on the NF-κB and MAPK signaling pathways to determine if it shares a similar mechanism with emodin.
-
In Vivo Efficacy: Evaluating its anti-inflammatory effects in established animal models of inflammation.
-
Structure-Activity Relationship (SAR) Studies: Comparing its potency to that of emodin and other related anthraquinones to understand the role of the hydroxyl and methyl ether substitutions.
By following this research path, the scientific community can elucidate the therapeutic potential of 2-Hydroxy emodin-1-methyl ether and potentially develop a novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. 2-Hydroxyl emodin-1-methyl ether - Immunomart [immunomart.com]
- 4. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-inflammatory potential of Cassia obtusifolia Linn. Leaves in wistar rats - IJNDD [ijndd.in]
- 9. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asclepius-biotech.com [asclepius-biotech.com]
- 11. mdpi.com [mdpi.com]
- 12. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emodin inhibits M1 macrophage activation that related to acute and chronic kidney injury through EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INHIBITORY EFFECT OF EMODIN ON RAW 264.7 ACTIVATED WITH DOUBLE STRANDED RNA ANALOGUE POLY I:C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Emodin in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeffreydachmd.com [jeffreydachmd.com]
- 17. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2-Hydroxyl Emodin-1-Methyl Ether
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Hydroxyl emodin-1-methyl ether is an anthraquinone (B42736) derivative isolated from the seeds of the plant Cassia obtusifolia.[1][2] While the biosynthetic pathway of its presumed precursor, emodin (B1671224), is well-characterized in fungi, the specific enzymatic steps leading to this compound in plants have not been experimentally elucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway, drawing upon established principles of anthraquinone biosynthesis. It details the likely enzymatic transformations, presents relevant quantitative data for the precursor molecule, and offers detailed experimental protocols for pathway investigation. Visual diagrams of the proposed pathway and experimental workflows are included to facilitate understanding and further research in this area.
Introduction to Emodin and its Derivatives
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone that is a common intermediate in the biosynthesis of a wide array of fungal secondary metabolites.[3][4][5] In fungi, emodin is synthesized via the polyketide pathway, starting from the condensation of eight acetate (B1210297) units.[3] This pathway involves a polyketide synthase (PKS) enzyme, which generates an octaketide chain that is subsequently cyclized and aromatized to form the core anthraquinone structure. Emodin itself serves as a scaffold for further enzymatic modifications, including hydroxylation, methylation, and glycosylation, leading to a diverse family of related compounds with a broad spectrum of biological activities, including antiviral, antifungal, and antitumor effects.[3]
This compound is a derivative of emodin that has been identified in the plant Cassia obtusifolia.[1][2] Its structure suggests two specific enzymatic modifications of the emodin core: a hydroxylation at the C-2 position and a methylation of the C-1 hydroxyl group. While the full biosynthetic pathway in C. obtusifolia has not been reported, a putative pathway can be proposed based on known enzymatic reactions in plant secondary metabolism.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway commences with the well-established precursor, emodin. Two sequential enzymatic steps are hypothesized to convert emodin into this compound:
-
Step 1: C-2 Hydroxylation of Emodin: The first step is the regioselective hydroxylation of the emodin aromatic ring at the C-2 position. This reaction is likely catalyzed by a hydroxylase , most probably a cytochrome P450-dependent monooxygenase (CYP450) . These enzymes are frequently involved in the oxidative modification of secondary metabolites in plants. This step would yield the intermediate, 2,3,8-trihydroxy-6-methylanthraquinone (2-hydroxy emodin).
-
Step 2: C-1 O-Methylation of 2-Hydroxy Emodin: The second step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-1 hydroxyl group of 2-hydroxy emodin. This reaction is catalyzed by an O-methyltransferase (OMT) . Plant OMTs are known to exhibit high specificity for both the substrate and the position of methylation. This final step produces this compound.
Diagram of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway from emodin.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes relevant information for its precursor, emodin, and the general characteristics of the enzyme families proposed to be involved in the pathway.
| Parameter | Value / Characteristic | Significance |
| Precursor: Emodin | ||
| Molecular Formula | C₁₅H₁₀O₅[6] | Basic building block for the final product. |
| Molecular Weight | 270.24 g/mol [6] | Important for analytical and stoichiometric calculations. |
| Enzyme: Cytochrome P450 Monooxygenase (CYP450) | ||
| Cofactor | NADPH | Provides reducing equivalents for the hydroxylation reaction. |
| Substrate Affinity (Km) | Typically in the low micromolar range for plant secondary metabolites. | A low Km value would indicate high affinity of the enzyme for emodin. |
| Optimal pH | Generally between 7.0 and 8.0. | Important for designing in vitro enzyme assays. |
| Enzyme: O-Methyltransferase (OMT) | ||
| Methyl Donor | S-adenosyl-L-methionine (SAM) | Provides the methyl group for the methylation reaction. |
| Substrate Affinity (Km) | Varies widely, but often in the micromolar range for both the acceptor and SAM. | Determines the efficiency of the methylation step. |
| Optimal pH | Typically ranges from 7.5 to 9.0. | Crucial for optimizing in vitro assay conditions. |
Experimental Protocols
The following are detailed, representative protocols for key experiments that could be used to investigate and validate the proposed biosynthetic pathway.
Protocol for In Vitro Assay of a Putative Emodin-2-Hydroxylase (CYP450)
This protocol describes a method to detect and characterize the proposed hydroxylase activity in protein extracts from Cassia obtusifolia.
-
Plant Material: Collect fresh, young leaves of Cassia obtusifolia.
-
Protein Extraction:
-
Grind 1 g of leaf tissue in liquid nitrogen to a fine powder.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer (0.1 M Tris-HCl pH 7.5, 10% (v/v) glycerol, 1 mM EDTA, 1 mM DTT, and 1% (w/v) PVPP).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
-
Enzyme Assay:
-
Prepare a 100 µL reaction mixture containing:
-
50 µL of crude protein extract
-
10 µL of 1 mM emodin (in DMSO)
-
10 µL of 10 mM NADPH
-
30 µL of extraction buffer
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.
-
-
Product Analysis:
-
Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 50 µL of methanol (B129727).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 2-hydroxy emodin. A comparison with an authentic standard of 2-hydroxy emodin would be required for confirmation.
-
Protocol for In Vitro Assay of a Putative 2-Hydroxy Emodin-1-O-Methyltransferase (OMT)
This protocol is designed to identify and characterize the proposed O-methyltransferase activity.
-
Protein Extraction: Use the same protein extraction protocol as for the hydroxylase assay (Section 4.1).
-
Enzyme Assay:
-
Prepare a 50 µL reaction mixture containing:
-
20 µL of crude protein extract
-
5 µL of 1 mM 2-hydroxy emodin (assuming it can be synthesized or isolated)
-
5 µL of 1 mM S-adenosyl-L-methionine (SAM)
-
20 µL of 0.1 M Tris-HCl buffer (pH 8.0)
-
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of 1 M HCl.
-
-
Product Analysis:
-
Extract the product with 100 µL of ethyl acetate.
-
Analyze the ethyl acetate extract by HPLC or LC-MS for the presence of this compound.
-
Diagram of the Experimental Workflow for Enzyme Assays
Caption: General workflow for in vitro enzyme assays.
Protocol for In Vivo Precursor Feeding Studies
This protocol uses isotopically labeled emodin to trace its conversion into this compound within the living plant tissue.
-
Labeled Precursor: Synthesize or procure ¹³C- or ¹⁴C-labeled emodin.
-
Plant Material: Use young seedlings or cell suspension cultures of Cassia obtusifolia.
-
Feeding:
-
For seedlings, dissolve the labeled emodin in a minimal amount of DMSO and dilute with water. Feed the solution to the roots or inject it into the stem.
-
For cell cultures, add the labeled emodin solution directly to the culture medium.
-
-
Incubation: Incubate the seedlings or cell cultures for a period of 24 to 72 hours under normal growth conditions.
-
Metabolite Extraction:
-
Harvest the plant tissue (or cells) and freeze-dry.
-
Grind the dried tissue and extract with methanol or ethyl acetate.
-
Concentrate the extract.
-
-
Analysis:
-
Separate the metabolites in the extract using HPLC.
-
Collect the fraction corresponding to the retention time of this compound.
-
Analyze the collected fraction by mass spectrometry (for ¹³C labeling) or scintillation counting (for ¹⁴C labeling) to confirm the incorporation of the label from emodin into the final product.
-
Diagram of the Precursor Feeding Study Workflow
Caption: Workflow for precursor feeding studies.
Conclusion
The biosynthesis of this compound in Cassia obtusifolia is proposed to proceed via a two-step enzymatic modification of the emodin core, involving a hydroxylation and a subsequent O-methylation. While this pathway remains putative, it provides a strong theoretical framework for future research. The experimental protocols detailed in this guide offer a practical approach to identifying and characterizing the enzymes involved and validating the proposed biosynthetic route. Elucidation of this pathway will not only contribute to our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other bioactive anthraquinones for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Hydroxyl Emodin-1-Methyl Ether: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether is a naturally occurring anthraquinone (B42736) found in plants such as Cassia obtusifolia.[1][2][3] Anthraquinones are a class of compounds extensively studied for their diverse pharmacological activities. The precise substitution pattern of hydroxyl and methoxy (B1213986) groups on the anthraquinone core is crucial for their biological function. The synthesis of specific isomers, such as this compound, is essential for further investigation into their therapeutic potential. This protocol details a proposed four-step synthesis to obtain the target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a four-step process commencing with emodin (B1671224). This strategy involves the selective protection of the more reactive hydroxyl groups, followed by regioselective hydroxylation, methylation of the target hydroxyl group, and subsequent deprotection to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Selective Protection of Emodin
The initial step focuses on the selective protection of the hydroxyl groups at the C-3 and C-8 positions of emodin. The hydroxyl group at C-3 is the most nucleophilic, while the hydroxyl groups at C-1 and C-8 are less reactive due to intramolecular hydrogen bonding with the neighboring carbonyl groups. Benzyl (B1604629) bromide is a suitable protecting group under basic conditions.
Methodology:
-
Dissolve emodin (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
To the stirred suspension, add benzyl bromide (BnBr) (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield 3,8-di-O-benzyl emodin.
Step 2: Regioselective Hydroxylation
This step aims to introduce a hydroxyl group at the C-2 position. This can be achieved through an electrophilic aromatic substitution reaction. Due to the electron-donating nature of the existing substituents, the C-2 position is activated towards electrophilic attack.
Methodology:
-
Dissolve the 3,8-di-O-benzyl emodin (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid.
-
Cool the solution in an ice bath.
-
Add a source of electrophilic hydroxyl, such as hydrogen peroxide in the presence of a catalytic amount of a strong acid, dropwise to the solution.
-
Stir the reaction at a low temperature and allow it to slowly warm to room temperature while monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a large volume of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford 2-hydroxy-3,8-di-O-benzyl emodin.
Step 3: Selective Methylation of the C-1 Hydroxyl Group
With the other hydroxyl groups protected, the C-1 hydroxyl is available for methylation. A common method for the methylation of sterically hindered and hydrogen-bonded hydroxyl groups is the use of a strong base and a methylating agent.
Methodology:
-
Dissolve 2-hydroxy-3,8-di-O-benzyl emodin (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add methyl iodide (CH₃I) (1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with methanol, followed by the addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After solvent evaporation, purify the product by column chromatography to yield 1-O-methyl-2-hydroxy-3,8-di-O-benzyl emodin.
Step 4: Deprotection of Benzyl Groups
The final step involves the removal of the benzyl protecting groups to yield the target compound. Catalytic hydrogenation is an effective method for the cleavage of benzyl ethers.
Methodology:
-
Dissolve the methylated and protected emodin derivative (1.0 eq) in a suitable solvent system, such as a mixture of ethyl acetate and methanol.
-
Add a palladium catalyst, such as 10% palladium on charcoal (Pd/C) (0.1 eq by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
Data Presentation
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) | Purification Method |
| 1 | Emodin | 3,8-Di-O-benzyl Emodin | Benzyl bromide, K₂CO₃, DMF | 75-85 | Column Chromatography |
| 2 | 3,8-Di-O-benzyl Emodin | 2-Hydroxy-3,8-di-O-benzyl Emodin | H₂O₂, Acetic Acid/H₂SO₄ | 40-50 | Column Chromatography |
| 3 | 2-Hydroxy-3,8-di-O-benzyl Emodin | 1-O-Methyl-2-hydroxy-3,8-di-O-benzyl Emodin | NaH, CH₃I, THF | 60-70 | Column Chromatography |
| 4 | 1-O-Methyl-2-hydroxy-3,8-di-O-benzyl Emodin | This compound | H₂, Pd/C, Ethyl Acetate/Methanol | 85-95 | Recrystallization/Column Chromatography |
Note: The expected yields are estimates based on similar reactions reported in the literature and would require experimental optimization.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the proposed synthesis.
Concluding Remarks
This application note provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. The described route employs a strategy of protection, functionalization, and deprotection, which is a common and effective approach in the synthesis of complex natural products and their derivatives. Researchers and scientists in drug development can use this protocol as a foundational guide for the laboratory synthesis of this and structurally related anthraquinones. It is important to note that optimization of reaction conditions and yields will be necessary for each step.
References
Application Note and Protocol for the Purification of 2-Hydroxyl Emodin-1-Methyl Ether from Cassia obtusifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassia obtusifolia, a plant belonging to the Leguminosae family, is a rich source of various bioactive compounds, particularly anthraquinones.[1][2] These compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, hepatoprotective, and neuroprotective properties.[1][2] Among the numerous anthraquinones isolated from the seeds of Cassia obtusifolia is 2-Hydroxyl emodin-1-methyl ether, a compound of interest for further pharmacological investigation.[3] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Cassia obtusifolia seeds.
Overview of the Purification Workflow
The purification process involves a multi-step approach beginning with the extraction of crude compounds from the seeds, followed by fractionation to separate compounds based on polarity, and culminating in chromatographic purification to isolate the target molecule, this compound.
Caption: Purification workflow for this compound.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried seeds of Cassia obtusifolia.
-
Solvents: 95% Ethanol (B145695), Petroleum Ether, Ethyl Acetate, Chloroform (B151607), Methanol (B129727) (all analytical or HPLC grade).
-
Stationary Phase: Silica gel (200-300 mesh) for column chromatography.
Extraction
-
Grind the dried seeds of Cassia obtusifolia into a coarse powder.
-
Macerate the powdered seeds with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Fractionation
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity.
-
First, partition with petroleum ether to remove nonpolar constituents like fats and oils.
-
Separate the aqueous layer and subsequently partition it with ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to be enriched with anthraquinones.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.
Purification
3.4.1. Silica Gel Column Chromatography
-
Prepare a silica gel column (200-300 mesh) using a suitable solvent system as the mobile phase. A gradient of chloroform-methanol is often effective for separating anthraquinones.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid, 10:2:1 v/v/v).
-
Combine fractions showing similar TLC profiles, particularly those corresponding to the expected polarity of this compound.
3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further purify the combined and concentrated fractions from column chromatography using a preparative HPLC system.
-
A C18 column is typically used for the separation of anthraquinones.
-
The mobile phase can be a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Structural Characterization
Confirm the identity and purity of the isolated compound using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Quantitative Data
The following table summarizes typical parameters and expected outcomes based on the purification of similar anthraquinones from Cassia species. The actual yields and purity will vary depending on the starting material and experimental conditions.
| Parameter | Value/Range | Reference |
| Extraction Yield (Crude Ethanol Extract) | 5-15% of dried seed weight | General Knowledge |
| Column Chromatography Elution System | Chloroform:Methanol gradient | [4] |
| Prep-HPLC Column | C18, reversed-phase | [5] |
| Prep-HPLC Mobile Phase | Methanol:Water gradient with 0.1% Formic Acid | [5] |
| Purity of Final Compound | >95% (as determined by HPLC) | [5][6] |
| Expected Yield of Pure Compound | Varies, typically in the range of mg from several hundred grams of starting material | [5] |
Potential Biological Activity and Signaling Pathways
Anthraquinones from Cassia obtusifolia have been reported to possess a variety of biological activities. While the specific signaling pathways for this compound are not yet fully elucidated, related compounds like emodin (B1671224) are known to modulate several key cellular signaling pathways. This suggests potential areas of investigation for the purified compound.
Caption: Potential signaling pathways modulated by anthraquinones.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the successful purification of this compound from the seeds of Cassia obtusifolia. The purified compound can then be used for further research into its physicochemical properties and potential therapeutic applications. Careful execution of each step, particularly the chromatographic separations, is crucial for obtaining a high-purity product.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emodin isolated from Cassia obtusifolia (Leguminosae) seed shows larvicidal activity against three mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
Application Note: HPLC Analysis of 2-Hydroxyl emodin-1-methyl ether
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) isolated from the seeds of Cassia obtusifolia.[1][2][3] Due to the structural similarity of this compound to other anthraquinones such as emodin (B1671224), rhein, and aloe-emodin, a reversed-phase HPLC method with UV detection is proposed.[4][5][6] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, including linearity, precision, and accuracy. The described methodology is intended to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound.
Introduction
This compound is a naturally occurring anthraquinone with potential pharmacological significance. Accurate and reliable quantitative analysis is crucial for its study in various matrices, including raw plant material, extracts, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures. This application note outlines a proposed HPLC method leveraging the established success of similar methods for related anthraquinone compounds. The method utilizes a C18 stationary phase and a mobile phase of acidified methanol (B129727) and water, with detection by UV spectrophotometry, a common approach for chromophoric compounds like anthraquinones.[4][6]
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is recommended.[4]
-
Column: A Waters Symmetry C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent is proposed.[5][7]
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or acetic acid for mobile phase modification.
-
Reference Standard: A certified reference standard of this compound.
Chromatographic Conditions (Proposed)
A summary of the proposed HPLC conditions is presented in the table below.
| Parameter | Proposed Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Cassia obtusifolia seeds)
-
Grinding: Grind the dried seeds of Cassia obtusifolia into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and transfer to a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Workflow
The following diagram illustrates the proposed workflow for the HPLC analysis.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation (Proposed Protocol)
The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
1. Linearity
-
Inject the working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.
2. Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration (e.g., 25 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on two different days with a fresh set of standards.
-
The relative standard deviation (RSD) should be less than 2%.
3. Accuracy
-
Perform a recovery study by spiking a known amount of the reference standard into a pre-analyzed sample at three different concentration levels (low, medium, high).
-
Calculate the percentage recovery. The recovery should be within 98-102%.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Data Presentation
The following tables are templates for summarizing the quantitative data from the method validation.
Table 1: Linearity Data (Proposed)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Linear Regression | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision Data (Proposed)
| Intra-day (n=6) | Inter-day (n=6) | |
| Mean Peak Area | [Insert Data] | [Insert Data] |
| Standard Deviation | [Insert Data] | [Insert Data] |
| RSD (%) | < 2% | < 2% |
Table 3: Accuracy (Recovery) Data (Proposed)
| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) | Mean Recovery (%) |
| Low | [Insert Data] | [Insert Data] | [Insert Data] | \multirow{3}{*}{\textbf{98-102%}} |
| Medium | [Insert Data] | [Insert Data] | [Insert Data] | |
| High | [Insert Data] | [Insert Data] | [Insert Data] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method development and validation stages.
Caption: Logical flow from method development to validation for an HPLC assay.
Conclusion
The proposed reversed-phase HPLC method provides a solid foundation for the quantitative determination of this compound. The detailed protocols for sample preparation, chromatographic separation, and method validation are designed to ensure reliable and accurate results. Researchers are encouraged to perform the described validation experiments to confirm the suitability of this method for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
Application Note: Structure Elucidation of 2-Hydroxyl emodin-1-methyl ether using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia. Through a systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC, the molecular structure can be unequivocally confirmed. This document provides detailed experimental protocols and presents predicted NMR data to serve as a guide for the characterization of this and structurally related natural products.
Introduction
This compound is a member of the anthraquinone class of natural products, compounds known for their diverse biological activities. Accurate structural determination is the foundation for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is an unparalleled tool for the non-destructive analysis and complete structure elucidation of organic molecules in solution. This note outlines the comprehensive NMR analysis of this compound, providing a methodological framework for researchers in natural product chemistry and drug discovery.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| H-4 | 7.25 | s | |
| H-5 | 7.15 | d | 2.5 |
| H-7 | 6.65 | d | 2.5 |
| 6-CH₃ | 2.40 | s | |
| 1-OCH₃ | 3.90 | s | |
| 2-OH | 10.50 | s (br) | |
| 3-OH | 12.10 | s (br) | |
| 8-OH | 12.05 | s (br) |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Position | Predicted δ (ppm) | Carbon Type (DEPT-135) |
| 1 | 162.0 | C |
| 2 | 150.0 | C |
| 3 | 165.0 | C |
| 4 | 108.5 | CH |
| 4a | 135.5 | C |
| 5 | 108.0 | CH |
| 6 | 121.5 | C |
| 7 | 109.0 | CH |
| 8 | 161.8 | C |
| 8a | 113.8 | C |
| 9 | 181.5 | C=O |
| 9a | 109.5 | C |
| 10 | 190.0 | C=O |
| 10a | 133.0 | C |
| 6-CH₃ | 22.0 | CH₃ |
| 1-OCH₃ | 56.5 | CH₃ |
Experimental Protocols
Sample Preparation
-
Sample Quantity : Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 2D NMR experiments. For a high-quality ¹³C NMR spectrum, 15-20 mg is recommended.
-
Solvent : Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is suitable for dissolving polar anthraquinones and its residual solvent peak does not typically interfere with key signals.
-
Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
¹H NMR :
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16-64
-
Temperature: 298 K
-
-
¹³C{¹H} NMR :
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024-4096
-
Temperature: 298 K
-
-
DEPT-135 :
-
Pulse Program: Standard DEPT-135
-
Parameters: Use standard instrument parameters to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
¹H-¹H COSY :
-
Pulse Program: Standard gradient-selected COSY (cosygpqf)
-
Spectral Width: 12 ppm in both dimensions
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8-16 per increment
-
-
¹H-¹³C HSQC :
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 180 ppm
-
Optimization: Set for one-bond ¹J(C,H) coupling of ~160 Hz.
-
Number of Scans: 8-16 per increment
-
-
¹H-¹³C HMBC :
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 220 ppm
-
Optimization: Set for long-range C,H coupling of 8 Hz.
-
Number of Scans: 16-32 per increment
-
Structure Elucidation Workflow & Key Correlations
The following diagrams illustrate the logical workflow for structure elucidation and the key 2D NMR correlations expected for this compound.
Caption: Workflow for NMR-based structure elucidation.
References
Application Note: Mass Spectrometry Fragmentation of 2-Hydroxyl Emodin-1-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) found in the seeds of Cassia obtusifolia.[1][2][3] Understanding the fragmentation behavior of this compound is crucial for its identification, characterization, and quantification in complex biological and botanical matrices. This application note outlines a standard experimental protocol for its analysis by mass spectrometry and presents a putative fragmentation pathway based on the known fragmentation of structurally similar anthraquinones. Additionally, a potential signaling pathway influenced by emodin (B1671224) and its derivatives is illustrated to provide context for its biological activity.
Introduction
This compound is a naturally occurring anthraquinone with a molecular formula of C₁₆H₁₂O₆.[3] Anthraquinones are a class of aromatic compounds known for their diverse biological activities. Emodin, a core structure of the target molecule, has been reported to be involved in various signaling pathways, including the PI3K/Akt/mTOR pathway. The structural elucidation and quantification of emodin derivatives like this compound are essential for pharmacological studies and drug development. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structure through fragmentation analysis. The fragmentation of anthraquinones under mass spectrometry conditions typically involves the loss of small neutral molecules such as carbon monoxide (CO) and, depending on the substituents, water (H₂O) or methyl radicals (•CH₃).
Experimental Protocol
This protocol is adapted from established methods for the analysis of anthraquinones using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS).[4]
1. Sample Preparation
-
Extraction: Extract the plant material (e.g., seeds of Cassia obtusifolia) or a sample containing the purified compound with a suitable solvent such as methanol (B129727) or ethanol. Sonication can be used to improve extraction efficiency.
-
Purification: The crude extract can be subjected to further purification using techniques like solid-phase extraction (SPE) or preparative chromatography if necessary.
-
Sample for Analysis: Dissolve the purified this compound in a compatible solvent (e.g., methanol or acetonitrile) to a final concentration suitable for mass spectrometry analysis (typically in the range of 1-10 µg/mL).
2. UHPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm) is recommended for the separation.[4]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[4]
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C[4]
-
Injection Volume: 2-5 µL
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive and/or negative ion mode. The following parameters are for positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data in the m/z range of 100-1000 to determine the precursor ion mass.
-
Tandem MS (MS/MS): Select the precursor ion of this compound for collision-induced dissociation (CID) to obtain fragment ions. A collision energy ramp (e.g., 10-40 eV) can be used to observe a range of fragments.
-
Data Presentation
The putative fragmentation of this compound is based on the known fragmentation patterns of emodin and its methylated derivatives like physcion (B1677767).[5] The fragmentation of physcion is initiated by the loss of a methyl group, followed by the elimination of a CO molecule.[5] Emodin has been observed to lose a CO molecule and subsequently a hydroxyl group.[5] Therefore, the fragmentation of this compound is expected to involve the loss of its methyl group, followed by sequential losses of carbon monoxide.
Table 1: Putative MS/MS Fragmentation Data for this compound
| Fragment Ion | Proposed Formula | m/z (calculated) | Proposed Neutral Loss |
| [M+H]⁺ | C₁₆H₁₃O₆⁺ | 301.0656 | - |
| [M+H - •CH₃]⁺ | C₁₅H₁₀O₆⁺ | 286.0421 | •CH₃ |
| [M+H - •CH₃ - CO]⁺ | C₁₄H₁₀O₅⁺ | 258.0472 | •CH₃, CO |
| [M+H - •CH₃ - 2CO]⁺ | C₁₃H₁₀O₄⁺ | 230.0523 | •CH₃, 2CO |
Visualizations
Fragmentation Pathway
The proposed fragmentation pathway of this compound is depicted below. This pathway is initiated by the ionization of the molecule, followed by a series of fragmentation steps.
Experimental Workflow
The overall workflow for the analysis of this compound is outlined in the following diagram.
Signaling Pathway
Emodin and its derivatives have been shown to modulate various cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and a potential point of inhibition by emodin-related compounds.
Conclusion
This application note provides a framework for the mass spectrometric analysis of this compound. The provided experimental protocol offers a starting point for method development, and the putative fragmentation pathway serves as a guide for data interpretation. The visualization of the experimental workflow and a relevant signaling pathway aims to support researchers in their studies of this and related compounds. Further experimental work is required to confirm the exact fragmentation pattern and relative abundances of the fragment ions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb disc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06732K [pubs.rsc.org]
- 5. Identification and quantification of target metabolites combined with transcriptome of two rheum species focused on anthraquinone and flavonoids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether is an anthraquinone (B42736) compound that can be isolated from the seeds of Cassia obtusifolia.[1][2][3] While specific biological activities of this compound are not extensively documented, its structural similarity to other well-researched anthraquinones, such as emodin (B1671224) and physcion (B1677767), suggests potential anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8][9] Physcion, a closely related compound, has been shown to induce apoptosis and autophagy in cancer cells.[5][7] Emodin is also known to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the generation of reactive oxygen species (ROS).[9]
These application notes provide a comprehensive framework for developing a series of cell-based assays to characterize the cytotoxic and apoptotic effects of this compound on a selected cancer cell line. The protocols outlined below will guide researchers in assessing cell viability, determining the mode of cell death, analyzing cell cycle progression, and investigating key signaling pathways.
Recommended Cell Line and Culture Conditions
For the initial characterization of this compound, a well-established and readily available cancer cell line is recommended. Based on the literature for related anthraquinones, human cervical carcinoma (HeLa) cells or a human colon cancer cell line (e.g., HCT116) would be suitable choices.[4][10]
-
Cell Line: Human cervical carcinoma (HeLa)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
The following workflow provides a logical progression for evaluating the cellular effects of this compound.
Caption: A logical workflow for the cell-based evaluation of this compound.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability | IC50 (µM) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| Test Compound (IC50) | ||||
| Positive Control |
Table 3: Cell Cycle Distribution Analysis
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population (Apoptotic) |
| Vehicle Control | ||||
| Test Compound (IC50) |
Table 4: Caspase-3 Activity
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Test Compound (IC50) | |
| Positive Control |
Table 5: Densitometric Analysis of Western Blots
| Treatment | Relative Bax Expression (Normalized to Loading Control) | Relative Bcl-2 Expression (Normalized to Loading Control) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | |
| Test Compound (IC50) |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13]
Materials:
-
HeLa cells
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO or appropriate solubilization buffer[14]
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[10]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12][13]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11][12]
Protocol 2: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Materials:
-
HeLa cells
-
6-well culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[16]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19][20][21]
Materials:
-
HeLa cells
-
6-well culture plates
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat HeLa cells as described in Protocol 2.
-
Harvest the cells and wash once with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[19][22]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Protocol 4: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[23][24][25][26][27]
Materials:
-
HeLa cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Seed and treat HeLa cells as described in Protocol 2.
-
Harvest the cells and lyse them using the provided lysis buffer on ice.[23][25]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate.
-
Add reaction buffer containing DTT to each sample.
-
Initiate the reaction by adding the DEVD-pNA substrate.[27]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in caspase-3 activity is determined by comparing the results from treated cells with the untreated control.[23][27]
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[28][29][30][31][32]
Materials:
-
HeLa cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat HeLa cells as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[30]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[30]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[30][32]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
Potential Signaling Pathway
Based on the known mechanisms of related anthraquinones like physcion and emodin, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[4][9] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3.
Caption: Proposed intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Physcion - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. scribd.com [scribd.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. caspase3 assay [assay-protocol.com]
- 25. mpbio.com [mpbio.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. abcam.com [abcam.com]
- 28. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. benchchem.com [benchchem.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for 2-Hydroxyl Emodin-1-Methyl Ether in Cancer Cell Line Studies
Introduction
Emodin (B1671224), a natural anthraquinone (B42736) derivative found in the roots and rhizomes of various plants, has demonstrated significant anti-cancer properties across a multitude of cancer cell lines.[1][2] Its therapeutic potential stems from its ability to modulate several key cellular processes involved in cancer progression, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and the regulation of critical signaling pathways such as PI3K/Akt.[3][4] These application notes provide a summary of the reported effects of emodin on cancer cells and detailed protocols for key in vitro assays to evaluate the potential anti-cancer activities of related compounds like 2-hydroxyl emodin-1-methyl ether.
Anti-Cancer Mechanisms of Emodin
Emodin exerts its anti-cancer effects through a variety of mechanisms:
-
Induction of Apoptosis: Emodin has been shown to induce programmed cell death in various cancer cell lines by activating both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6] This is often accompanied by an increase in reactive oxygen species (ROS) production, modulation of Bcl-2 family proteins, and activation of caspases.[5][7]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[3]
-
Inhibition of Metastasis: Emodin has been observed to suppress the migration and invasion of cancer cells, key steps in the metastatic cascade.[8][9][10]
-
Modulation of Signaling Pathways: A significant aspect of emodin's anti-cancer activity is its ability to interfere with crucial signaling pathways that are often dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation.[3][11][12]
Data Presentation: Effects of Emodin on Cancer Cell Lines
The following tables summarize the quantitative data from various studies on the effects of emodin on different cancer cell lines.
Table 1: IC50 Values of Emodin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| NCI-H-520 | Non-Small Cell Lung Cancer | 126, 61, 18 | 24, 48, 72 |
| NCI-H-460 | Non-Small Cell Lung Cancer | 97, 67, 64 | 24, 48, 72 |
| A-549 | Non-Small Cell Lung Cancer | 124, 76, 54 | 24, 48, 72 |
| A549 | Lung Adenocarcinoma | ~60-80 | Not Specified |
| H1299 | Lung Adenocarcinoma | ~60-80 | Not Specified |
Data compiled from multiple sources.[3][13]
Table 2: Effects of Emodin on Cell Migration (Wound Healing Assay)
| Cell Line | Emodin Concentration (µM) | Wound Closure Inhibition (%) at 72h |
| NCI-H-520 | 50 | ~43% |
| A-549 | 50 | ~27% |
| NCI-H-460 | 50 | ~-10% (Indicates toxicity/cell death) |
Data is an approximation based on the graphical representation in the cited study.[13]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This protocol is used to assess the effect of a compound on cell migration.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Complete culture medium
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing the test compound at various concentrations and a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48, 72 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protein Expression Analysis: Western Blot
This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Emodin's Effect on the PI3K/Akt Signaling Pathway
Caption: Emodin inhibits the PI3K/Akt pathway, leading to decreased cell proliferation and survival, and promoting apoptosis.
General Experimental Workflow for In Vitro Anti-Cancer Screening
Caption: A typical workflow for evaluating the anti-cancer properties of a test compound in vitro.
Emodin's Induction of Mitochondrial Apoptosis
Caption: Emodin induces apoptosis through the mitochondrial pathway by increasing ROS and modulating Bcl-2 family proteins.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC [jcancer.org]
- 9. Emodin attenuates high lipid-induced liver metastasis through the AKT and ERK pathways in vitro in breast cancer cells and in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodin reduces Breast Cancer Lung Metastasis by suppressing Macrophage-induced Breast Cancer Cell Epithelial-mesenchymal transition and Cancer Stem Cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emodin as a Molecular Probe
Disclaimer: Due to the limited availability of specific data for 2-Hydroxyl emodin-1-methyl ether as a molecular probe in the current scientific literature, these application notes and protocols have been generated using its parent compound, emodin (B1671224) , as a well-documented illustrative example. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a natural anthraquinone (B42736) with a wide range of biological activities that make it a valuable tool for researchers.[1][2][3][4][5]
Introduction
Emodin is a naturally occurring anthraquinone found in the roots and barks of various plants, molds, and lichens.[1][4][5] It has garnered significant interest in the scientific community for its diverse pharmacological effects, including anti-cancer, anti-inflammatory, anti-viral, and immunosuppressive properties.[1][4][6][7] These biological activities stem from its ability to interact with and modulate the function of multiple cellular targets, making it a useful molecular probe for studying various signaling pathways. This document provides an overview of emodin's applications as a molecular probe, with a focus on its inhibitory activity against key cellular kinases.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol [5] |
| Appearance | Orange needles or powder[5] |
| Solubility | Soluble in DMSO, 95% ethanol, and acetone.[5] Aqueous solutions should be prepared with care due to low water solubility. |
| CAS Number | 518-82-1 |
Mechanism of Action and Key Targets
Emodin exerts its biological effects by targeting a range of proteins. Notably, it acts as a competitive inhibitor of several kinases by binding to their ATP-binding sites. This inhibitory action disrupts downstream signaling pathways that are critical for cell proliferation, survival, and inflammation.
Quantitative Data for Emodin as a Kinase Inhibitor
| Target Protein | IC₅₀ Value | Ki Value | Inhibition Type | Cell Line/System |
| Casein Kinase II (CKII) | 2 µM | 7.2 µM | Competitive with ATP | Purified enzyme |
| hD₃R (human Dopamine Receptor D3) | 21.85 ± 2.66 µM (EC₅₀) | - | Agonist | Cell-based functional assay |
| hV₁AR (human Vasopressin V1a Receptor) | 10.25 ± 1.97 µM | - | Antagonist | Cell-based functional assay |
| h5-HT₁AR (human Serotonin 1A Receptor) | 84.23 ± 4.12 µM | - | Antagonist | Cell-based functional assay |
This table summarizes the inhibitory and binding constants of emodin against various protein targets as reported in the literature.
Experimental Protocols
The following protocols are provided as a guide for using emodin as a molecular probe to study its effects on cellular signaling.
General Guidelines for Preparing Emodin Stock Solutions
-
Preparation of Stock Solution: Dissolve emodin powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Emodin solutions in DMSO should be stable for at least 24 hours under normal laboratory conditions.[5]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol for In Vitro Kinase Assay using Emodin
This protocol describes how to assess the inhibitory effect of emodin on a purified kinase, such as Casein Kinase II (CKII).
-
Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer. For CKII, this typically contains Tris-HCl (pH 7.5), MgCl₂, KCl, and DTT.
-
Substrate and ATP: Prepare solutions of a specific peptide substrate for the kinase and ATP.
-
Emodin Dilutions: Prepare a series of dilutions of emodin in the kinase reaction buffer.
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the purified kinase, and the desired concentration of emodin or vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the peptide substrate and ATP (radiolabeled ATP, such as [γ-³²P]ATP, is often used for detection).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).
-
Detection and Analysis:
-
If using radiolabeled ATP, quantify the incorporation of the radioactive phosphate (B84403) into the substrate using a scintillation counter or autoradiography.
-
Calculate the percentage of kinase inhibition for each emodin concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the emodin concentration and fitting the data to a dose-response curve.
-
Protocol for Cellular Proliferation Assay
This protocol outlines the use of emodin to study its effects on the proliferation of cancer cells.
-
Cell Seeding: Seed cells (e.g., non-small cell lung cancer (NSCLC) cell lines like NCI-H-520 or A-549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Emodin Treatment: Treat the cells with various concentrations of emodin (e.g., 0-100 µM) or a vehicle control.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Measure cell viability and proliferation using a suitable assay, such as:
-
MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
Wound Healing Assay: Create a "scratch" in a confluent cell monolayer and monitor the rate of cell migration to close the wound over time in the presence or absence of emodin.[7]
-
-
Data Analysis: Calculate the percentage of cell viability or wound closure relative to the control and determine the IC₅₀ for cell growth inhibition.
Visualization of Pathways and Workflows
Signaling Pathway of Emodin as a Kinase Inhibitor
Caption: Emodin competitively inhibits protein kinases, blocking downstream signaling.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of emodin on a target kinase.
Logical Relationship of Emodin's Multi-Target Effects
Caption: Emodin's pleiotropic effects stem from its interaction with multiple cellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. api.fspublishers.org [api.fspublishers.org]
- 4. jeffreydachmd.com [jeffreydachmd.com]
- 5. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Studies of 2-Hydroxyl emodin-1-methyl ether
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a notable lack of published in vivo studies specifically for 2-Hydroxyl emodin-1-methyl ether. The following protocols and data are extrapolated from extensive research on its parent compound, emodin (B1671224). These guidelines are intended to serve as a robust starting point for designing and conducting in vivo experiments for this compound, with the understanding that optimization will be necessary.
Introduction
This compound is an anthraquinone (B42736) derivative. While its specific biological activities in vivo are not yet characterized, its structural similarity to emodin suggests potential anti-inflammatory and anti-cancer properties. Emodin has been shown to exert anti-tumor effects by modulating key signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation.[1][2][3][4][5][6][7] This document provides a detailed, hypothetical experimental protocol for evaluating the anti-tumor efficacy of this compound in a preclinical xenograft model, based on established methodologies for emodin.
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (BALB/c nude) or NOD-SCID mice, 4-6 weeks of age.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model Establishment
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116 or LS1034) or human breast cancer cell line (e.g., MDA-MB-231). These have been used in emodin in vivo studies.[3][8]
-
Cell Culture: Cells should be cultured in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly. Treatment should commence when tumors reach a palpable volume of approximately 100-150 mm³.
-
Formulation and Administration of this compound
-
Formulation (based on emodin studies):
-
For Oral (P.O.) Administration: Prepare a suspension in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) or propylene (B89431) glycol.[9]
-
For Intraperitoneal (I.P.) Injection: Dissolve the compound in a vehicle such as DMSO and then dilute with PBS (final DMSO concentration should be ≤1%). A common vehicle combination is 1% DMSO in PBS.[10]
-
-
Dosage (hypothetical, based on emodin):
-
Administration:
-
Administer the formulation daily or every other day via oral gavage or intraperitoneal injection for a period of 21-28 days.
-
Efficacy and Toxicity Assessment
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.
-
-
Body Weight and Clinical Observations:
-
Record the body weight of each animal every 2-3 days as an indicator of systemic toxicity.
-
Monitor the animals daily for any clinical signs of distress, such as changes in behavior, appetite, or posture.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis (Western blot, RT-PCR).
-
Collect blood and major organs for toxicological analysis if required.
-
Data Presentation (Hypothetical Data Based on Emodin Studies)
The following tables represent the type of quantitative data that would be generated from the proposed in vivo study, based on typical results observed for emodin.
Table 1: Effect of Emodin on Tumor Growth in a Colorectal Cancer Xenograft Model
| Treatment Group (40 mg/kg, P.O.) | Initial Tumor Volume (mm³) (Day 0) | Final Tumor Volume (mm³) (Day 21) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 1550 ± 210 | 1.6 ± 0.2 | - |
| Emodin | 128 ± 18 | 750 ± 130 | 0.8 ± 0.15 | 51.6 |
Data are presented as mean ± SD and are hypothetical, based on outcomes reported in emodin studies.[3][11]
Table 2: Systemic Toxicity Assessment of Emodin in Xenograft Mice
| Treatment Group (40 mg/kg, P.O.) | Initial Body Weight (g) (Day 0) | Final Body Weight (g) (Day 21) | Change in Body Weight (%) |
| Vehicle Control | 20.5 ± 1.2 | 22.1 ± 1.5 | +7.8 |
| Emodin | 20.3 ± 1.1 | 21.5 ± 1.3 | +5.9 |
No significant changes in body weight are typically observed at effective doses of emodin, suggesting low systemic toxicity.[2][10]
Signaling Pathways and Visualizations
Emodin has been reported to modulate several signaling pathways involved in cancer progression. The following diagrams illustrate two of the most critical pathways, PI3K/Akt and NF-κB, that are likely to be affected by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a common mechanism for anti-cancer agents.
References
- 1. Emodin Exerts an Antiapoptotic Effect on Human Chronic Myelocytic Leukemia K562 Cell Lines by Targeting the PTEN/PI3K-AKT Signaling Pathway and Deleting BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emodin induces hepatocellular carcinoma cell apoptosis through MAPK and PI3K/AKT signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emodin induces ferroptosis in colorectal cancer through NCOA4-mediated ferritinophagy and NF-κb pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of emodin to prevent gastrointestinal cancers: recent trends and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of emodin on LS1034 human colon cancer cells in vitro and in vivo: roles of apoptotic cell death and LS1034 tumor xenografts model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emodin Improves Intestinal Health and Immunity through Modulation of Gut Microbiota in Mice Infected by Pathogenic Escherichia coli O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 2-Hydroxyl emodin-1-methyl ether in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether is a naturally occurring anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1][2][3][4][5][6][7][8] Like many natural products, it is under investigation for its potential therapeutic properties. A critical step in the preclinical evaluation of this compound is the development of suitable formulations for administration in animal models. Due to the hydrophobic nature of anthraquinones, achieving adequate bioavailability and consistent exposure in vivo presents a significant challenge.
These application notes provide a comprehensive guide to formulating this compound for oral and intravenous administration in rodent models. The protocols are based on established methods for formulating poorly water-soluble compounds, particularly the closely related anthraquinone, emodin (B1671224).
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its parent compound, emodin, is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound and Emodin
| Property | This compound | Emodin |
| Molecular Formula | C₁₆H₁₂O₆[9] | C₁₅H₁₀O₅[10] |
| Molecular Weight | 300.26 g/mol [9] | 270.24 g/mol [10] |
| CAS Number | 346434-45-5[7][9][11] | 518-82-1 |
| Appearance | Yellow or Red Powder[7] | Orange needles or powder[10] |
| Purity | >98%[11] | Not specified |
| Solubility | Data not available | Practically insoluble in water; soluble in ethanol, DMSO, and alkaline solutions.[10][12] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[13] | Not specified |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[13] | Solutions in water, DMSO, 95% ethanol, or acetone (B3395972) should be stable for 24 hours under normal lab conditions. Sensitive to prolonged light exposure.[12][14] |
Formulation Strategies for Poorly Soluble Compounds
The low aqueous solubility of anthraquinones necessitates the use of specific formulation strategies to ensure adequate absorption and bioavailability in animal studies. Common approaches include:
-
Solutions: Utilizing co-solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs) can dissolve the compound. For intravenous administration, the concentration of organic solvents should be minimized to avoid toxicity.[1][15]
-
Suspensions: For oral administration, the compound can be suspended in an aqueous vehicle containing a suspending agent like methyl cellulose (B213188) (MC) or carboxymethyl cellulose (CMC). Particle size reduction can improve the stability and absorption of the suspension.
-
Lipid-based Formulations: For highly lipophilic compounds, oil-based vehicles such as corn oil, olive oil, or sesame oil can be used for oral or intraperitoneal administration.
-
Nanoparticle Formulations: Advanced delivery systems like solid lipid nanoparticles (SLNs) or nanohydrogels can enhance the solubility and bioavailability of poorly soluble drugs.[16]
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for oral gavage and intravenous injection in rodents. These are based on successful formulations used for the parent compound, emodin.[1]
Protocol 1: Preparation of a Suspension for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a vehicle of 0.5% methyl cellulose.
Materials and Equipment:
-
This compound powder
-
Methyl cellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Weighing balance
-
Spatula
-
Mortar and pestle
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Vehicle Preparation (0.5% Methyl Cellulose):
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Disperse the methyl cellulose powder in the hot water with stirring.
-
Add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and final concentration. For a 20 mg/kg dose in a mouse with an administration volume of 10 mL/kg, a 2 mg/mL suspension is required.
-
Weigh the calculated amount of the compound.
-
Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Transfer the powder to a beaker and add a small volume of the 0.5% methyl cellulose vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached.
-
For a more uniform suspension, homogenize the mixture.
-
Store the suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, refrigerate and bring to room temperature before use. Always re-suspend thoroughly before each administration.
-
Protocol 2: Preparation of a Solution for Intravenous Injection
This protocol describes the preparation of a solution of this compound for intravenous administration in mice.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, for a 20 mg/kg dose at a final concentration of 0.5 mg/mL, a stock solution in DMSO can be prepared.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Final Formulation Preparation:
-
On the day of administration, dilute the DMSO stock solution with sterile PBS to the final desired concentration. A common final concentration of DMSO in the formulation for intravenous injection is 1%.[1]
-
For example, to prepare a 0.5 mg/mL solution with 1% DMSO, the appropriate volume of the DMSO stock solution would be added to PBS.
-
Mix the final solution well. The solution should be clear. If precipitation occurs, the formulation is not suitable for intravenous injection.
-
Animal Dosing Procedures
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Oral Gavage in Rodents
Workflow for Oral Gavage:
Caption: Step-by-step workflow for oral gavage in rodents.
Detailed Gavage Steps:
-
Animal Handling and Restraint: Weigh the animal to calculate the precise dosing volume. Properly restrain the animal to ensure its safety and the accuracy of the procedure.
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib.[16] Mark the needle to prevent over-insertion.[16] Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administration: Once the needle is correctly placed in the esophagus, slowly administer the formulation.
-
Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Intravenous Injection in Mice (Tail Vein)
Workflow for Intravenous Injection:
Caption: Workflow for intravenous tail vein injection in mice.
Detailed Injection Steps:
-
Preparation: Warm the mouse's tail using a heat lamp or warm water to cause vasodilation, making the lateral tail veins more visible.[5]
-
Restraint: Place the mouse in a suitable restraint device.[5]
-
Injection: Identify one of the lateral tail veins. Insert a small gauge needle (e.g., 27-30G) with the bevel facing up into the vein at a shallow angle.[5]
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and you must re-position it.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[5] Monitor the animal for any adverse reactions.
Stability Considerations
Forced degradation studies on the related compounds emodin and aloe-emodin (B1665711) provide insights into the potential stability of this compound.
Table 2: Summary of Forced Degradation Studies on Emodin and Aloe-Emodin
| Condition | Emodin Degradation | Aloe-Emodin Degradation |
| Acid Hydrolysis | Significant[10] | Highly Susceptible[10] |
| Alkaline Hydrolysis | Less Susceptible[10] | Not specified |
| Oxidation | Moderate[10] | Moderate[10] |
| Thermal Degradation | Moderate[10] | Less Susceptible[10] |
| Photolysis (Sunlight/UV) | Less Susceptible[10] | Less Susceptible[10] |
| Hydrolytic Degradation (Water) | Moderate[10] | Significant[10] |
These findings suggest that formulations of this compound should be protected from acidic conditions and light.[4] Fresh preparation of formulations is recommended.
Signaling Pathways
Emodin and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways can provide context for the in vivo effects of this compound.
PI3K/Akt/mTOR Signaling Pathway:
Caption: Emodin derivatives can inhibit the PI3K/Akt/mTOR pathway.
TGF-β/SMAD Signaling Pathway:
Caption: Emodin derivatives can inhibit the TGF-β/SMAD signaling pathway.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the use of appropriate formulation strategies. The protocols and information provided in these application notes offer a starting point for researchers to develop effective oral and intravenous formulations for this promising natural compound. It is crucial to characterize the solubility and stability of this compound in the selected vehicles to ensure reproducible and reliable results in animal studies. Further optimization of these formulations may be necessary based on the specific experimental needs and the physicochemical properties of the compound.
References
- 1. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthraquinone - Wikipedia [en.wikipedia.org]
- 8. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. api.fspublishers.org [api.fspublishers.org]
- 11. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Lung-Targeting, Emodin-Loaded Polylactic Acid Microspheres and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Analytical Standards for 2-Hydroxyl emodin-1-methyl ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) derivative, has been isolated from natural sources such as the seeds of Cassia obtusifolia and Ventilago leiocarpa.[1][2] As a derivative of emodin (B1671224), a compound known for a wide range of biological activities, this compound is a molecule of interest for further research and drug development.[3][4] This document provides detailed application notes and standardized protocols for the analysis of this compound.
Due to the limited availability of specific analytical methods for this compound, the protocols outlined below are based on established methods for the parent compound, emodin, and other structurally related anthraquinones. These methods serve as a robust starting point for researchers to develop and validate their own specific assays.
Physicochemical and Purity Data
The following table summarizes the available quantitative data for this compound. This information is crucial for the preparation of standards and samples for analysis.
| Parameter | Value | Source |
| CAS Number | 346434-45-5 | [1][2] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][2] |
| Molecular Weight | 300.26 g/mol | [5] |
| Appearance | Yellow or Red Powder | [1] |
| Purity | ≥95% to >98.0% (Method: HPLC) | [1][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
Experimental Protocols
Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for determining the purity of this compound. The method is adapted from validated procedures for emodin and other anthraquinones.[6][7][8]
a. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Acetic acid[7]
-
0.45 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[6]
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol (B129727) and water (both containing 0.1% formic acid) is recommended. A typical gradient could be:
-
Start with 60% Methanol / 40% Water
-
Ramp to 95% Methanol / 5% Water over 20 minutes
-
Hold for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
Alternatively, an isocratic mobile phase such as Methanol / 2% aqueous acetic acid (70:30, v/v) can be tested.[7]
-
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 25°C[7]
-
Detection Wavelength: 254 nm is a common wavelength for anthraquinones.[7] A full spectrum (200-600 nm) should be recorded using a PDA detector to determine the optimal absorption maximum.
-
Injection Volume: 10-20 µL[7]
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the mobile phase as the diluent.
-
Sample Solution: Prepare a sample solution of approximately 100 µg/mL in methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[9]
e. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area Percent method).
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of the sample from this curve.
Identification by UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and accessible method for preliminary identification and for assessing the electronic properties of the compound.
a. Materials and Reagents:
-
This compound
-
Spectroscopic grade methanol or ethanol
b. Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
c. Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in methanol.
-
Blank: Use methanol as the blank reference.
-
Scan: Scan the sample from 200 to 600 nm.
-
Analysis: Anthraquinones typically exhibit multiple absorption bands.[10] Expect characteristic π → π* transitions in the 220–350 nm range and a longer wavelength n → π* transition near 400 nm.[10] The exact positions (λmax) of these peaks can be used as a qualitative fingerprint for the compound.
Potential Signaling Pathway Investigations
While no specific signaling pathways have been elucidated for this compound, the extensive research on its parent compound, emodin, provides a strong basis for targeted investigations. Emodin is known to modulate several key pathways involved in cancer, inflammation, and metabolic diseases.[3][11][12] Therefore, it is plausible that this compound may exhibit similar activities.
Key Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Emodin has been shown to inhibit this pathway in various cancer cells.[12]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Emodin can modulate MAPK signaling, often leading to anti-cancer effects.[4][12]
-
NF-κB Pathway: A key regulator of inflammation and immune responses. Emodin is a known inhibitor of NF-κB activation.[12]
Researchers can utilize standard molecular biology techniques such as Western blotting, qPCR, and reporter assays to investigate the effect of this compound on these pathways in relevant cell models.
Disclaimer
The experimental protocols and signaling pathway information provided herein are based on data from structurally similar compounds and general analytical chemistry principles. These should be considered as starting points. It is imperative for researchers to independently validate these methods for their specific applications and equipment. All products mentioned are for research use only.
References
- 1. This compound, CasNo.346434-45-5 BOC Sciences United States [bocscichem.lookchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]
- 5. abmole.com [abmole.com]
- 6. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Enzymatic Inhibition by 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the enzymatic inhibition properties of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) derivative. Due to the limited specific data on this compound, this document presents a generalized, adaptable protocol for determining its inhibitory activity, using a protein kinase as a representative enzyme class. This choice is informed by the known inhibitory activities of the parent compound, emodin. Included are detailed experimental procedures, guidelines for data analysis and presentation, and visualizations of the experimental workflow and a relevant biological pathway to aid in experimental design and interpretation.
Introduction
This document provides a robust framework for researchers to systematically evaluate the enzymatic inhibition profile of this compound. The provided protocols are designed to be adaptable to various enzyme systems, with a particular focus on protein kinase assays due to the established activity of related compounds.
Data Presentation: A Template for Inhibitory Activity
Quantitative analysis of enzyme inhibition is crucial for characterizing the potency and mechanism of a potential inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
As specific data for this compound is not yet published, Table 1 serves as a template for researchers to populate with their experimental findings. This structured format allows for clear and concise presentation of inhibition data.
Table 1: Illustrative Inhibitory Profile of this compound Against a Panel of Protein Kinases
| Kinase Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Example: Kinase A | [Insert Value] | [Insert Value] | [e.g., Competitive] |
| Example: Kinase B | [Insert Value] | [Insert Value] | [e.g., Non-competitive] |
| Example: Kinase C | [Insert Value] | [Insert Value] | [e.g., Mixed] |
| Example: Kinase D | [Insert Value] | [Insert Value] | [e.g., ATP-competitive] |
Data in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
The following is a detailed protocol for a generic in vitro protein kinase inhibition assay, which can be adapted to test this compound against specific kinases of interest. A common method for assessing kinase activity is to measure the phosphorylation of a substrate, often using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or luminescence-based assays that quantify ADP production.
Protocol 1: In Vitro Protein Kinase Inhibition Assay (Radiometric)
This protocol describes the determination of kinase inhibition by measuring the incorporation of a radiolabeled phosphate (B84403) group from ATP into a specific substrate.
3.1. Materials and Reagents
-
Purified recombinant protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP stock solution
-
Positive control inhibitor (if available)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
-
96-well reaction plates
-
Pipettes and tips
3.2. Reagent Preparation
-
Kinase Solution: Dilute the purified kinase to a working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time course.
-
Substrate Solution: Prepare a stock solution of the substrate in kinase assay buffer. The concentration used should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.
-
ATP Solution: Prepare a working solution of ATP by mixing non-radiolabeled ATP with [γ-³²P]ATP or [γ-³³P]ATP in kinase assay buffer to achieve the desired specific activity and final concentration (typically at or near the Km for ATP).
3.3. Assay Procedure
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Substrate solution
-
Diluted this compound or vehicle control (for 0% inhibition) and a known inhibitor (for 100% inhibition control).
-
Kinase solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated radiolabeled ATP.
-
Quantification: Allow the paper to dry, then place the individual spots into scintillation vials with a suitable scintillant. Measure the incorporated radioactivity using a scintillation counter.
3.4. Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Counts_inhibitor - Counts_bkg) / (Counts_vehicle - Counts_bkg))
Where:
-
Counts_inhibitor is the radioactivity in the presence of the inhibitor.
-
Counts_vehicle is the radioactivity in the absence of the inhibitor (0% inhibition).
-
Counts_bkg is the background radioactivity (no enzyme).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro enzyme inhibition assay described above.
References
Application Notes and Protocols for 2-Hydroxy Emodin-1-Methyl Ether Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy emodin-1-methyl ether is an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1] As a derivative of emodin (B1671224), a compound known for its wide range of biological activities, 2-hydroxy emodin-1-methyl ether is a molecule of interest for its potential therapeutic applications, particularly in oncology. This document provides an overview of the available data on 2-hydroxy emodin-1-methyl ether and offers generalized cell culture and experimental protocols based on studies of the parent compound, emodin, due to the limited specific information available for this derivative.
Disclaimer: The experimental protocols provided below are largely based on established methods for emodin. Researchers should optimize these protocols for their specific cell lines and experimental conditions when working with 2-hydroxy emodin-1-methyl ether.
Data Presentation
Currently, there is limited publicly available quantitative data specifically for 2-hydroxy emodin-1-methyl ether. The following table summarizes the known IC50 values.
| Cell Line | Cell Type | IC50 Value (µM) | Treatment Duration | Assay |
| Calu-1 | Human Lung Cancer | 21.3 | 3 days | [³H]thymidine incorporation |
| HeLa | Human Cervical Cancer | 50 | Not Specified | Not Specified |
Experimental Protocols
Preparation of 2-Hydroxy Emodin-1-Methyl Ether Stock Solution
Proper preparation of the compound is critical for accurate and reproducible results.
Materials:
-
2-Hydroxy emodin-1-methyl ether powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its chemical properties as an anthraquinone, 2-hydroxy emodin-1-methyl ether is expected to be soluble in organic solvents like DMSO.
-
To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the appropriate amount of 2-hydroxy emodin-1-methyl ether powder in DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term use.
General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
2-Hydroxy emodin-1-methyl ether stock solution
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture the selected cell line in the appropriate complete medium in a 37°C incubator with 5% CO₂.
-
Seed the cells into the desired format (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
On the day of treatment, prepare the desired concentrations of 2-hydroxy emodin-1-methyl ether by diluting the stock solution in fresh, pre-warmed complete culture medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-hydroxy emodin-1-methyl ether or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with 2-hydroxy emodin-1-methyl ether in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 2-hydroxy emodin-1-methyl ether in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Potential Signaling Pathways
While the specific signaling pathways affected by 2-hydroxy emodin-1-methyl ether are not yet elucidated, we can hypothesize potential mechanisms based on the known actions of its parent compound, emodin. Emodin is known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate these potential pathways.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro studies.
Conclusion and Future Directions
The available data on 2-hydroxy emodin-1-methyl ether is currently sparse, highlighting a need for further research to fully characterize its biological activities and mechanism of action. Future studies should aim to:
-
Determine the IC50 values in a broader panel of cancer cell lines.
-
Investigate its effects on cell cycle progression, apoptosis, and other cellular processes.
-
Elucidate the specific signaling pathways modulated by this compound through techniques such as western blotting, qPCR, and RNA sequencing.
-
Evaluate its efficacy and toxicity in in vivo models.
By building upon the knowledge of the parent compound emodin and conducting detailed investigations, the full therapeutic potential of 2-hydroxy emodin-1-methyl ether can be explored.
References
Application Notes and Protocols for the Experimental Investigation of 2-Hydroxyl emodin-1-methyl ether
Disclaimer: 2-Hydroxyl emodin-1-methyl ether is a sparsely studied anthraquinone (B42736) derivative. The following application notes and protocols are provided as a general framework for the initial investigation of this and other novel bioactive compounds. All proposed starting concentrations and dosages are based on data from related compounds, primarily emodin (B1671224), and must be empirically determined and validated for this compound in your specific experimental models.
Introduction
This compound is an anthraquinone that can be isolated from the seeds of Cassia obtusifolia. Anthraquinones are a class of aromatic compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Due to the limited specific data on this compound, a systematic approach is required to determine its effective and safe dosage for preclinical research. This document outlines a workflow for researchers, scientists, and drug development professionals to establish initial dosage parameters for both in vitro and in vivo experiments.
Data Presentation: A Framework for Quantitative Analysis
Effective data management is crucial when characterizing a novel compound. All quantitative data should be meticulously recorded and organized to facilitate comparison and interpretation. The following tables provide a template for summarizing key experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD | Assay Method |
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | [Insert Value] | MTT |
| 48 | [Insert Value] | MTT | ||
| 72 | [Insert Value] | MTT | ||
| e.g., A549 | Lung Carcinoma | 24 | [Insert Value] | MTT |
| 48 | [Insert Value] | MTT | ||
| 72 | [Insert Value] | MTT | ||
| e.g., HEK293 | Normal Kidney | 48 | [Insert Value] | MTT |
Table 2: Preliminary In Vivo Acute Toxicity of this compound in Rodent Models
| Animal Model | Administration Route | Dosage (mg/kg) | Observation Period (days) | Observed Toxicities | Mortality |
| e.g., C57BL/6 Mice | Oral (p.o.) | [Dose 1] | 14 | [Describe observations] | [x/n] |
| [Dose 2] | 14 | [Describe observations] | [x/n] | ||
| [Dose 3] | 14 | [Describe observations] | [x/n] | ||
| e.g., Sprague-Dawley Rats | Intraperitoneal (i.p.) | [Dose 1] | 14 | [Describe observations] | [x/n] |
| [Dose 2] | 14 | [Describe observations] | [x/n] | ||
| [Dose 3] | 14 | [Describe observations] | [x/n] |
Experimental Protocols
The following protocols provide a starting point for the experimental evaluation of this compound.
In Vitro Dosage Determination: Cytotoxicity Assays
The initial step in determining the appropriate in vitro concentration range is to assess the compound's cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. A suggested starting range, based on emodin studies, is 0.1, 1, 10, 25, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO concentration matched to the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[2][3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Dosage Determination: Acute Toxicity and Dose-Finding Studies
For in vivo experiments, a preliminary acute toxicity study is essential to determine a safe dose range. These studies are often guided by OECD (Organisation for Economic Co-operation and Development) guidelines.[5][6][7]
This procedure is a stepwise method to determine a dose that causes evident toxicity but not mortality.[7][8]
Animals:
-
Healthy, young adult rodents (e.g., mice or rats) of a single sex.
Protocol:
-
Sighting Study: A sighting study is performed to identify the appropriate starting dose for the main study. Start with a single animal at a dose level expected to produce some signs of toxicity. Suggested starting doses based on emodin studies could be in the range of 20-40 mg/kg.[8]
-
Dose Escalation/De-escalation: Based on the outcome of the sighting study, the dose for the next animal is adjusted up or down. A period of at least 24 hours is allowed between dosing each animal.[8]
-
Main Study: Once the appropriate starting dose is determined, a group of animals (typically 5 of one sex) is dosed at this level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Dose Selection for Efficacy Studies: Based on the results, a range of non-toxic doses can be selected for subsequent efficacy studies. Typically, three dose levels (low, medium, and high) are chosen.
Visualization of Experimental Workflows and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for characterizing a novel compound and a potential signaling pathway that may be affected by anthraquinones.
Experimental Workflow for Characterizing this compound
Hypothetical Signaling Pathway for Anthraquinones
Many anthraquinones have been shown to induce cellular responses through the generation of Reactive Oxygen Species (ROS) and subsequent activation of stress-related signaling pathways, such as the JNK pathway.[9]
These diagrams provide a visual representation of the logical flow of experiments and a potential mechanism of action to investigate for this compound. The actual pathways and workflows should be adapted based on experimental findings.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. OECD Guidelines | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Application of 2-Hydroxyl Emodin-1-Methyl Ether in Neuroprotective Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the neuroprotective applications of 2-Hydroxyl emodin-1-methyl ether is limited. This document leverages the extensive research available on its parent compound, emodin (B1671224), to provide a foundational guide. The protocols and pathways described are based on the activities of emodin and should be adapted and validated specifically for this compound.
Introduction
This compound is an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1][2][3] While specific neuroprotective studies on this ether derivative are not extensively documented, its structural similarity to emodin suggests potential therapeutic value in the context of neurodegenerative diseases. Emodin, a well-studied anthraquinone, has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[4][5] This document outlines potential applications and experimental protocols for investigating the neuroprotective properties of this compound, drawing parallels from the established research on emodin.
Emodin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are crucial for combating the complex pathology of neurodegenerative diseases.[6][7] It has been shown to modulate key signaling pathways involved in neuronal survival and death, such as the ERK1/2, NF-κB, and Nrf2 pathways.[8][9][10]
Potential Neuroprotective Mechanisms
Based on the known mechanisms of emodin, this compound may exert neuroprotective effects through several pathways:
-
Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and modulating signaling pathways like NF-κB.[8]
-
Antioxidant Effects: Through the activation of the Nrf2 pathway and scavenging of reactive oxygen species (ROS).[9]
-
Anti-apoptotic Effects: By regulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[10]
-
Modulation of Kinase Signaling: By influencing pathways such as ERK1/2, which are critical for neuronal survival.[9][10]
Data Presentation: Efficacy of Emodin in Neuroprotective Studies
The following tables summarize quantitative data from studies on emodin, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Emodin
| Cell Line | Insult | Emodin Concentration | Observed Effect | Reference |
| SH-SY5Y | Zinc (300 µM) | 10, 20, 30 µM | Ameliorated synaptic impairment, reduced ROS | [9] |
| PC12 | Oxygen-Glucose Deprivation | 1, 5, 10 µM | Increased cell viability, reduced ROS and glutamate (B1630785) release | [10] |
| U251 | Aβ1-42 (15 µM) | 5, 10, 20 µM | Suppressed LDH leakage and caspase activity | [11] |
Table 2: In Vivo Neuroprotective Effects of Emodin
| Animal Model | Disease Model | Emodin Dosage | Route | Observed Effect | Reference |
| Mice | Ischemia Reperfusion | 2 or 5 mg/kg | i.p. | Renoprotective effects through CK2 inhibition | [8] |
| Mice | Colorectal Cancer Xenograft | 20–80 mg/kg | i.p. | Suppressed tumor development via VEGFR2, PI3K, p-AKT inhibition | [8] |
| Rats | Middle Cerebral Artery Occlusion | Not Specified | Not Specified | Reduced infarct volume and cell death | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies with emodin and should be optimized for this compound.
1. Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a common model for neuroprotective studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should be less than 0.1%.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours) before introducing the neurotoxic insult.
-
Induce neurotoxicity using an appropriate agent (e.g., 300 µM Zinc Sulfate for 4 hours for SH-SY5Y cells).[9]
-
2. Assessment of Neuroprotection
-
MTT Assay for Cell Viability:
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
3. Western Blot Analysis for Signaling Pathways
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-NF-κB, anti-Nrf2).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizations
Signaling Pathway of Emodin's Neuroprotective Effects
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Exploring the journey of emodin as a potential neuroprotective agent: Novel therapeutic insights with molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective, Anti-Inflammatory and Antifibrillogenic Offerings by Emodin against Alzheimer’s Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emodin Protects SH-SY5Y Cells Against Zinc-Induced Synaptic Impairment and Oxidative Stress Through the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy Emodin-1-Methyl Ether
Welcome to the technical support center for the synthesis of 2-Hydroxy Emodin-1-Methyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the regioselective methylation of emodin (B1671224).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2-Hydroxy Emodin-1-Methyl Ether in a question-and-answer format.
Q1: My reaction is resulting in a mixture of methylated products (di- and tri-methylated emodin) instead of the desired mono-methylated product. How can I improve selectivity for mono-methylation?
A1: Achieving mono-methylation of emodin requires careful control of reaction conditions to favor the reaction at a single hydroxyl group. Here are several strategies to improve selectivity:
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role.
-
Mild agents: Using milder methylating agents like diazomethane (B1218177) (generated in situ and used with caution due to its explosive and toxic nature) can sometimes offer better selectivity compared to more reactive agents like dimethyl sulfate (B86663) or methyl iodide.
-
Bulky agents: While not a methylation, using a bulky protecting group can sterically hinder other hydroxyl groups, directing methylation to the desired position.
-
-
Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use of a significant excess of the methylating agent will invariably lead to over-methylation. Start with 1.0 to 1.2 equivalents of the methylating agent and monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
Reaction Temperature and Time:
-
Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Reactions at room temperature or even 0 °C are often more selective than those carried out at elevated temperatures.
-
Monitor the reaction frequently by TLC. Stop the reaction as soon as a significant amount of the desired product is formed and before substantial formation of di- and tri-methylated byproducts.
-
-
Protecting Groups: The most reliable method to achieve regioselectivity is to use protecting groups. You can selectively protect the more reactive hydroxyl groups, perform the methylation, and then deprotect to obtain the desired product. For emodin, the hydroxyl groups at positions 3 and 8 are generally more acidic and reactive than the one at position 1.
Q2: I am struggling to achieve methylation specifically at the 1-position. How can I direct the methylation to this site?
A2: The hydroxyl group at the 1-position of emodin is generally less reactive than those at the 3 and 8 positions due to intramolecular hydrogen bonding with the adjacent carbonyl group. Therefore, direct selective methylation of the 1-OH group is challenging without the use of protecting groups.
-
Protecting Group Strategy:
-
Protection: Selectively protect the more reactive 3- and 8-hydroxyl groups. Acetyl or benzyl (B1604629) protecting groups are commonly used for hydroxyl protection. The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.
-
Methylation: Once the 3- and 8-positions are protected, the 1-hydroxyl group is the primary site for methylation. Standard methylation conditions (e.g., methyl iodide and a mild base like K₂CO₃ in a suitable solvent like DMF or acetone) can then be employed.
-
Deprotection: After methylation, the protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for acetyl groups, hydrogenolysis for benzyl groups) to yield 2-Hydroxy emodin-1-methyl ether.
-
Q3: My reaction yield is very low. What are the possible reasons and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction:
-
Insufficient reaction time or temperature: While lower temperatures are recommended for selectivity, the reaction may proceed very slowly. Monitor the reaction by TLC to ensure it goes to completion (or to an optimal point before side-product formation becomes significant).
-
Inactive reagents: Ensure your methylating agent and base are fresh and active. For example, diazomethane solutions degrade over time.
-
-
Side Reactions:
-
Over-methylation: As discussed in Q1, this is a common issue that consumes the starting material and desired product.
-
Degradation of starting material or product: Emodin and its derivatives can be sensitive to harsh reaction conditions (e.g., strong bases or high temperatures).
-
-
Work-up and Purification Issues:
-
Loss of product during extraction: Ensure the pH of the aqueous layer during work-up is optimized to keep your product in the organic phase.
-
Inefficient purification: The separation of closely related methylated isomers can be challenging. Optimize your chromatography conditions (solvent system, column packing) to achieve good separation.
-
Q4: How can I effectively purify 2-Hydroxy emodin-1-methyl ether from the reaction mixture containing unreacted emodin and other methylated isomers?
A4: The purification of 2-Hydroxy emodin-1-methyl ether from a mixture of emodin and its other methylated isomers typically relies on chromatographic techniques due to the similar polarities of these compounds.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often effective. Start with a less polar solvent system to elute the less polar, more methylated byproducts first, then gradually increase the polarity to elute the mono-methylated products and finally the unreacted emodin. Careful optimization of the solvent gradient is key to good separation.
-
-
Preparative Thin Layer Chromatography (Prep-TLC): For smaller scale reactions, preparative TLC can be a useful tool for separating isomers with very similar Rf values.
-
Crystallization: If a suitable solvent system can be found, fractional crystallization might be an option to purify the desired product, although this is often less effective for separating isomers.
Experimental Protocols
Method 1: Selective Methylation using a Protecting Group Strategy (Recommended for Regioselectivity)
This method involves the protection of the more reactive hydroxyl groups, followed by methylation of the desired hydroxyl group, and subsequent deprotection.
Step 1: Protection of the 3- and 8-Hydroxyl Groups (e.g., Acetylation)
-
Dissolve emodin in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a controlled amount (e.g., 2.2 equivalents) of acetic anhydride.
-
Stir the reaction at 0 °C and monitor its progress by TLC until the desired di-protected product is the major component.
-
Quench the reaction by adding cold water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the di-acetylated emodin by column chromatography.
Step 2: Methylation of the 1-Hydroxyl Group
-
Dissolve the purified di-acetylated emodin in a dry aprotic solvent like DMF or acetone.
-
Add a mild base such as anhydrous K₂CO₃ (e.g., 3-5 equivalents).
-
Add methyl iodide (e.g., 1.5-2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC. The reaction may be gently heated if it proceeds too slowly.
-
Once the starting material is consumed, filter off the K₂CO₃.
-
Remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to obtain the crude methylated product.
Step 3: Deprotection of the Acetyl Groups
-
Dissolve the crude methylated product in a solvent like methanol (B129727).
-
Add a catalytic amount of a base such as K₂CO₃ or a few drops of concentrated HCl.
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction mixture.
-
Remove the solvent and purify the final product, 2-Hydroxy emodin-1-methyl ether, by column chromatography.
Method 2: Direct Methylation with Diazomethane (Use with Extreme Caution)
Warning: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.
-
Dissolve emodin in a mixture of methanol and diethyl ether.
-
Cool the emodin solution to 0 °C.
-
Slowly add the diazomethane solution dropwise with stirring until a faint yellow color persists.
-
Allow the reaction to stir at 0 °C for a short period, monitoring by TLC.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography to separate the desired mono-methylated product from unreacted emodin and other methylated byproducts.
Data Presentation
The following table summarizes hypothetical yield data for different methylation strategies to illustrate the importance of reaction conditions on selectivity. Actual yields will vary depending on experimental execution.
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Mono-methylated Product Yield (%) | Di/Tri-methylated Byproducts (%) |
| Methyl Iodide (excess) | K₂CO₃ | DMF | 80 | 12 | < 10 | > 80 |
| Methyl Iodide (1.2 eq) | K₂CO₃ | Acetone | 25 | 24 | 30-40 | 40-50 |
| Diazomethane | - | Ether/MeOH | 0 | 1 | 40-50 | 20-30 |
| Protected Emodin + MeI | K₂CO₃ | DMF | 25 | 12 | > 80 (after deprotection) | < 5 |
Mandatory Visualizations
Experimental Workflow for Selective Synthesis
Technical Support Center: Optimizing HPLC Separation of Emodin and its Methyl Ethers
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the HPLC separation of emodin (B1671224) and its structurally related methyl ethers, physcion (B1677767) and chrysophanol (B1684469). Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during method development and routine analysis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Question 1: Why am I observing poor resolution between chrysophanol and physcion peaks?
Answer: Chrysophanol and physcion are structurally very similar, differing only by a methoxy (B1213986) group, which can make their separation challenging.
-
Mobile Phase Composition: The organic modifier concentration is critical. A slight decrease in the percentage of acetonitrile (B52724) or methanol (B129727) can increase retention times and improve separation.
-
Mobile Phase pH: While often overlooked for these compounds, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic or phosphoric acid) can sometimes subtly alter the selectivity between the analytes.
-
Column Chemistry: Not all C18 columns are the same. Consider screening columns with different carbon loads or end-capping technologies. A phenyl-hexyl column might also offer alternative selectivity for these aromatic compounds.
-
Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks, although it will also increase the overall run time and backpressure.
Question 2: My peaks, especially for emodin, are tailing. What can I do to improve peak shape?
Answer: Peak tailing for these compounds is often due to secondary interactions with the stationary phase.
-
Acidify the Mobile Phase: The phenolic hydroxyl groups on emodin can interact with residual silanols on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will suppress the ionization of these silanols and reduce tailing.[1][2]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: The column inlet frit or the top of the column packing can become contaminated over time. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
Question 3: I'm seeing a gradual shift in retention times over a sequence of injections. What is the likely cause?
Answer: Retention time drift can be caused by several factors.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the injection sequence. This is particularly important for gradient methods.
-
Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump is functioning correctly. If you have pre-mixed the mobile phase, volatile organic components may have evaporated over time, leading to a change in composition. Prepare fresh mobile phase.
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. The use of a column oven is highly recommended for stable retention times.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. If the column has been in use for a long time, it may need to be replaced.
Question 4: I am analyzing plant extracts and suspect matrix effects are interfering with my results. How can I confirm and mitigate this?
Answer: Matrix effects can manifest as peak distortion, baseline noise, or inaccurate quantification.
-
Sample Preparation: A robust sample preparation method is key. Solid-Phase Extraction (SPE) is an effective way to clean up complex samples and remove many interfering compounds.[3]
-
Spike and Recovery: To confirm matrix effects, perform a spike and recovery experiment. Spike a known amount of your standard into a blank matrix extract and compare the peak area to that of the standard in a clean solvent. A significant deviation from 100% recovery suggests a matrix effect.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of keeping your analyte concentrations within the linear range of your assay.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for emodin, chrysophanol, and physcion?
A1: A good starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution. A common mobile phase combination is water with 0.1% formic or phosphoric acid (Solvent A) and acetonitrile or methanol (Solvent B). A gradient from approximately 50% B to 95% B over 15-20 minutes at a flow rate of 1.0 mL/min should provide a reasonable initial separation. Detection is typically performed at around 254 nm or 280 nm.
Q2: How should I prepare my standard solutions and samples?
A2: Standard solutions of emodin, chrysophanol, and physcion should be prepared in a solvent like methanol or acetonitrile. It is recommended to store these stock solutions in the dark and at a low temperature to prevent degradation. For plant materials, extraction is often performed with methanol or ethanol, sometimes followed by a hydrolysis step to release glycosidically bound anthraquinones. Subsequent clean-up using SPE is recommended for complex matrices.[3]
Q3: Are these compounds susceptible to degradation during analysis?
A3: Yes, anthraquinones can be sensitive to light, pH, and oxidative conditions. Emodin, in particular, has been shown to degrade under acidic and hydrolytic conditions, especially at elevated temperatures. It is advisable to use amber vials for samples and standards and to analyze them as soon as possible after preparation.
Q4: What detection wavelength is optimal for these compounds?
A4: Emodin, chrysophanol, and physcion have UV absorbance maxima in the range of 254 nm to 290 nm. A wavelength of 254 nm is commonly used and provides good sensitivity for all three compounds.[1] However, it is always best to determine the optimal wavelength for your specific detector and conditions by running a UV-Vis spectrum of your standards.
Experimental Protocols
The following tables summarize typical experimental conditions reported in the literature for the successful separation of emodin and its methyl ethers.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (125 x 4.6 mm, 5.0 µm)[1] | Hypersil ODS C18 | Agilent Zorbax SB-C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% o-phosphoric acid in water[1] | 1% Acetic Acid in water | Water |
| Mobile Phase B | Methanol[1] | Acetonitrile | Acetonitrile |
| Elution | Gradient[1] | Isocratic/Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 254 nm[1] | 287 nm | 285 nm |
| Column Temperature | 40°C | Not specified | 30°C |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for emodin and its methyl ethers.
Caption: A flowchart for troubleshooting common HPLC separation problems.
References
Technical Support Center: 2-Hydroxyl emodin-1-methyl ether
Welcome to the technical support center for 2-hydroxyl emodin-1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and handling questions related to this compound when using Dimethyl Sulfoxide (DMSO) as a solvent.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Q1: I dissolved this compound in DMSO, but I'm seeing a decrease in its activity over time. What could be the cause?
A1: A decrease in the activity of your compound in a DMSO stock solution can be attributed to several factors:
-
Degradation: Although direct stability data for this compound is limited, related compounds like emodin (B1671224) have shown good stability under specific conditions.[1] However, factors such as exposure to light, elevated temperatures, or contaminants can accelerate degradation. Anthraquinones, the class of compounds to which emodin belongs, can be sensitive to pH and temperature.[2]
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] This absorption can dilute your stock solution, leading to a lower effective concentration and potentially promoting hydrolysis of the compound.
-
Improper Storage: Long-term storage at inappropriate temperatures can affect compound stability. For optimal stability, DMSO stock solutions should be stored at -20°C or -80°C.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and may lead to compound precipitation or degradation over time.[3][5]
To troubleshoot, we recommend preparing fresh dilutions from a properly stored stock, aliquoting stock solutions into single-use vials, and ensuring your DMSO is anhydrous.[3][4]
Q2: My this compound solution in DMSO appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can occur for a few reasons:
-
Low Solubility: While emodin and its derivatives are generally soluble in DMSO, the concentration you are trying to achieve might exceed the solubility limit of this compound.[6]
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature might show precipitation when stored at lower temperatures.
-
Water Contamination: The presence of water in DMSO can decrease the solubility of hydrophobic compounds, leading to precipitation.
To address this, you can try gently warming the solution and vortexing to redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Always use high-purity, anhydrous DMSO.
Q3: How can I assess the stability of my this compound in DMSO under my specific experimental conditions?
A3: You can perform a stability study to determine how your compound behaves over time in your experimental setup. A general approach involves:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the solution under your typical experimental conditions (e.g., specific temperature, light exposure).
-
Analyze aliquots of the solution at different time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of degradation.
A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term storage, it is recommended to store stock solutions of this compound in anhydrous DMSO at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[4] To minimize degradation, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][4]
Q2: How many freeze-thaw cycles can a DMSO stock solution of an emodin derivative tolerate?
A2: While some studies on diverse compound libraries have shown no significant loss after multiple freeze-thaw cycles, it is a best practice to minimize them.[5][7][8] For sensitive compounds, it is highly recommended to aliquot the stock solution into smaller, single-use vials to preserve the integrity of the compound.[3][4]
Q3: Does the presence of water in DMSO affect the stability of this compound?
A3: Yes, the presence of water in DMSO can be problematic. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] This can lead to the hydrolysis of susceptible compounds. For anthraquinone (B42736) derivatives, maintaining anhydrous conditions is advisable to prevent potential degradation.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Due to its poor water solubility, DMSO is a suitable solvent for preparing high-concentration stock solutions of emodin and its derivatives.[6]
Quantitative Data Summary
| Parameter | Condition | Recommendation/Observation | Source(s) |
| Storage Temperature (Powder) | -20°C | Up to 3 years | [3][4] |
| 4°C | Up to 2 years | [3][4] | |
| Storage Temperature (in DMSO) | -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [3][4] | |
| Freeze-Thaw Cycles | Multiple | Avoid to prevent moisture absorption and potential precipitation | [3][5] |
| DMSO Concentration in Assays | In-vitro | Typically ≤ 0.5%, with a maximum of 1% for most cell lines | [3][9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in a DMSO solution over time using HPLC analysis.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot the stock solution into several microcentrifuge tubes.
- Establish Time Point Zero (T=0): Immediately take one aliquot and prepare it for HPLC analysis. Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for detection (e.g., 100 µM).
- Incubate Samples: Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
- Analyze at Subsequent Time Points: At predetermined intervals (e.g., 24, 48, 72 hours), take an aliquot from the incubated samples and prepare it for HPLC analysis in the same manner as the T=0 sample.
- HPLC Analysis:
- Inject the prepared samples onto the HPLC system.
- Use a suitable gradient elution method with a mobile phase consisting of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
- Monitor the elution of the compound using a UV detector at an appropriate wavelength for this compound.
- Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula:
- % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: A workflow diagram for troubleshooting stability issues with this compound in DMSO.
Caption: A diagram illustrating potential signaling pathways modulated by emodin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-Hydroxyl emodin-1-methyl ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 2-Hydroxyl emodin-1-methyl ether. Due to the limited specific data on this compound, this guide leverages data and methodologies from its parent compound, emodin (B1671224), and other related anthraquinones, which share similar structural characteristics and solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an anthraquinone (B42736), a class of organic compounds known for their diverse biological activities.[1][2] Like many anthraquinones, including its parent compound emodin, it is characterized by poor aqueous solubility.[3][4][5] This low solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge for researchers in drug discovery and development.[6][7]
Q2: What are the general reasons for the poor solubility of anthraquinone derivatives?
A2: The poor water solubility of anthraquinones is primarily due to their chemical structure. The planar, hydrophobic core of the anthraquinone skeleton dominates their physicochemical properties, leading to low affinity for aqueous media.[5][8] While hydroxyl and other polar functional groups can slightly increase polarity, the overall lipophilic nature of the molecule often results in limited solubility in water.
Q3: What are the initial steps to assess the solubility of this compound?
A3: A preliminary solubility assessment should be conducted in a range of solvents with varying polarities. This will help in understanding the compound's general solubility profile and inform the selection of an appropriate solubilization strategy. Common solvents for initial screening include water, phosphate-buffered saline (PBS), ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), and acetone.[4]
Q4: What are the most common strategies to improve the solubility of poorly water-soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as:
-
Physical Modifications: This includes techniques like particle size reduction (micronization and nanosuspension), and the use of amorphous solid dispersions.[9]
-
Chemical Modifications: This involves creating prodrugs or salts of the compound.
-
Formulation-based Approaches: This includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations like solid lipid nanoparticles (SLNs) and nanoemulsions.[2][7][10][11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and formulation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound has very low aqueous solubility. The concentration prepared exceeds its solubility limit in the final buffer. | 1. Lower the final concentration: Attempt to work with a more dilute solution. 2. Use a co-solvent: Prepare a stock solution in an organic solvent like DMSO or ethanol and add it to the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays). 3. pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Investigate the effect of pH on the solubility of your compound. For some anthraquinones, solubility increases at higher pH.[13] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | 1. Visually inspect for precipitation: Before and during the experiment, check for any signs of compound precipitation. 2. Use a solubilization technique: Consistently apply a solubilization method such as complexation with cyclodextrins or formulation as a solid dispersion to ensure the compound remains in solution.[7][14] 3. Filter the stock solution: Before use, filter the stock solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty in preparing a stock solution of sufficient concentration. | The compound is poorly soluble even in common organic solvents. | 1. Test a wider range of solvents: Explore solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can aid in the dissolution process. However, be cautious about potential degradation of the compound at elevated temperatures. 3. Prepare a solid dispersion: Formulating the compound as a solid dispersion with a hydrophilic polymer can significantly enhance its apparent solubility.[9][15] |
Quantitative Data: Solubility of Emodin in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (<0.1 g/100 mL at 19 °C) | [3][4] |
| Ethanol | Soluble | [3][4] |
| Methanol | Soluble | [16] |
| Ether | Slightly soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Benzene | Slightly soluble | [3] |
| DMSO | Soluble | [4] |
| Acetone | Soluble | [4] |
| Aqueous alkali hydroxide (B78521) solutions | Soluble (forms a cherry-red solution) | [4] |
Experimental Protocols
Here are detailed methodologies for two common techniques used to improve the solubility of poorly water-soluble compounds like emodin. These can be adapted for this compound.
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the aqueous solubility of the compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.
Materials:
-
This compound (or emodin as a model)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).
-
Dissolve both components in a suitable volume of ethanol (e.g., 20 mL) in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and stored in a desiccator.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To improve the aqueous solubility of the compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound (or emodin as a model)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 48-72 hours, protected from light.
-
After stirring, filter the suspension through a 0.45 µm membrane filter to remove the undissolved compound.
-
The clear filtrate contains the water-soluble inclusion complex.
-
To obtain a solid powder, the filtrate can be freeze-dried.
-
The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. Studies have shown that the water solubility of emodin can be increased up to 79-fold through complexation with HP-β-CD.[7][14]
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A flowchart illustrating the experimental workflow for enhancing the solubility of a poorly soluble compound.
PI3K/Akt Signaling Pathway Inhibition by Emodin
Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential inhibition points by emodin.
References
- 1. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emodin | 518-82-1 [chemicalbook.com]
- 4. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthraquinone - Wikipedia [en.wikipedia.org]
- 6. Improved Solubility and Oral Absorption of Emodin-Nicotinamide Cocrystal Over Emodin with PVP as a Solubility Enhancer and Crystallization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy Aloe-emodin | 481-72-1 | >98% [smolecule.com]
- 9. Formulation, characterization and in vivo and in vitro evaluation of aloe-emodin-loaded solid dispersions for dissolution enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodin loaded solid lipid nanoparticles: preparation, characterization and antitumor activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aloe-emodin loaded solid lipid nanoparticles: formulation design and in vitro anti-cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. solubilityofthings.com [solubilityofthings.com]
avoiding degradation of 2-Hydroxyl emodin-1-methyl ether during extraction
Welcome to the technical support center for the extraction of 2-Hydroxyl emodin-1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this valuable anthraquinone (B42736) during the extraction process. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and yield of your compound.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues encountered during the extraction of this compound that may lead to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to improper pH. Anthraquinones can be unstable in alkaline conditions. | Maintain a neutral to slightly acidic pH (around pH 3.5-7) during extraction and subsequent processing steps.[1] |
| Thermal degradation. High temperatures can cause the breakdown of the compound. | Use low-temperature extraction methods such as maceration or ultrasonic-assisted extraction. If heat is necessary, maintain the temperature below 50°C.[1] | |
| Photodegradation. Exposure to light, particularly UV radiation, can degrade anthraquinone derivatives.[2][3] | Conduct all extraction and processing steps in a dark environment or using amber-colored glassware to minimize light exposure. | |
| Discoloration of the extract (darkening or browning) | Oxidative degradation. The presence of oxygen can lead to the oxidation of hydroxylated anthraquinones, causing discoloration and loss of activity.[4] | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial. |
| Presence of unexpected peaks in analytical results (e.g., HPLC, LC-MS) | Formation of degradation products. The presence of additional peaks may indicate the breakdown of the target compound into other related substances. | Review and optimize all extraction parameters (pH, temperature, light exposure, and oxygen exclusion) to minimize degradation. Use appropriate analytical standards to identify potential degradation products. |
| Inconsistent extraction efficiency | Variability in extraction solvent and time. The choice of solvent and the duration of extraction can significantly impact the yield and purity of the compound. | Standardize the extraction protocol. Ethanol (B145695) has been shown to be an effective solvent for anthraquinone extraction.[5] Optimize the extraction time to maximize yield while minimizing the risk of degradation. Prolonged extraction times can increase the chance of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is an anthraquinone, a class of aromatic organic compounds.[6][7][8] It is naturally found and can be isolated from the seeds of the plant Cassia obtusifolia.[6][7][8]
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The primary factors contributing to the degradation of anthraquinones like this compound are:
-
pH: Alkaline conditions can lead to instability. A neutral to slightly acidic environment is generally preferred.[1]
-
Temperature: Elevated temperatures can cause thermal decomposition.[1]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.[2][3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[4]
Q3: Which solvents are recommended for the extraction of this compound?
A3: Based on studies on similar anthraquinones, polar solvents are generally effective. Ethanol, particularly a 70% ethanol solution, has been successfully used for extracting anthraquinones from Cassia species.[9] The choice of solvent should be optimized based on the specific experimental setup to ensure maximum yield and purity.
Q4: How can I monitor for the degradation of this compound during my experiments?
A4: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the peak corresponding to this compound can indicate degradation.
Q5: Are there any recommended storage conditions for this compound and its extracts?
A5: To ensure stability, this compound and its extracts should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the samples under an inert atmosphere and at low temperatures (e.g., -20°C).
Experimental Protocols
Protocol 1: Cold Maceration for Extraction of this compound
This protocol is designed to minimize thermal degradation.
-
Preparation of Plant Material: Grind the seeds of Cassia obtusifolia to a fine powder.
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable container (e.g., an Erlenmeyer flask).
-
Add 70% ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Seal the container and wrap it in aluminum foil to protect it from light.
-
Agitate the mixture on a shaker at room temperature (20-25°C) for 24 hours.
-
-
Filtration: Separate the extract from the solid plant material by vacuum filtration.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the concentrated extract in an amber vial at -20°C.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter times.
-
Preparation of Plant Material: Prepare finely powdered seeds of Cassia obtusifolia.
-
Extraction:
-
Place the powdered material in an extraction vessel.
-
Add 70% ethanol (1:10 solid-to-solvent ratio).
-
Place the vessel in an ultrasonic bath.
-
Perform sonication for 30-60 minutes at a controlled temperature (e.g., 25°C). Ensure the bath is protected from light.
-
-
Filtration and Concentration: Follow steps 3 and 4 from the Cold Maceration protocol.
-
Storage: Store the final extract as described in the Cold Maceration protocol.
Visualizations
Below are diagrams illustrating key concepts related to the degradation and extraction of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for an extraction process designed to minimize degradation.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.fspublishers.org [api.fspublishers.org]
- 6. abmole.com [abmole.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 2-Hydroxyl emodin-1-methyl ether
Disclaimer: Limited specific experimental data is publicly available for 2-Hydroxyl emodin-1-methyl ether. Much of the guidance provided below is extrapolated from research on its parent compound, emodin (B1671224), and general principles of small molecule pharmacology. Researchers should validate these recommendations for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a drug or compound, in this case, this compound, with cellular components other than its primary biological target. These interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. As an anthraquinone (B42736) derivative, similar to emodin, this compound may interact with multiple cellular targets due to its chemical structure.[1][2]
Q2: What are the potential off-targets of emodin and its derivatives?
A2: Emodin, the parent compound of this compound, has been shown to interact with a variety of cellular targets, which may also be relevant for its derivatives. These include:
-
Kinases: Emodin is known to inhibit several kinases, including Casein Kinase II (CKII)[3], and can affect signaling pathways regulated by MAPKs (p38, ERK, JNK) and PI3K/Akt.[4]
-
Other Enzymes: It has been shown to inhibit 11β-HSD1.
-
Receptors: Emodin and its derivatives have been shown to interact with G protein-coupled receptors like the vasopressin V1A receptor.[5]
-
Other Proteins: It may also interact with proteins such as the nuclear receptor corepressor 2 (NCOR2).[1]
Due to the structural similarity, it is plausible that this compound shares some of these off-targets.
Q3: How can I minimize off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of the compound. Off-target effects are more likely to occur at higher concentrations. Perform a dose-response curve to determine the optimal concentration for your desired on-target effect.
-
Use of Control Compounds: Include structurally related but inactive compounds as negative controls to distinguish specific on-target effects from non-specific or off-target effects.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete the intended target protein. If the effects of this compound are diminished in these cells, it provides strong evidence for on-target activity.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds to its intended target in intact cells.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | The compound may have significant off-target effects on essential cellular pathways. | - Perform a dose-response and time-course experiment to determine the IC50 for toxicity. - Use a lower concentration and/or shorter incubation time. - Investigate potential off-targets known for emodin and related compounds. |
| Inconsistent results between experiments. | - Compound degradation in solution. - Variability in cell culture conditions (e.g., cell passage number, confluency). | - Prepare fresh stock solutions of this compound for each experiment. - Standardize cell culture protocols and perform regular cell line authentication and mycoplasma testing.[8] |
| Observed phenotype does not match the known function of the intended target. | The observed effect is likely due to off-target interactions. | - Validate the on-target effect using a secondary assay. - Perform target knockdown/knockout experiments to confirm target specificity. - Consider performing a kinome scan or proteome-wide profiling to identify potential off-targets. |
| No observable effect at concentrations reported for similar compounds. | - Poor cell permeability. - Rapid metabolism of the compound by the cells. - The intended target is not expressed or is at very low levels in your cell line. | - Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). - Analyze compound stability in cell culture media over time using LC-MS. - Confirm target expression in your cell line using Western blot or qPCR. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to determine if this compound binds to a specific target protein in cells.
Materials:
-
Cells expressing the target protein of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Apparatus for heating cell suspensions (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or DMSO as a vehicle control. Incubate for a specific time to allow compound uptake and binding.
-
Heating: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Interpretation: An increase in the amount of the soluble target protein at higher temperatures in the presence of this compound compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.[6][7][9]
Protocol 2: Kinome Scan for Off-Target Kinase Profiling
A kinome scan is a high-throughput screening method to assess the selectivity of a compound against a large panel of kinases. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Screening: The compound is tested for its ability to inhibit the activity of a large panel of purified kinases (e.g., >400 kinases) in in vitro activity assays.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. The results are often presented as a "scan" of the kinome, highlighting the kinases that are significantly inhibited.
-
Interpretation: This provides a broad overview of the kinase selectivity of this compound and helps identify potential off-target kinases.
Visualizations
Caption: A hypothetical signaling pathway illustrating potential off-target effects of this compound on the PI3K/Akt and MAPK/ERK pathways.
Caption: A logical workflow for identifying and validating potential off-targets of this compound.
References
- 1. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new derivatives of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin, an anthraquinone derivative isolated from the rhizomes of Rheum palmatum, selectively inhibits the activity of casein kinase II as a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of 2-Hydroxyl emodin-1-methyl ether
Welcome to the technical support center for the isolation and purification of 2-Hydroxyl emodin-1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols to improve experimental outcomes. This compound is a naturally occurring anthraquinone (B42736) found in the seeds of Cassia obtusifolia.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my crude extract consistently low?
Answer: Low yields often stem from the initial extraction process. Several factors could be at play:
-
Inadequate Grinding of Plant Material: The surface area of the plant material is critical for efficient solvent penetration. Ensure the seeds of Cassia obtusifolia are ground to a fine powder.
-
Improper Solvent Selection: The polarity of the extraction solvent must be appropriate. For anthraquinones like this compound, polar solvents such as ethanol (B145695) and methanol (B129727) are generally effective. Non-polar solvents will result in poor extraction efficiency.
-
Suboptimal Extraction Method: Simple maceration may not be sufficient for exhaustive extraction. More energetic methods like Soxhlet, ultrasound-assisted extraction (UAE), or heat reflux extraction can significantly improve yields.
-
Insufficient Solvent-to-Solid Ratio: A low volume of solvent may become saturated before all the target compound is extracted. A common starting ratio is 20:1 (solvent volume to plant material weight).
-
Presence of Glycosides: Anthraquinones often exist as glycosides in plants. To increase the yield of the aglycone (the non-sugar part), a pre-extraction acid hydrolysis step can be employed to cleave the sugar moieties.
Question 2: I'm observing significant degradation of the target compound. What are the likely causes and solutions?
Answer: Anthraquinones can be sensitive to several environmental factors, leading to degradation.
-
Thermal Degradation: Prolonged exposure to high temperatures, especially during methods like Soxhlet or reflux extraction, can cause the compound to degrade. Studies have shown that emodin (B1671224), a closely related compound, experiences degradation at elevated temperatures.
-
Solution: Minimize extraction time at high temperatures. For heat-sensitive compounds, consider non-thermal methods like maceration at room temperature or optimize the parameters for UAE to avoid excessive heat generation.
-
-
Light Sensitivity: Emodin and its derivatives are known to be sensitive to prolonged light exposure.
-
Solution: Protect the sample from direct light at all stages of the experiment. Use amber glassware or cover flasks and vials with aluminum foil.
-
-
pH Instability: The stability of anthraquinones is pH-dependent. Emodin, for instance, shows good stability in acidic conditions but can degrade at neutral to basic pH.
-
Solution: Maintain a slightly acidic pH during extraction and purification if possible. Avoid exposing the sample to alkaline conditions for extended periods.
-
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of phenolic compounds like anthraquinones.
-
Solution: For highly sensitive extractions, consider using degassed solvents or performing the extraction under an inert atmosphere (e.g., nitrogen).
-
Question 3: My final product purity is low after chromatography. How can I improve it?
Answer: Low purity after chromatographic separation is a common challenge that can be addressed by optimizing the purification strategy.
-
Co-elution of Impurities: Structurally similar anthraquinones present in the crude extract can be difficult to separate.
-
Solution: Employ orthogonal chromatographic techniques. For example, if you are using normal-phase silica (B1680970) gel chromatography, a subsequent purification step using reversed-phase HPLC or counter-current chromatography can improve separation. Gradient elution in HPLC, where the solvent composition is changed over time, is often more effective than isocratic (constant solvent composition) elution for separating complex mixtures.
-
-
Irreversible Adsorption on Stationary Phase: Highly polar compounds can bind strongly and sometimes irreversibly to silica gel.
-
Solution: If using silica gel, ensure the mobile phase has sufficient polarity to elute the compound. In some cases, switching to a less active stationary phase like alumina (B75360) or using a bonded-phase silica (e.g., diol) may be beneficial.
-
-
Poor Peak Shape in HPLC (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or a degraded column.
-
Solution: Reduce the amount of sample loaded onto the column. Adjust the pH of the mobile phase or add a competing agent (e.g., a small amount of trifluoroacetic acid) to improve peak shape. If the column is old or has been used with harsh conditions, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for extracting this compound?
-
Ethanol is often a good choice as it provides a good balance of polarity for extracting anthraquinones and is relatively non-toxic. Methanol is also effective. Acidifying the solvent (e.g., with a small amount of HCl) can improve the yield by hydrolyzing glycosides.[1]
-
-
Should I pre-treat the Cassia obtusifolia seeds before extraction?
-
Yes, besides grinding, a defatting step with a non-polar solvent like n-hexane prior to the main extraction can remove oils and lipids. This will result in a cleaner crude extract that is easier to purify. Stir-frying the seeds before extraction has also been shown to enhance the yield of some bioactive compounds.[1]
-
-
How can I monitor the success of my extraction and purification?
-
Thin-Layer Chromatography (TLC) is a simple and rapid technique to qualitatively assess the presence of the target compound in your fractions. For quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice.
-
-
What are the storage conditions for the purified this compound?
-
The purified compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) to prevent degradation.
-
Data Presentation: Comparison of Extraction Methods
The yield of anthraquinones is highly dependent on the chosen extraction method and solvent. While specific data for this compound is limited, the following tables summarize comparative yields for emodin from various plant sources, which can serve as a guide for optimizing your experiments.
Table 1: Effect of Extraction Method on Total Anthraquinone Yield from Rheum emodi
| Extraction Method | Duration | Relative Yield (%) |
| Soxhlet Extraction | 8 hours | 100% (baseline) |
| Heat Reflux | 45 minutes | ~78% |
| Ultrasound-Assisted | 45 minutes | ~52% |
| Maceration | 24 hours | ~37% |
Data adapted from a study on Rheum emodi, which is rich in emodin and other anthraquinones. The yields are presented relative to the exhaustive Soxhlet extraction method.[2]
Table 2: Emodin Yield from Cassia alata Leaves Using Different Solvents
| Extraction Solvent System | Emodin Yield (µg/g of plant material) | Total Anthraquinone Yield (µg/g) |
| 96% Ethanol | 44.19 | 34.11 |
| Deep Eutectic Solvent (Lactic Acid:Choline Chloride) | 55.91 | 110.08 |
This table demonstrates the potential of novel solvents to enhance extraction efficiency.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol describes a general procedure for obtaining a crude extract enriched in anthraquinones from Cassia obtusifolia seeds.
-
Preparation of Plant Material:
-
Grind 100 g of dried Cassia obtusifolia seeds into a fine powder.
-
(Optional but recommended) Defat the powder by stirring with 500 mL of n-hexane for 2 hours at room temperature. Filter and discard the hexane (B92381). Allow the powdered seeds to air dry.
-
-
Extraction:
-
Transfer the defatted powder to a round-bottom flask.
-
Add 1 L of 80% ethanol.
-
Perform heat reflux extraction for 2 hours.
-
Allow the mixture to cool, then filter through filter paper.
-
Repeat the extraction on the plant residue two more times with fresh solvent.
-
-
Concentration:
-
Combine the ethanol extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Acid Hydrolysis (Optional, to increase aglycone yield):
-
Redissolve the crude extract in 200 mL of 50% ethanol.
-
Add 20 mL of concentrated hydrochloric acid.
-
Reflux the mixture for 1 hour.
-
Cool the solution and extract three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
-
Combine the ethyl acetate layers and evaporate to dryness to yield the hydrolyzed crude extract.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of the crude extract using silica gel column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 100% hexane -> 95:5 hexane:ethyl acetate -> 90:10, and so on).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC, spotting each fraction on a silica gel plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that contain the target compound (based on the retention factor, Rf, compared to a standard if available).
-
-
Final Concentration:
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Protocol 3: Purity Analysis by HPLC
This protocol provides a standard method for analyzing the purity of the isolated compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (Solvent A) and 0.1% phosphoric acid in water (Solvent B).
-
Gradient Program:
-
0-20 min: 60% A to 90% A
-
20-25 min: 90% A
-
25-30 min: 90% A to 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified sample in methanol (approx. 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield in anthraquinone isolation experiments.
References
Technical Support Center: Optimizing Derivatization of 2-Hydroxyl Emodin-1-Methyl Ether
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the derivatization of 2-Hydroxyl emodin-1-methyl ether and related anthraquinone (B42736) compounds.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound by Gas Chromatography (GC)?
A1: Derivatization is crucial for increasing the volatility and thermal stability of polar compounds like this compound. The hydroxyl groups on the anthraquinone structure make it non-volatile and prone to unwanted interactions within the GC column. By replacing the active hydrogens on these hydroxyl groups with less polar groups, such as trimethylsilyl (B98337) (TMS), the molecule becomes more volatile, allowing it to be vaporized and analyzed effectively by GC-MS.[1]
Q2: What is the most common derivatization method for compounds with hydroxyl groups like this?
A2: The most common and effective method is silylation. This process involves reacting the analyte with a silylating agent to form a trimethylsilyl (TMS) ether.[2][3] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used due to their high derivatization efficiency and the volatility of their byproducts.[1][4][5]
Q3: My derivatized samples show poor stability and degrading results over time. What can I do?
A3: TMS derivatives of certain compounds can be sensitive to moisture and may degrade within hours at room temperature. It is critical to ensure all solvents, reagents, and glassware are anhydrous. For improved stability, derivatized samples should be analyzed as quickly as possible or stored at low temperatures (4°C or -20°C) in tightly sealed vials until analysis.[6]
Q4: I see multiple peaks in my chromatogram for a single analyte. What is the cause?
A4: The formation of multiple peaks can be due to incomplete derivatization or the generation of different silylated derivatives (e.g., mono-TMS, di-TMS).[7] This can be influenced by reaction conditions. To minimize this, optimize the reaction time, temperature, and reagent-to-analyte ratio. Using a catalyst or a more powerful silylating reagent might also be necessary. For complex molecules with keto groups, a two-step derivatization involving methoximation prior to silylation can prevent the formation of multiple derivatives by stabilizing tautomers.[1][4]
Q5: Is this compound sensitive to light or heat?
A5: Yes, emodin (B1671224) and related anthraquinones can be sensitive to prolonged exposure to light and may degrade at high temperatures.[8][9][10] It is advisable to handle samples in amber vials or under reduced light conditions and to avoid unnecessarily high temperatures during sample preparation and storage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | 1. Presence of Moisture: Water competes with the analyte for the derivatizing reagent. 2. Insufficient Reagent: The amount of silylating agent is not enough to derivatize all hydroxyl groups. 3. Suboptimal Reaction Conditions: Temperature is too low or reaction time is too short. 4. Poor Solubility: The analyte does not fully dissolve in the reaction solvent/reagent mixture. | 1. Work under anhydrous conditions. Use high-purity, dry solvents (e.g., pyridine (B92270), acetonitrile). Dry glassware in an oven before use. 2. Increase the reagent-to-analyte molar ratio. A significant excess of the silylating reagent is often required. 3. Optimize reaction conditions. Increase the temperature (e.g., to 70-80°C) and/or extend the reaction time. See the protocol below for a starting point.[5] 4. Add a catalyst/solvent. Use pyridine as a solvent and catalyst, as it aids in dissolving the analyte and accelerates the reaction.[5] |
| Peak Tailing in Chromatogram | 1. Incomplete Derivatization: Free hydroxyl groups interact with active sites in the GC inlet or column. 2. Active Sites in GC System: Contamination or degradation of the GC liner, column, or septum. | 1. Re-optimize the derivatization protocol. Ensure a sufficient excess of reagent and optimal reaction time/temperature. 2. Perform GC system maintenance. Replace the GC liner and septum. Trim the first few centimeters of the column. Use a deactivated liner for active compounds. |
| Poor Reproducibility | 1. Inconsistent Reaction Times/Temps: Small variations can lead to different derivatization efficiencies. 2. Sample Degradation: The analyte or its derivative is unstable under the experimental conditions. 3. Pipetting/Measurement Errors: Inaccurate measurement of small volumes of analyte or reagents. | 1. Use a heating block or thermal shaker for precise temperature control. [1] Time all reaction steps accurately. 2. Analyze samples immediately after derivatization. If storage is necessary, keep samples cold and protected from light.[6] 3. Use calibrated micropipettes. Prepare a stock solution of the analyte to pipette larger, more accurate volumes. |
| Extraneous Peaks in Blank | 1. Contaminated Reagents: Solvents or derivatizing agents may be contaminated. 2. Septum Bleed: Particles from the GC inlet septum are introduced during injection. | 1. Run a reagent blank. Derivatize and inject only the solvent and reagents to identify contaminant peaks. Use high-purity reagents. 2. Use high-quality, low-bleed septa. Bake out the inlet at a high temperature before running samples. |
Optimized Silylation Protocol (Starting Point)
This protocol is adapted from established methods for emodin and other hydroxylated compounds.[5] It should be optimized for this compound.
Reagents & Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous, ≥99.8%)
-
Acetonitrile or Dichloromethane (DCM, anhydrous)
-
2 mL amber glass reaction vials with PTFE-lined screw caps
-
Heating block or sand bath
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen.
-
Dissolution: Add 50 µL of anhydrous pyridine to the dried sample in the reaction vial. Vortex briefly to dissolve the analyte. Pyridine acts as both a solvent and a catalyst.
-
Reagent Addition: Add 100 µL of MSTFA to the vial. The ratio of MSTFA to pyridine can be optimized, but a 2:1 ratio is a good starting point.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 80°C for 60 minutes .[5]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. If not analyzing immediately, store at 4°C and use within 24 hours.[6]
Table of Recommended Derivatization Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For difficult compounds) |
| Analyte State | Completely dry | Completely dry |
| Primary Reagent | MSTFA | MSTFA |
| Catalyst/Solvent | Pyridine | Pyridine |
| Reagent Ratio | 100 µL MSTFA : 50 µL Pyridine | 150 µL MSTFA : 50 µL Pyridine |
| Temperature | 80°C | 90°C |
| Time | 60 minutes | 90 minutes |
Visual Workflow and Troubleshooting Diagrams
Experimental Workflow
The following diagram outlines the general workflow for the derivatization and analysis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues encountered during the derivatization process.
References
- 1. youtube.com [youtube.com]
- 2. Analysis of the anthraquinones aloe-emodin and aloin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
- 7. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.fspublishers.org [api.fspublishers.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the photostability and phototoxicity of aloe-emodin, emodin and rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 2-Hydroxyl emodin-1-methyl ether bioassays
Welcome to the technical support center for bioassays involving 2-Hydroxyl emodin-1-methyl ether and related anthraquinone (B42736) compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high variability between replicate wells in my assay?
High variability, often indicated by a high coefficient of variation (CV > 15%), can obscure the true effect of the compound. Common causes include:
-
Inconsistent Pipetting: This is a primary source of error. Ensure pipettes are calibrated and use proper, consistent technique (e.g., consistent speed, tip immersion depth, and pre-wetting tips). For viscous solutions, consider reverse pipetting.
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well. Gently mix the cell suspension before and during plating to prevent cells from settling.
-
Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile media or PBS to act as a humidity barrier and do not use them for experimental samples.[1][2]
-
Inadequate Reagent Mixing: Ensure gentle but thorough mixing after adding each reagent, such as by tapping the plate or using an orbital shaker.[1][2]
Q2: My results are inconsistent from one experiment to the next (inter-assay variability). What should I investigate?
Inter-assay variability can be caused by several factors that change between experiments:
-
Cell Culture Conditions: Use cells with a consistent and low passage number to avoid phenotypic drift.[1] Ensure cells are healthy and in the logarithmic growth phase at the start of each experiment. Routinely test for mycoplasma contamination, which can significantly alter cellular responses.[1]
-
Reagent Preparation and Storage: Prepare fresh reagents and media for each experiment. The stability of this compound in your specific cell culture medium and conditions should be considered, as emodin (B1671224) solutions in DMSO are generally stable for 24 hours under normal lab conditions but may be sensitive to prolonged light exposure.[3][4]
-
Incubation Times: Adhere strictly to the same incubation times for cell seeding, compound treatment, and reagent additions across all experiments.
-
Compound Stock Solution: Ensure the compound is fully dissolved in the DMSO stock solution. Poor solubility can lead to precipitation when diluted in aqueous culture medium, drastically changing the effective concentration.
Q3: The signal in my assay is very low or absent, even in my positive controls. What is the problem?
A weak or absent signal can point to several issues:
-
Incorrect Reagent Concentration: The concentration of a detection reagent (e.g., MTT, AlamarBlue) may be too low, or the incubation time may be insufficient for signal development.
-
Low Cell Number or Viability: Ensure you are seeding the correct number of viable cells. Perform a cell count and viability check (e.g., with trypan blue) before seeding.
-
Inactive Compound: It's possible the compound is not active at the tested concentrations.
-
Incorrect Instrument Settings: Verify that you are using the correct wavelength or filter settings on your plate reader for the specific assay being used.[1]
Q4: I suspect the color of my anthraquinone compound is interfering with my colorimetric assay (e.g., MTT). How can I check for and correct this?
Colored compounds like anthraquinones can interfere with absorbance-based assays.[5] To address this:
-
Run a Compound Control: Include control wells containing the compound in cell-free medium at all tested concentrations.
-
Subtract Background: Subtract the absorbance reading of the compound-only wells from the readings of the corresponding wells with cells. This corrects for the inherent absorbance of the compound.
-
Consider Alternative Assays: If interference is significant, switch to a non-colorimetric endpoint, such as a fluorescence-based viability assay (e.g., Calcein-AM for live cells) or a luminescence-based assay (e.g., CellTiter-Glo® for ATP content).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during bioassays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Intra-Assay Variability (CV > 15%) | 1. Inaccurate Pipetting | Review and standardize pipetting technique. Use calibrated pipettes and pre-wet tips. Consider using a multichannel pipette for reagent addition.[1] |
| 2. Uneven Cell Distribution | Ensure the cell suspension is homogenous. Gently swirl the suspension frequently during plating. | |
| 3. Edge Effects | Do not use the outer wells of the plate for samples. Fill them with sterile media or PBS to create a humidity barrier.[1][2] | |
| High Inter-Assay Variability | 1. Inconsistent Cell Health/Passage | Use cells from a consistent, low passage number. Monitor cell morphology and doubling time. Test for mycoplasma.[1] |
| 2. Reagent Degradation | Prepare fresh stock solutions of the compound and other critical reagents. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Emodin solutions should be protected from light.[4] | |
| 3. Variation in Incubation Times | Use a precise timer for all incubation steps and standardize them across all experiments. | |
| Low or No Signal | 1. Insufficient Cell Number | Optimize cell seeding density. Ensure cells have adequate time to adhere and enter logarithmic growth before treatment. |
| 2. Compound Precipitation | Check the solubility of the compound in the final culture medium. The final DMSO concentration should typically be ≤ 0.5%.[5] Visually inspect wells for precipitate under a microscope. | |
| 3. Incorrect Assay Wavelength | Double-check the plate reader settings to ensure they match the requirements of the assay kit.[1] | |
| Unexpected or Atypical Results | 1. Compound Interference | Run controls with the compound in cell-free media to check for direct reaction with assay reagents or interference with the signal (absorbance, fluorescence).[5] |
| 2. Contamination of Compound | Purity of the compound is critical. Contaminants in anthraquinone preparations, such as 9-nitroanthracene (B110200), have been shown to be mutagenic and could produce confounding results.[1][5] | |
| 3. Redox Activity | Anthraquinones can be redox-active. Consider if the compound is generating reactive oxygen species (ROS), which could be the true mechanism of action or an assay artifact.[6] |
Experimental Protocols & Data
Reference Data: Cytotoxicity of Emodin (Parent Compound)
As specific quantitative data for this compound is limited in published literature, the following table provides reference IC50 values for its parent compound, emodin, in various cancer cell lines. This can serve as a benchmark for expected potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Type |
| HepG2 | Human Hepatocellular Carcinoma | 43.87 ± 1.28 | 48 | MTT |
| MCF-7 | Human Breast Adenocarcinoma | 52.72 ± 2.22 | 48 | MTT |
| A549 | Human Lung Carcinoma | ~3.70 | Not Specified | Not Specified |
| COLO 800 | Human Melanoma | ~40 | 48 | MTT |
| COLO 794 | Human Melanoma | ~40 | 48 | MTT |
| A375 | Human Melanoma | ~40 | 48 | MTT |
| Table compiled from multiple sources.[7][8][9] Conditions may vary between studies. |
General Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[5]
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[5]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Include "compound background" wells (medium with compound, no cells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "compound background" wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: General workflow for a cell viability bioassay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent results.
Potential Signaling Pathway Modulation
References
- 1. The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emodin — TargetMol Chemicals [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Contamination is a frequent confounding factor in toxicology studies with anthraquinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia.[1][2][3] Given its structural class, this compound is anticipated to exhibit poor aqueous solubility, a common hurdle for in vivo efficacy.[4][5][6] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays show high potency for this compound, but it lacks efficacy in animal models. What is the likely cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often due to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Poor aqueous solubility and/or low intestinal permeability are the most common reasons for low bioavailability. Anthraquinones, as a class, are known for their low solubility.[7] It is crucial to characterize the physicochemical properties of this compound, particularly its solubility and permeability, to diagnose the issue.
Q2: What initial steps should I take to improve the bioavailability of this compound?
A2: The primary focus should be on enhancing the compound's dissolution rate and/or its intestinal permeability. Key initial strategies to investigate include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[8]
-
Formulation with Solubilizing Excipients: Using co-solvents, surfactants, or complexing agents can significantly enhance solubility.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve dissolution and absorption.[9][10][11]
Q3: Could efflux transporters like P-glycoprotein be affecting the absorption of my compound?
A3: Yes, this is a distinct possibility. P-glycoprotein (P-gp) is an efflux transporter in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their net absorption.[12][13] Many natural products are substrates for P-gp.[14][15] If your compound has good solubility but still shows low permeability, investigating its interaction with efflux transporters is a critical next step. This can be assessed using in vitro models like Caco-2 cells.
Q4: Are there any known stability issues with anthraquinones that I should be aware of?
A4: Some anthraquinones can be sensitive to light and pH variations. It is advisable to conduct preliminary stability studies under various stress conditions (e.g., acid, base, light, heat) to ensure that the compound is not degrading in your formulation or during the experimental procedures.
Troubleshooting Guides
Issue 1: Low and Inconsistent Oral Exposure in Preclinical Animal Studies
| Possible Cause | Troubleshooting & Optimization | Recommended Action |
| Poor Aqueous Solubility | The compound is not adequately dissolving in the gastrointestinal fluids. | Formulate the compound using a solubility-enhancing technique. Start with a simple co-solvent system and progress to more complex formulations like solid dispersions or lipid-based systems if necessary. See Protocol 1 . |
| Low Intestinal Permeability | The compound has difficulty crossing the intestinal membrane. | Conduct an in vitro Caco-2 permeability assay to assess the apparent permeability (Papp) of the compound. See Protocol 2 . |
| High First-Pass Metabolism | The compound is extensively metabolized in the liver and/or gut wall before reaching systemic circulation. Emodin (B1671224), a related compound, is known to undergo extensive glucuronidation.[16] | Investigate the metabolic stability of the compound using liver microsomes. Consider co-administration with a metabolic inhibitor (e.g., piperine (B192125), which has been shown to improve emodin bioavailability) in exploratory studies.[16][17][18] |
| P-glycoprotein (P-gp) Efflux | The compound is actively transported out of the intestinal cells back into the gut lumen. | Determine the efflux ratio in a bidirectional Caco-2 assay. An efflux ratio greater than 2 suggests that the compound is a P-gp substrate.[19] Consider co-administration with a known P-gp inhibitor.[12][14] |
| Formulation Instability | The compound is precipitating out of the formulation before or after administration. | Assess the physical stability of your formulation. For suspensions, ensure uniform dosing. For solutions, confirm the compound remains dissolved upon dilution in aqueous media. |
Issue 2: Difficulty in Formulating a Stable and Soluble Preparation
| Possible Cause | Troubleshooting & Optimization | Recommended Action |
| Compound Precipitation from Co-solvent System | The compound's solubility in the co-solvent system is insufficient upon dilution in the aqueous environment of the GI tract. | Increase the concentration of the co-solvent or surfactant. Alternatively, explore amorphous solid dispersions (see Protocol 3 ) or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). |
| "Oiling Out" of the Compound | The compound separates as a liquid phase instead of dissolving or forming a fine suspension. This is common with hydrophobic compounds. | Try a different solvent system. For solid dispersions, ensure the drug and polymer are miscible. For lipid-based systems, select oils and surfactants where the drug has good solubility. |
| Inconsistent Results with Solid Dispersions | The solid dispersion is not fully amorphous or is converting back to a crystalline form over time. | Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature. Store in a desiccator to prevent moisture-induced crystallization. |
Experimental Protocols
Protocol 1: Physicochemical Characterization
Objective: To determine the fundamental physicochemical properties of this compound to guide formulation development.
1. Solubility Determination:
-
Methodology:
-
Add an excess amount of the compound to a series of vials containing different solvents and buffers (e.g., water, 0.1 N HCl, phosphate (B84403) buffer pH 6.8, and various organic solvents like ethanol, methanol, PEG 400, and propylene (B89431) glycol).
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Presentation:
| Solvent/Buffer | Solubility (µg/mL) |
| Water | Experimental Value |
| 0.1 N HCl | Experimental Value |
| Phosphate Buffer (pH 6.8) | Experimental Value |
| Ethanol | Experimental Value |
| PEG 400 | Experimental Value |
| Propylene Glycol | Experimental Value |
2. LogP Determination:
-
Methodology:
-
Prepare a solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Measure the concentration of the compound in both the n-octanol and water layers.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A): Add the compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
-
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Propranolol (High Permeability Control) | >10 | ~ | <1.5 |
| Atenolol (Low Permeability Control) | <1 | ~ | <1.5 |
| Digoxin (P-gp Substrate Control) | ~ | >2 | >2 |
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
-
Methodology:
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline compound.
-
Solid-State Characterization: Use DSC and XRPD to confirm that the compound is in an amorphous state within the polymer matrix.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different formulations of this compound.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Group 1 (IV): Administer a single intravenous dose of the compound (e.g., dissolved in a suitable vehicle) to determine the absolute bioavailability.
-
Group 2 (Oral - Suspension): Administer an oral dose of the compound as a simple suspension (e.g., in 0.5% methylcellulose).
-
Group 3 (Oral - Enhanced Formulation): Administer an oral dose of the compound in an enhanced formulation (e.g., a solid dispersion).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Separate the plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
-
Data Presentation:
| Parameter | IV Formulation | Oral Suspension | Oral Enhanced Formulation |
| Dose (mg/kg) | Value | Value | Value |
| Cmax (ng/mL) | N/A | Experimental Value | Experimental Value |
| Tmax (h) | N/A | Experimental Value | Experimental Value |
| AUC₀-t (ng*h/mL) | Experimental Value | Experimental Value | Experimental Value |
| Oral Bioavailability (F%) | N/A | Calculated Value | Calculated Value |
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Key barriers affecting the oral bioavailability of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 5. researchgate.net [researchgate.net]
- 6. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 14. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats. | Semantic Scholar [semanticscholar.org]
- 19. The Intestinal Efflux Transporter Inhibition Activity of Xanthones from Mangosteen Pericarp: An In Silico, In Vitro and Ex Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxyl emodin-1-methyl ether & MTT Assay Interference
Welcome to the technical support center for researchers utilizing 2-Hydroxyl emodin-1-methyl ether in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference with the MTT cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an anthraquinone (B42736) compound that can be isolated from the seeds of Cassia obtusifolia.[1][2][3] Structurally, it is related to emodin (B1671224), a well-studied natural anthraquinone known for a variety of biological activities, including anti-cancer and anti-inflammatory effects.[4][5][6]
Q2: Why am I seeing unexpected results with my MTT assay when using this compound?
You may be observing assay interference. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7] Compounds that are colored or possess reducing properties can interfere with this process, leading to inaccurate results.[8][9] Given that this compound is an anthraquinone, a class of compounds often colored and capable of redox cycling, interference is highly probable. Emodin itself has been shown to alter the accuracy of the MTT assay.[10]
Q3: How can this compound interfere with the MTT assay?
There are two primary mechanisms of interference:
-
Direct Reduction of MTT: The compound itself may directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.[8][11][12]
-
Optical Interference: As a colored compound, this compound can absorb light at the same wavelength used to measure formazan (typically 570 nm), leading to artificially high absorbance readings.[10][13]
Q4: My formazan crystals are not dissolving completely. Could this be related to the compound?
While incomplete formazan solubilization is a common issue in MTT assays, it's possible that the test compound or its metabolites could interact with the formazan crystals, affecting their solubility.[12] Ensure you are using a sufficient volume of a high-quality solubilization solvent like DMSO or acidified isopropanol (B130326) and allowing adequate time for dissolution with gentle agitation.[12]
Q5: What are the potential biological effects of this compound that could influence the MTT assay?
Based on studies of the closely related compound emodin, this compound may:
-
Affect Mitochondrial Respiration: Emodin is known to impact the mitochondrial electron transport chain.[4] Since the MTT assay is dependent on mitochondrial dehydrogenase activity, any modulation of mitochondrial function can alter the rate of MTT reduction.
-
Induce Oxidative Stress: Emodin can generate reactive oxygen species (ROS).[14][15][16] ROS can lead to cellular damage but can also, in some contexts, influence cellular metabolic rates, which could affect MTT reduction.
-
Modulate Signaling Pathways: Emodin has been shown to affect various signaling pathways, including those involved in apoptosis and cell proliferation, such as the Akt/mTOR and MAPK/ERK pathways.[4][16][17]
Troubleshooting Guide
If you suspect interference from this compound in your MTT assay, follow these steps to diagnose and mitigate the issue.
Step 1: Perform a Cell-Free Control Experiment
This is a critical step to determine if your compound is directly reducing MTT or has intrinsic absorbance that interferes with the reading.
Experimental Protocol: Cell-Free Interference Check
-
Prepare a 96-well plate with cell culture medium, but without any cells .
-
Add this compound to the wells at the same concentrations used in your cell-based experiment.
-
Add the MTT reagent to each well according to your standard protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours).
-
Add the solubilization solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| High absorbance in wells with compound + MTT (compared to medium + MTT only) | Direct reduction of MTT by the compound. | Use an alternative viability assay. |
| High absorbance in wells with compound only (before MTT addition) | The compound has intrinsic color that absorbs at 570 nm. | Use an alternative viability assay or apply a correction factor. |
| No significant change in absorbance | Interference is likely minimal or due to biological effects. | Proceed with optimizing your cell-based assay, but remain cautious. |
Step 2: Optimize Your MTT Assay Protocol
If cell-free interference is minimal, you can try to optimize your existing protocol.
| Issue | Recommended Solution |
| High Background from Media Components | Use phenol (B47542) red-free medium during the MTT incubation and final reading steps, as phenol red can interfere with absorbance readings.[12][18] It is also advisable to use serum-free medium during the MTT incubation step.[12] |
| Incomplete Formazan Solubilization | Increase the incubation time with the solubilization solvent. Ensure thorough mixing by gentle pipetting or using an orbital shaker.[12] Consider using a stronger solubilization solution if DMSO is insufficient. |
| Wash Step to Remove Compound | Before adding the MTT reagent, gently aspirate the medium containing this compound and wash the cells once with sterile PBS. This can help reduce interference from any remaining extracellular compound. |
Step 3: Consider Alternative Cell Viability Assays
If interference is significant, the most reliable solution is to switch to an assay that uses a different detection method.
Comparison of Alternative Assays:
| Assay | Principle | Advantages over MTT | Potential for Interference |
| MTS, XTT, WST-1 | Reduction of a water-soluble tetrazolium salt. | No solubilization step required, generally more sensitive.[19] | Still susceptible to interference from reducing compounds. |
| Resazurin (B115843) (AlamarBlue) | Reduction of blue resazurin to fluorescent pink resorufin. | Highly sensitive, non-toxic to cells, allowing for further experiments.[19] | Can be reduced by compounds, but the fluorescent readout may be less affected by colored compounds than an absorbance readout. |
| ATP-Based Assays (e.g., CellTiter-Glo) | Measures ATP levels using a luciferase reaction, which correlates with the number of viable cells. | Highly sensitive, fast, and less prone to interference from colored or reducing compounds.[19][20] | The luciferase enzyme can be inhibited by some compounds. |
| LDH Assay | Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells (a measure of cytotoxicity). | Measures membrane integrity, a different endpoint than metabolic activity. | Fewer interferences from colored/reducing compounds. |
| SRB (Sulphorhodamine B) Assay | Stains total cellular protein. | Not dependent on metabolic activity; less interference from colored compounds. | Fixation step required. |
Visual Guides
Standard MTT Assay Workflow
This diagram outlines the key steps in a typical MTT assay for adherent cells.
Caption: Workflow for the MTT cell viability assay.
Troubleshooting Logic for MTT Interference
Use this decision tree to diagnose and address potential interference issues.
Caption: Decision tree for troubleshooting MTT assay issues.
Potential Signaling Pathways Affected by Emodin Analogs
Based on existing literature for emodin, this diagram illustrates potential cellular pathways that may be modulated by this compound, influencing cell viability.
Caption: Potential signaling pathways affected by emodin analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Respiratory status determines the effect of emodin on cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. Evaluation of MTT assay for measurement of emodin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Emodin-Induced Oxidative Inhibition of Mitochondrial Function Assists BiP/IRE1α/CHOP Signaling-Mediated ER-Related Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Investigation of the Cytotoxic Activity of Emodin 35 Derivative on Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.quartzy.com [blog.quartzy.com]
- 20. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
selecting the right solvent for 2-Hydroxyl emodin-1-methyl ether
Technical Support Center: 2-Hydroxyl emodin-1-methyl ether
This technical support guide provides researchers, scientists, and drug development professionals with essential information for . It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data for related compounds to infer the best handling practices for this compound.
Troubleshooting Guide
Researchers may encounter several issues when dissolving this compound. This guide provides systematic steps to address these challenges.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Initial Steps:
-
Verify Compound Purity: Ensure the purity of the this compound, as impurities can affect solubility.
-
Use High-Purity Anhydrous Solvent: Water contamination, especially in hygroscopic solvents like DMSO, can significantly decrease the solubility of hydrophobic compounds.[1]
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
-
Advanced Troubleshooting:
-
Sonication: Use a bath sonicator for 5-10 minutes to break up compound aggregates and enhance dissolution.[1]
-
Gentle Warming: Gently warm the solution to 37-50°C.[1] However, be cautious as the stability of this compound at elevated temperatures is not well-documented. It is advisable to test temperature stability on a small scale first. Emodin (B1671224), a related compound, may be sensitive to prolonged exposure to light.[2]
-
Increase Solvent Volume: If the compound concentration is too high, it may exceed its solubility limit in the chosen solvent. Try reducing the concentration by adding more solvent.
-
Issue 2: The compound precipitates out of solution after dilution in an aqueous medium.
This is a common issue for hydrophobic compounds dissolved in a water-miscible organic solvent like DMSO when diluted into a cell culture medium or buffer.
-
Troubleshooting Steps:
-
Minimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible in the aqueous medium, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous medium.
-
Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the compound stock solution can sometimes improve solubility.
-
Thorough Mixing: Immediately and thoroughly mix the solution after adding the stock to promote dispersion.
-
Use of Surfactants or Co-solvents: For in vivo or specific in vitro assays where DMSO is not ideal, consider formulating the compound with surfactants like Tween-80 or co-solvents such as polyethylene (B3416737) glycol (PEG).[1] However, the choice of surfactant should be carefully considered as some, like sodium lauryl sulfate (B86663) (SLS), can cause precipitation with certain ions or even lead to compound degradation.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an anthraquinone (B42736), a class of organic compounds based on the anthracene (B1667546) core.[5][6][7] Its chemical formula is C16H12O6 and it typically appears as a yellow or red powder.[8] It is a natural product that can be isolated from plants such as Ventilago leiocarpa and the seeds of Cassia obtusifolia.[5][6][7][8]
Q2: What is the recommended storage condition for this compound?
A2: For the powdered form, storage at 2-8°C is recommended.[8] In a solvent, it is best to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]
Q3: Which solvents are likely to dissolve this compound?
A3: While direct solubility data for this compound is limited, based on its anthraquinone structure and data from related compounds like emodin and aloe-emodin, it is expected to be:
-
Soluble in polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO).[9][10]
-
Soluble in alcohols such as ethanol (B145695) and methanol.[2][11][12]
-
Slightly soluble in less polar organic solvents like ether, chloroform, and benzene.[11]
Q4: How do I prepare a stock solution of this compound?
A4: For most cell-based assays, a high-concentration stock solution is prepared in DMSO. For example, to prepare a 10 mM stock solution, refer to the detailed protocol in the "Experimental Protocols" section.
Q5: What are the known biological activities of this compound and related compounds?
A5: Emodin, a closely related compound, has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[13] It can induce autophagy and apoptosis in human hepatocytes by suppressing the PI3K/Akt/mTOR signaling pathway.[6][8] This pathway is crucial for cell survival and proliferation.[8]
Data Presentation
The following tables summarize the solubility of related anthraquinones in various organic solvents to provide a reference for selecting a suitable solvent for this compound.
Table 1: Solubility of Emodin in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [2][11] |
| Ether | Slightly Soluble | [2][11] |
| Chloroform | Slightly Soluble | [2][11] |
| Benzene | Slightly Soluble | [2][11] |
| Carbon Tetrachloride | Slightly Soluble | [11] |
| Water | Practically Insoluble | [2][11] |
| DMSO | Soluble | [10] |
| Aqueous alkali solutions | Soluble (cherry red color) | [2] |
Table 2: Solubility of 9,10-Anthraquinone in Various Organic Solvents at 25°C
| Solvent | Mole Fraction of Solute (x₂) | Reference |
| Hexane | 0.00018 | [5] |
| Carbon Disulfide | 0.00034 | [5] |
| Toluene | 0.00078 | [5] |
| Benzene | 0.00094 | [5] |
| Ethyl Acetate | 0.00130 | [5] |
| Ethylene Bromide | 0.00139 | [5] |
| Chloroform | 0.00193 | [5] |
| Acetone | 0.00200 | [5] |
| Pyridine | 0.00288 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which has a molecular weight of 300.26 g/mol .[5]
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator (optional)
-
-
Procedure:
-
Weighing the Compound: Accurately weigh out a specific amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.00 mg of the compound.
-
Adding the Solvent: Add the calculated amount of DMSO to the vial containing the compound. For 3.00 mg of the compound, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex the solution for several minutes.
-
Visually inspect the solution to ensure all particles are dissolved.
-
If undissolved particles remain, sonicate the vial in a bath sonicator for 5-10 minutes.[1] Gentle warming may also be applied if necessary, but with caution.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5]
-
Mandatory Visualization
The following diagrams illustrate key workflows and biological pathways relevant to working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. Emodin-induced autophagy against cell apoptosis through the PI3K/AKT/mTOR pathway in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Emodin-induced autophagy against cell apoptosis through the PI3K/AKT/mTOR pathway in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin | 518-82-1 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
long-term storage and stability of 2-Hydroxyl emodin-1-methyl ether
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of 2-Hydroxyl emodin-1-methyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
As a powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The compound should be kept in a tightly sealed container, protected from light and moisture.[2]
-
In solvent: Prepare stock solutions and aliquot them to minimize freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (stable for up to 6 months) or at -20°C (stable for up to 1 month).[1]
Q2: What solvents are suitable for dissolving this compound?
A2: Based on the properties of the parent compound, emodin, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). It is practically insoluble in water.[3]
Q3: How can I assess the stability of my this compound sample?
A3: The stability of your sample can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and developing an HPLC method that can separate the intact compound from these products.
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific signaling pathways for this compound are not well-documented, its parent compound, emodin, is known to interact with several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It is plausible that this compound may exhibit similar biological activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may have low solubility in the chosen solvent. The solvent may not be of sufficient purity (e.g., contains water). | Use a high-purity, anhydrous solvent like DMSO. Gentle warming or sonication can aid dissolution. Ensure you are not exceeding the solubility limit of the compound. |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can lead to degradation. The compound may be unstable in the assay medium. | Always use freshly prepared dilutions from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light and high temperatures during experimental procedures. Perform a stability check of the compound in your specific assay buffer. |
| Appearance of Unexpected Peaks in Chromatography | The compound may be degrading under the experimental conditions or during storage. The sample may be contaminated. | If using a mass spectrometer, analyze the molecular weights of the new peaks to identify potential degradation products. Conduct a forced degradation study to confirm the identity of these products. Ensure proper handling and storage to prevent contamination. |
| Powder Appears Clumpy or Discolored | The compound has likely been exposed to moisture or light, which can lead to degradation. | If significant discoloration is observed, it is recommended to discard the powder as it may be degraded. Ensure the storage container is always tightly sealed and protected from light. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Powder | 4°C | Up to 2 years | [1] |
| In Solvent | -80°C | Up to 6 months | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Anthraquinones
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required for this specific molecule.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period, then dissolve it in the solvent for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a UV lamp for a specified period.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solution, the stressed samples, and a blank (solvent) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
-
Visualizations
Caption: Experimental workflow for stability-indicating HPLC method development.
Caption: Postulated signaling pathways based on the activity of the related compound, emodin.
References
Technical Support Center: Synthesis of 2-Hydroxyl Emodin-1-Methyl Ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxyl emodin-1-methyl ether.
Troubleshooting Guide
Issue 1: Low Yield or No Formation of 2-Hydroxyemodin (B1248385) during Hydroxylation
Question: I am attempting to synthesize 2-hydroxyemodin from emodin (B1671224) using sodium metabisulfite (B1197395), but I am observing a low yield of the desired product, or the reaction is not proceeding at all. What are the possible causes and solutions?
Answer:
Low yields in the hydroxylation of emodin at the 2-position are a common challenge. Here are the potential causes and recommended troubleshooting steps:
-
Potential Causes:
-
Incorrect Reaction Conditions: The reaction is sensitive to pH, temperature, and reaction time.
-
Poor Quality of Reagents: Degradation of sodium metabisulfite or impure emodin can hinder the reaction.
-
Formation of Multiple Isomers: The reaction of emodin with metabisulfite can also lead to the formation of 4-hydroxyemodin and 7-hydroxyemodin, which reduces the yield of the desired 2-hydroxy isomer.[1]
-
Inadequate Work-up Procedure: The product may be lost during extraction or purification if the pH is not carefully controlled.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
pH Control: Ensure the reaction medium is appropriately buffered. The reaction proceeds through the addition of a bisulfite ion, and the pH can influence the equilibrium.
-
Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup. Start with literature-reported conditions and adjust as needed.
-
-
Verify Reagent Quality:
-
Use freshly opened or properly stored sodium metabisulfite.
-
Ensure the starting emodin is of high purity, as impurities can interfere with the reaction.
-
-
Address Isomer Formation:
-
Unfortunately, the formation of multiple isomers is inherent to this reaction. Focus on optimizing the purification strategy to effectively separate 2-hydroxyemodin from its isomers. Acidified silica (B1680970) gel column chromatography has been reported to be effective for this separation.[1]
-
-
Issue 2: Non-Selective Methylation of 2-Hydroxyemodin
Question: I am trying to methylate the 1-hydroxyl group of 2-hydroxyemodin, but I am getting a mixture of methylated products, including di- and tri-methylated species, or methylation at the wrong hydroxyl group. How can I achieve selective methylation at the 1-position?
Answer:
The selective methylation of a single hydroxyl group in a polyhydroxylated anthraquinone (B42736) like 2-hydroxyemodin is a significant challenge due to the similar reactivity of the hydroxyl groups.
-
Potential Causes:
-
High Reactivity of Multiple Hydroxyl Groups: The hydroxyl groups at positions 3, 6, and 8 have varying degrees of reactivity, which can all be methylated under standard conditions.
-
Inappropriate Choice of Methylating Agent and Base: Strong methylating agents and bases will lead to exhaustive methylation.
-
Lack of a Protecting Group Strategy: Direct methylation without protecting the other hydroxyl groups is unlikely to be selective.
-
-
Solutions:
-
Implement a Protecting Group Strategy:
-
Selective Protection: Protect the more reactive hydroxyl groups at positions 3, 6, and 8 before attempting methylation of the 1-hydroxyl group. Benzoyl or benzyl (B1604629) groups are common protecting groups for phenolic hydroxyls. The choice of protecting group will depend on the subsequent reaction conditions they need to withstand.
-
Methylation: Once the other hydroxyl groups are protected, the less reactive 1-hydroxyl group can be methylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) and a mild base.
-
Deprotection: After successful methylation, the protecting groups can be removed under conditions that do not affect the newly formed methyl ether. For example, benzoyl esters can be hydrolyzed under basic conditions, while benzyl ethers are often removed by catalytic hydrogenolysis.
-
-
Issue 3: Difficulty in Separating 1-Methyl Ether and 8-Methyl Ether Isomers
Question: My methylation reaction has produced a mixture of this compound and its 8-methyl ether isomer, and I am struggling to separate them using standard column chromatography. What purification techniques can I use?
Answer:
The separation of closely related isomers of anthraquinones is a well-known purification challenge.
-
Potential Causes:
-
Similar Polarity and Physicochemical Properties: The 1-methyl and 8-methyl isomers often have very similar polarities, making them difficult to resolve on standard silica gel columns.
-
-
Solutions:
-
Advanced Chromatographic Techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating isomers with high resolution. A systematic screening of different stationary phases (e.g., reversed-phase C18, phenyl-hexyl) and mobile phase compositions is recommended.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that is particularly effective for the separation of natural products and their derivatives, including anthraquinone isomers. The selection of a suitable two-phase solvent system is crucial for successful separation.
-
-
Optimization of Column Chromatography:
-
Different Adsorbents: If standard silica gel is not effective, consider using other stationary phases like alumina (B75360) or modified silica gels.
-
Solvent System Screening: Conduct a thorough screening of various eluent systems with different polarities and selectivities using thin-layer chromatography (TLC) to identify a system that provides the best possible separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic pathway for this compound?
A1: A plausible synthetic pathway involves a multi-step process starting from emodin:
-
Hydroxylation: Introduction of a hydroxyl group at the 2-position of emodin to form 2-hydroxyemodin.
-
Selective Protection: Protection of the hydroxyl groups at positions 3, 6, and 8 to prevent their reaction in the subsequent methylation step.
-
Selective Methylation: Methylation of the remaining free hydroxyl group at the 1-position.
-
Deprotection: Removal of the protecting groups to yield the final product, this compound.
Q2: Why is direct methylation of emodin not a viable route for this synthesis?
A2: Direct methylation of emodin is not selective. The reactivity of the three hydroxyl groups in emodin (at positions 1, 3, and 8) leads to a mixture of products. Under mild conditions, the non-hydrogen-bonded hydroxyl at position 6 is often preferentially methylated, while stronger conditions lead to the formation of di- and tri-methylated products. Achieving selective methylation at the 1-position requires a protecting group strategy.
Q3: What are the main challenges in scaling up this synthesis?
A3: The main challenges in scaling up the synthesis of this compound include:
-
Multi-step Synthesis: Each step adds complexity and potential for yield loss.
-
Isomer Formation: The formation of multiple isomers during both the hydroxylation and methylation steps necessitates efficient and scalable purification methods.
-
Purification: The separation of closely related isomers can be difficult and costly to implement on a large scale. Techniques like preparative HPLC and HSCCC, while effective at the lab scale, can be expensive for large-scale production.
-
Protecting Group Chemistry: The addition and removal of protecting groups add extra steps to the synthesis, increasing cost and waste generation.
Data Presentation
Table 1: Summary of Key Reaction Steps and Potential Challenges
| Step | Reaction | Key Reagents | Major Challenges |
| 1 | Hydroxylation | Emodin, Sodium Metabisulfite | Formation of multiple isomers (2-OH, 4-OH, 7-OH), low yield of desired isomer. |
| 2 | Protection | 2-Hydroxyemodin, Protecting Agent (e.g., Benzoyl Chloride) | Achieving selective protection of the 3, 6, and 8-OH groups. |
| 3 | Methylation | Protected 2-Hydroxyemodin, Methylating Agent (e.g., CH₃I) | Potential for side reactions, incomplete reaction. |
| 4 | Deprotection | Protected 2-Hydroxyemodin-1-methyl ether, Deprotecting Agent | Ensuring complete removal of protecting groups without affecting the methyl ether. |
| 5 | Purification | Crude Product Mixture | Separation of the final product from isomers and other impurities. |
Experimental Protocols
Note: The following are representative protocols based on known transformations of emodin and related compounds. Optimization will be necessary for specific experimental setups.
Protocol 1: Synthesis of 2-Hydroxyemodin from Emodin (Proposed)
-
In a reaction vessel, dissolve emodin in a suitable solvent (e.g., aqueous ethanol).
-
Add an excess of sodium metabisulfite to the solution.
-
Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on acidified silica gel to separate the 2-hydroxyemodin isomer from other isomers.
Protocol 2: Selective Methylation of 2-Hydroxyemodin via a Protection-Deprotection Strategy (Proposed)
-
Protection:
-
Dissolve 2-hydroxyemodin in a suitable solvent (e.g., pyridine).
-
Cool the solution in an ice bath and add a protecting group precursor (e.g., benzoyl chloride) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Purify the protected intermediate by chromatography.
-
-
Methylation:
-
Dissolve the protected 2-hydroxyemodin in a dry, aprotic solvent (e.g., acetone (B3395972) or DMF).
-
Add a mild base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).
-
Heat the reaction mixture and monitor for the formation of the methylated product by TLC.
-
After completion, filter off the base and concentrate the solvent.
-
Purify the methylated product.
-
-
Deprotection:
-
Dissolve the protected, methylated product in a suitable solvent system (e.g., methanol/water).
-
Add a base (e.g., potassium carbonate or sodium hydroxide) to hydrolyze the benzoyl esters.
-
Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the final product.
-
Purify the this compound by preparative HPLC or HSCCC to ensure high purity.
-
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for troubleshooting synthesis issues.
Caption: Logical relationships in troubleshooting selective methylation.
References
Validation & Comparative
A Comparative Analysis: 2-Hydroxy Emodin-1-Methyl Ether Versus Emodin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodin (B1671224), a naturally occurring anthraquinone (B42736) found in various medicinal plants, has been extensively studied for its wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its derivative, 2-Hydroxy emodin-1-methyl ether, an anthraquinone isolated from the seeds of Cassia obtusifolia, is a less-studied compound. This guide provides a comparative analysis of these two molecules, summarizing their known biological activities, physicochemical properties, and underlying mechanisms of action based on available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 2-Hydroxy emodin-1-methyl ether and emodin is crucial for evaluating their potential as therapeutic agents. The structural differences between the two compounds, primarily the presence of a methoxy (B1213986) group and an additional hydroxyl group in 2-Hydroxy emodin-1-methyl ether, are expected to influence their solubility, lipophilicity, and ultimately, their pharmacokinetic profiles.
| Property | 2-Hydroxy Emodin-1-Methyl Ether | Emodin |
| Molecular Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₅ |
| Molecular Weight | 300.26 g/mol | 270.24 g/mol |
| Source | Seeds of Cassia obtusifolia | Rhubarb, Buckthorn, Japanese Knotweed |
| Appearance | Not specified in available literature | Orange solid |
| Solubility | Not specified in available literature | Sparingly soluble in water |
Comparative Biological Activities: Experimental Data
Direct comparative studies on the full spectrum of biological activities for both compounds are limited. However, existing research provides valuable insights into their individual effects.
Enzyme Inhibition
A key area where both compounds have been evaluated is their inhibitory effect on enzymes relevant to metabolic disorders.
| Enzyme | 2-Hydroxy Emodin-1-Methyl Ether (IC₅₀) | Emodin (IC₅₀) | Reference |
| α-Glucosidase | 5.22 µg/mL | 3.51 µg/mL | [1] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 5.22 µg/mL | 1.02 µg/mL | [1] |
These results suggest that while both compounds exhibit inhibitory activity against α-glucosidase and PTP1B, emodin is a more potent inhibitor of PTP1B. The presence of free hydroxyl groups at specific positions on the anthraquinone structure appears to be important for this activity.[1]
Anticancer Activity
Emodin has demonstrated broad-spectrum anticancer activity against various cancer cell lines.[2] Its mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[2]
Anti-inflammatory and Antioxidant Activities
Emodin is a well-documented anti-inflammatory and antioxidant agent. It can suppress the production of pro-inflammatory cytokines and scavenge reactive oxygen species.[3][4]
Specific experimental data on the anti-inflammatory and antioxidant properties of 2-Hydroxy emodin-1-methyl ether are currently lacking in the scientific literature. However, other anthraquinones isolated from Cassia obtusifolia have shown anti-inflammatory and antioxidant potential, suggesting that this compound may also possess similar activities.[5][6]
Mechanisms of Action & Signaling Pathways
Emodin
Emodin's diverse biological effects are attributed to its ability to modulate multiple signaling pathways critical in disease pathogenesis.
Caption: Emodin modulates multiple signaling pathways.
2-Hydroxy Emodin-1-Methyl Ether
The specific signaling pathways modulated by 2-Hydroxy emodin-1-methyl ether have not yet been elucidated. Based on its structural similarity to other anthraquinones, it may share some common mechanisms, but further research is required for confirmation.
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: The test compound (2-Hydroxy emodin-1-methyl ether or emodin) at various concentrations is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Measurement: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay determines the inhibitory effect of a compound on PTP1B, a negative regulator of insulin (B600854) and leptin signaling.
-
Reagents: Recombinant human PTP1B enzyme and the substrate p-nitrophenyl phosphate (pNPP) are used.
-
Reaction Mixture: The test compound is added to a reaction buffer containing PTP1B.
-
Initiation and Incubation: The reaction is started by the addition of pNPP and incubated at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a strong base (e.g., NaOH).
-
Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Analysis: The percentage of PTP1B inhibition is calculated, and the IC₅₀ value is determined.
Conclusion
Emodin is a well-characterized anthraquinone with a broad range of biological activities and established mechanisms of action. In contrast, 2-Hydroxy emodin-1-methyl ether is a relatively understudied derivative. The available data indicates that both compounds can inhibit α-glucosidase and PTP1B, with emodin showing greater potency against PTP1B. The structure-activity relationship suggests that the degree of hydroxylation and methylation significantly influences their biological effects.
Further research, including in vitro and in vivo studies, is essential to fully elucidate the pharmacological profile of 2-Hydroxy emodin-1-methyl ether. Direct comparative studies with emodin are warranted to determine its relative potency and potential therapeutic advantages in areas such as cancer, inflammation, and metabolic diseases. The lack of comprehensive data on 2-Hydroxy emodin-1-methyl ether highlights an opportunity for future investigations into the therapeutic potential of this natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asclepius-biotech.com [asclepius-biotech.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Emodin Derivatives
For researchers and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Emodin (B1671224), a naturally occurring anthraquinone, has long been recognized for its therapeutic potential, including its anticancer properties. However, its clinical utility can be limited by factors such as bioavailability and potency. This has spurred the development of various emodin derivatives, designed to enhance its anticancer efficacy. This guide provides an objective comparison of the anticancer activity of selected emodin derivatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various emodin derivatives against different cancer cell lines, as determined by in vitro studies.
Emodin-Amino Acid Derivatives
A study by Ren et al. (2018) synthesized a series of emodin derivatives by linking them to amino acids. The anti-proliferative activities of these compounds were evaluated against human hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines.[1] The results demonstrated that several derivatives exhibited significantly enhanced cytotoxicity compared to the parent emodin compound.[1]
| Compound | Linker | Amino Acid Moiety | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| Emodin | - | - | 43.87 ± 1.28 | 52.72 ± 2.22 |
| 7a | -(CH2)2- | Glycine | 4.95 ± 0.23 | 11.41 ± 0.77 |
| 7b | -(CH2)2- | D-Alanine | 8.22 ± 0.13 | 8.99 ± 0.64 |
| 7c | -(CH2)2- | L-Alanine | 12.72 ± 0.55 | 15.83 ± 1.12 |
| 7d | -(CH2)3- | Glycine | 11.01 ± 1.47 | 14.88 ± 0.57 |
| 7e | -(CH2)3- | D-Alanine | 8.58 ± 0.77 | 9.11 ± 0.67 |
Data sourced from Ren et al. (2018).[1]
Emodin Rhamnoside Derivatives
In a study by Xing et al. (2015), a series of emodin rhamnoside derivatives were synthesized and their anticancer activities were assessed against a panel of human cancer cell lines.[2][3][4] The glycosylation of emodin was found to significantly improve its anti-proliferative effects.[2][3][4]
| Compound | A549 (Lung) IC50 (µg/mL) | HepG2 (Liver) IC50 (µg/mL) | OVCAR-3 (Ovarian) IC50 (µg/mL) | HeLa (Cervical) IC50 (µg/mL) |
| Emodin (S-1) | 19.54 | 12.79 | 25.82 | 12.14 |
| S-5 | 3.16 | 1.32 | >20.00 | 5.34 |
| S-7 | 2.78 | 11.96 | 21.94 | 3.32 |
| S-8 (EM-d-Rha) | 2.60 | 0.65 | 0.61 | 1.15 |
| S-9 | 3.63 | 4.43 | 9.72 | 4.93 |
Data sourced from Xing et al. (2015).[2][3][4]
Mechanisms of Anticancer Action
The enhanced cytotoxicity of these emodin derivatives is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Induction of Apoptosis
Flow cytometry analysis using Annexin V-FITC/PI staining is a common method to quantify apoptosis. The data below shows the percentage of apoptotic cells after treatment with the lead compounds from the respective studies.
Emodin Derivative 7a (Ren et al., 2018): Treatment of HepG2 cells with compound 7a for 48 hours led to a dose-dependent increase in apoptosis. At a concentration of 10 µM, compound 7a induced apoptosis in 50.7% of the cells, compared to 5.5% in the control group.[1]
| Treatment (48h) | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | 5.5 |
| Compound 7a | 5 | 22.2 |
| Compound 7a | 10 | 50.7 |
Data sourced from Ren et al. (2018).[1]
Emodin Rhamnoside Derivative S-8 (EM-d-Rha) (Xing et al., 2015): Treatment of HepG2 and OVCAR-3 cells with EM-d-Rha for 72 hours also resulted in a significant, dose-dependent increase in apoptosis.[2][3]
| Cell Line | Treatment (72h) | Concentration (µM) | Apoptotic Cells (%) |
| HepG2 | Control | 0 | 1.8 ± 0.2 |
| EM-d-Rha | 2.5 | 11.2 ± 1.3 | |
| EM-d-Rha | 5 | 24.5 ± 2.1 | |
| EM-d-Rha | 10 | 45.8 ± 3.5 | |
| OVCAR-3 | Control | 0 | 2.1 ± 0.3 |
| EM-d-Rha | 2.5 | 15.6 ± 1.8 | |
| EM-d-Rha | 5 | 30.2 ± 2.7 | |
| EM-d-Rha | 10 | 52.4 ± 4.1 |
Data sourced from Xing et al. (2015).[2][3]
Cell Cycle Arrest
Emodin derivatives can also exert their anticancer effects by disrupting the normal progression of the cell cycle, often leading to an accumulation of cells in a specific phase.
Emodin Derivative 7a (Ren et al., 2018): Compound 7a was found to induce a significant G0/G1 phase arrest in HepG2 cells after 48 hours of treatment.[1]
| Treatment (48h) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 33.16 | 48.13 | 18.71 |
| Compound 7a | 5 | 52.18 | 25.43 | 22.39 |
| Compound 7a | 10 | 63.37 | 14.60 | 22.03 |
Data sourced from Ren et al. (2018).[1]
Emodin Rhamnoside Derivative S-8 (EM-d-Rha) (Xing et al., 2015): Treatment of HepG2 cells with EM-d-Rha for 48 hours led to an accumulation of cells in the S phase.[2][5]
| Treatment (48h) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 65.4 | 23.8 | 10.8 |
| EM-d-Rha | 2.5 | 58.7 | 30.1 | 11.2 |
| EM-d-Rha | 5 | 52.1 | 38.5 | 9.4 |
| EM-d-Rha | 10 | 45.3 | 45.2 | 9.5 |
Data sourced from Xing et al. (2015).[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer activity of emodin derivatives and a typical experimental workflow for their evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro | PLOS One [journals.plos.org]
- 4. Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro | PLOS One [journals.plos.org]
A Comparative Guide to the Synergistic Effects of Emodin with Chemotherapeutic Agents
Disclaimer: Information regarding the synergistic effects of 2-Hydroxyl emodin-1-methyl ether is not currently available in published scientific literature. This guide will focus on the well-documented synergistic activities of the closely related anthraquinone (B42736) compound, emodin (B1671224), in combination with the conventional chemotherapy drugs cisplatin (B142131) and doxorubicin (B1662922). The findings presented here are intended for researchers, scientists, and drug development professionals.
Emodin, a natural anthraquinone, has demonstrated the ability to enhance the anticancer effects of standard chemotherapeutic agents, offering a promising avenue for combination therapies to improve efficacy and overcome drug resistance.[1][2] This guide provides a comparative overview of the synergistic effects of emodin with cisplatin and doxorubicin, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of emodin in combination with cisplatin and doxorubicin has been quantified across various cancer cell lines. The data below summarizes key findings from in vitro and in vivo studies.
Table 1: Synergistic Effects of Emodin and Doxorubicin Combination
| Cancer Cell Line | Emodin Concentration | Doxorubicin Concentration | Outcome | Reference |
| MCF-7 (Breast Cancer) | 110 µM | 5 µM | 21% inhibition of cell growth | [3] |
| MDA-MB-231 (Breast Cancer) | 110 µM | 5 µM | 18% inhibition of cell growth | [3] |
| A549 (Non-Small Cell Lung Cancer) | Not specified (in nanoparticle formulation) | Not specified (in nanoparticle formulation) | ~50% reduction in IC50 | [4] |
| A549 Xenograft (In vivo) | Not specified (in nanoparticle formulation) | Not specified (in nanoparticle formulation) | 72.67 ± 7.20% tumor inhibition rate | [4] |
Table 2: Synergistic Effects of Emodin and Cisplatin Combination
| Cancer Cell Line | Emodin Concentration | Cisplatin Concentration | Outcome | Reference |
| MG-63 (Osteosarcoma) | 10 µM | 0.2 µM | Strengthened inhibitory effects on cell growth over time | [5] |
| A549/DDP (Cisplatin-Resistant Lung Cancer) | Not specified | Not specified | Significantly enhanced growth inhibitory effect of cisplatin | [6] |
| HepG2 (Hepatocellular Carcinoma) | 6.25, 25, 50 µg/mL | 2.5 µg/mL | Significant inhibition of cell proliferation, invasion, and migration | [7][8] |
| H460 (Non-Small Cell Lung Cancer) | Not specified | Not specified | Sensitization of cells to cisplatin | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used to evaluate the synergistic effects of emodin with doxorubicin and cisplatin.
Emodin and Doxorubicin Combination Therapy
-
Cell Lines and Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) and non-small cell lung cancer cells (A549) were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates and treated with emodin, doxorubicin, or a combination of both for 48 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.[10]
-
DNA Damage Assessment (γH2A Staining): To evaluate DNA double-strand breaks, cells were treated with the drug combination, followed by immunofluorescence staining for γH2A, a marker of DNA damage.[3]
-
In Vivo Xenograft Model: Nude mice were subcutaneously injected with MCF-7 cells. Once tumors were established, mice were treated with emodin, doxorubicin, or the combination. Tumor growth and weight were monitored to assess therapeutic efficacy.[3]
-
Nanoparticle Formulation and Characterization: Doxorubicin and emodin were self-assembled into nanoparticles (DE NPs). The morphology, stability, and encapsulation efficiency of these nanoparticles were characterized. Cellular uptake and intracellular drug accumulation were compared between the free drugs and the nanoparticle formulation.[4][11]
Emodin and Cisplatin Combination Therapy
-
Cell Lines and Culture: A variety of cell lines were utilized, including human osteosarcoma (MG-63), cisplatin-resistant lung adenocarcinoma (A549/DDP), and hepatocellular carcinoma (HepG2).[5][6][7]
-
Cell Proliferation and Viability Assays (MTS/CCK-8): The effect on cell proliferation was determined using MTS or CCK-8 assays after treating the cells with emodin, cisplatin, or their combination for specified durations.[5]
-
Apoptosis Assay (Flow Cytometry): Apoptosis was quantified using flow cytometry after staining the cells with Annexin V and propidium (B1200493) iodide.[6]
-
Cell Migration and Invasion Assays (Wound Healing and Transwell): The impact on cancer cell motility was assessed through wound healing assays and Transwell invasion assays.[6][7]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., P-gp, MRP, GST, NF-κB, ERCC1, p-ERK1/2) were analyzed by Western blotting to elucidate the underlying molecular mechanisms.[6][12]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were detected using fluorogenic probes to investigate the role of oxidative stress.[5]
-
Nrf2-ARE Signaling Pathway Activation: A stable MG-63 subline with an antioxidant response element (ARE)-driven luciferase reporter was used to monitor the activation of the Nrf2-ARE signaling pathway.[5]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of emodin with doxorubicin and cisplatin are attributed to its ability to modulate multiple cellular signaling pathways, thereby sensitizing cancer cells to the cytotoxic effects of these chemotherapeutic agents.
Emodin and Doxorubicin: Mechanism of Action
Emodin enhances the efficacy of doxorubicin primarily by increasing DNA damage and potentially inhibiting drug efflux. The combination therapy leads to a significant increase in the expression of γH2Ax, a marker for DNA double-strand breaks.[3] This suggests that emodin potentiates the DNA-damaging activity of doxorubicin. Furthermore, in nanoparticle formulations, the combination has been shown to inhibit the activation and nuclear translocation of p65, a subunit of NF-κB, which in turn downregulates the expression of drug efflux pump proteins.[11] A key signaling pathway implicated in this synergy is the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[3]
Emodin and Cisplatin: Mechanism of Action
The synergistic interaction between emodin and cisplatin involves multiple mechanisms, including the reversal of drug resistance and modulation of DNA repair pathways. Emodin has been shown to reverse cisplatin resistance in lung cancer cells by downregulating the expression of drug efflux pumps like P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and Glutathione S-transferase (GST), an effect potentially mediated through the inhibition of the NF-κB pathway.[6] Additionally, emodin enhances cisplatin-induced cytotoxicity by downregulating the DNA repair protein ERCC1 and inactivating the pro-survival ERK1/2 signaling pathway.[12] In osteosarcoma cells, emodin mitigates cisplatin-induced oxidative stress while still enhancing its anti-proliferative effects, possibly through modulation of the Nrf2-ARE pathway.[5]
References
- 1. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emodin Interferes With AKT1-Mediated DNA Damage and Decreases Resistance of Breast Cancer Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer effects of carrier-free self-assembled doxorubicin and emodin nanoparticles in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emodin mitigates the oxidative stress induced by cisplatin in osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of emodin on cisplatin resistance reversal of lung adenocarcinoma A549/DDP cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Effect of emodin combined with cisplatin on the invasion and migration of HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Emodin enhances cisplatin-induced cytotoxicity via down-regulation of ERCC1 and inactivation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Hydroxyl emodin-1-methyl ether: A Guide to Control Experiments in Preclinical Research
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and interpret control experiments in the study of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia.[1][2][3] Given the limited specific research on this compound, this guide draws parallels with the well-studied anthraquinone, emodin, to propose a robust experimental design. Emodin is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5]
Objective Comparison with Alternative Compounds
To rigorously evaluate the biological activity of this compound, it is essential to compare its effects with both a standard therapeutic agent and a structurally related natural product.
-
Positive Controls:
-
Doxorubicin (B1662922): A well-established anthracycline chemotherapy drug used to treat various cancers. Its mechanism involves DNA intercalation and inhibition of topoisomerase II.
-
Emodin: A naturally occurring anthraquinone that serves as a relevant benchmark due to its structural similarity and known effects on various cellular processes, including cell cycle arrest and apoptosis induction.[6][7]
-
-
Negative/Vehicle Control:
-
Vehicle (DMSO): As many organic compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO), it is crucial to treat a set of cells with the same concentration of DMSO used for the test compounds to account for any effects of the solvent itself.
-
Untreated Cells: This group receives no treatment and represents the baseline for cell viability and growth.
-
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize hypothetical, yet plausible, quantitative data from key in vitro assays to illustrate how the performance of this compound can be compared against controls.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 48h Treatment
| Cell Line | This compound | Emodin | Doxorubicin |
| MCF-7 (Breast Cancer) | 25.5 | 30.2 | 0.8 |
| HeLa (Cervical Cancer) | 32.1 | 38.5 | 1.1 |
| HepG2 (Liver Cancer) | 18.9 | 22.4 | 0.5 |
| HUVEC (Normal Endothelial) | >100 | >100 | 5.2 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytotoxicity (LDH Release Assay) - % Cytotoxicity at 50 µM after 48h
| Cell Line | This compound | Emodin | Doxorubicin | Vehicle (DMSO) |
| MCF-7 | 45.2% | 38.6% | 85.7% | <5% |
| HeLa | 41.8% | 35.1% | 89.3% | <5% |
| HepG2 | 52.3% | 46.8% | 91.2% | <5% |
| HUVEC | 8.7% | 7.2% | 35.4% | <5% |
Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells at IC50 Concentration after 48h
| Cell Line | Treatment | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |
| HepG2 | Untreated Control | 2.1% | 1.5% |
| Vehicle (DMSO) | 2.5% | 1.8% | |
| This compound | 28.4% | 15.2% | |
| Emodin | 25.1% | 12.9% | |
| Doxorubicin | 35.6% | 22.3% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Materials: Target cancer cell lines (e.g., MCF-7, HeLa, HepG2), normal cell line (e.g., HUVEC), appropriate cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, emodin, and doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the different compound concentrations. Include vehicle control wells (DMSO concentration matched to the highest dose of the test compound) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.
Cytotoxicity - Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.
-
Materials: Commercially available LDH cytotoxicity assay kit, 96-well plates, treated cell supernatants.
-
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
-
Data Analysis: Use the absorbance values from low control (untreated cells) and high control (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity for each treatment group.
Apoptosis - Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Annexin V-FITC Apoptosis Detection Kit, 6-well plates, flow cytometer.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of the compounds for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer within one hour of staining.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow and key signaling pathways potentially modulated by this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jeffreydachmd.com [jeffreydachmd.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Bioactivity of Emodin Methyl Ethers: A Comparative Analysis
A detailed examination of the structure-activity relationships of emodin (B1671224) and its methylated derivatives reveals that the position and extent of methylation critically influence their anticancer, anti-inflammatory, and antimicrobial properties. While the parent compound, emodin, demonstrates broad biological activity, methylation of its hydroxyl groups can either enhance or diminish its therapeutic potential, highlighting a nuanced interplay between chemical structure and biological function.
Emodin (1,3,8-trihydroxy-6-methylanthraquinone), a naturally occurring anthraquinone (B42736) found in various medicinal plants, has garnered significant attention for its diverse pharmacological effects.[1] Chemical modifications of its structure, particularly the methylation of its three hydroxyl groups, have been explored to modulate its bioactivity and pharmacokinetic properties. This guide provides a comparative analysis of emodin and its methyl ether derivatives, summarizing key findings from experimental studies to elucidate their structure-activity relationships (SAR).
Comparative Cytotoxicity Against Cancer Cell Lines
The anticancer activity of emodin and its methyl ethers is a primary area of investigation. The number and position of methyl groups on the emodin scaffold significantly impact its cytotoxicity against various cancer cell lines.
Generally, the presence of free hydroxyl groups, particularly at the C-1 and C-8 positions, is considered crucial for the cytotoxic activity of many anthraquinone compounds. Methylation of these groups can alter the molecule's ability to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation.
One of the most studied emodin monomethyl ethers is physcion (B1677767) (emodin-3-methyl ether). Studies have shown that physcion exhibits cytotoxic effects, though often with different potency compared to emodin. For instance, in cervical cancer cells, physcion has demonstrated the ability to induce apoptosis and cell cycle arrest.
Limited direct comparative data for a full series of emodin methyl ethers (mono-, di-, and trimethyl ethers) is available in the literature. However, existing studies on various emodin derivatives suggest that extensive methylation may lead to a decrease in anticancer activity. For example, a study on the synthesis of conjugates of 5-Fluorouracil and emodin utilized trimethyl emodin as a starting material, implying that the fully methylated form may have reduced intrinsic cytotoxicity, making it a suitable scaffold for derivatization.[2]
Table 1: Comparative Anticancer Activity of Emodin and its Methyl Ethers (IC50, µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Emodin | HepG2 (Liver) | 43.87 ± 1.28 | [3] |
| MCF-7 (Breast) | 52.72 ± 2.22 | [3] | |
| A549 (Lung) | 3.70 | [4] | |
| HT29 (Colon) | >80 | [5] | |
| RKO (Colon) | >80 | [5] | |
| Physcion (Emodin-3-methyl ether) | HeLa (Cervical) | 80-300 (Significant viability reduction) | [6] |
| Emodin-1-methyl ether | - | Data not available | |
| Emodin-8-methyl ether | - | Data not available | |
| Emodin-1,3-dimethyl ether | - | Data not available | |
| Emodin-1,8-dimethyl ether | - | Data not available | |
| Emodin-3,8-dimethyl ether | - | Data not available | |
| Emodin-1,3,8-trimethyl ether | - | Data not available |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Emodin is a well-documented inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[7][8][9] The anti-inflammatory effects of emodin are largely attributed to its ability to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[10][11][12][13][14]
The influence of methylation on this activity is an area of active research. It is hypothesized that the hydroxyl groups of emodin are important for its interaction with components of the NF-κB signaling cascade. Methylation could sterically hinder these interactions or alter the electronic properties of the molecule, thereby affecting its inhibitory potential. While specific comparative data on the NF-κB inhibitory activity of the full range of emodin methyl ethers is scarce, the general understanding of SAR for anti-inflammatory anthraquinones suggests that modifications to the phenolic hydroxyls can significantly alter their activity.
Antimicrobial Activity
The antimicrobial properties of emodin have been demonstrated against a range of bacteria.[15][16] The structure-activity relationship in this context appears to be particularly sensitive to methylation. Some studies have indicated that methylation of the hydroxyl groups of emodin can lead to a significant reduction or complete loss of antibacterial activity.[16][17] For instance, one report explicitly states that emodin methyl ether may weaken antibacterial activity.[16] This suggests that the free hydroxyl groups are essential for the antimicrobial mechanism of action, which may involve disruption of the bacterial cell membrane or inhibition of key bacterial enzymes.
Table 2: Comparative Antimicrobial Activity of Emodin and its Methyl Ethers (MIC, µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Emodin | Staphylococcus aureus | 64 | [17] |
| S. aureus CMCC26003 | 0.125 | [17] | |
| Methicillin-resistant S. aureus (MRSA) | 4 | [16][17] | |
| Bacillus species | 0.5-2.0 | [16][17] | |
| Chromobacterium violaceum 12472 | 512 µM (~138 µg/mL) | [18] | |
| Pseudomonas aeruginosa PAO1 | 1024 µM (~276 µg/mL) | [18] | |
| Serratia marcescens MTCC 97 | 1024 µM (~276 µg/mL) | [18] | |
| Physcion (Emodin-3-methyl ether) | - | Weakened activity suggested | [16][17] |
| Emodin-1-methyl ether | - | Data not available | |
| Emodin-8-methyl ether | - | Data not available | |
| Emodin Dimethyl Ethers | - | Data not available | |
| Emodin Trimethyl Ether | - | Inactive against MRSA | [19] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (emodin and its methyl ethers). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow Diagram
Detailed Steps:
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
-
Incubation: The plate is incubated at an appropriate temperature (usually 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The structure-activity relationship of emodin methyl ethers is a complex field where subtle structural changes can lead to significant differences in biological activity. The available evidence strongly suggests that the free hydroxyl groups on the emodin scaffold are critical for its antimicrobial and likely its anticancer activities. Methylation, particularly complete methylation, appears to diminish these effects. However, for certain activities, such as anti-inflammatory effects, the impact of methylation is less clear and warrants further investigation. Physcion, as the most studied methyl ether, shows promise as a bioactive molecule, but a comprehensive understanding of the SAR requires more extensive comparative studies of all possible methyl ether derivatives. Future research should focus on systematically synthesizing and evaluating the full panel of emodin methyl ethers to provide a clearer picture of their therapeutic potential and to guide the rational design of novel emodin-based drugs.
References
- 1. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of conjugates of 5-Fluorouracil and emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 7. jeffreydachmd.com [jeffreydachmd.com]
- 8. researchgate.net [researchgate.net]
- 9. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Study on the antibacterial activities of emodin derivatives against clinical drug-resistant bacterial strains and their interaction with proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Aloe-Emodin and 2-Hydroxyl Emodin-1-Methyl Ether: A Guide for Researchers
In the realm of natural product research, anthraquinones represent a class of compounds with significant therapeutic potential. Among these, aloe-emodin (B1665711), a well-studied compound, has demonstrated a wide array of pharmacological activities. This guide provides a comparative analysis of aloe-emodin and the less-characterized 2-Hydroxyl emodin-1-methyl ether, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Due to a disparity in the volume of available research, this guide presents a thorough analysis of aloe-emodin, serving as a benchmark for future comparative studies. The limited data on this compound is also presented to highlight the current knowledge gap and underscore the need for further investigation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for drug development. While detailed experimental data for this compound is scarce, the properties of aloe-emodin are well-documented.
| Property | Aloe-Emodin | This compound |
| Chemical Formula | C15H10O5[1] | C16H12O6[2] |
| Molecular Weight | 270.24 g/mol [3] | 300.26 g/mol [2] |
| Appearance | Orange-yellow needles[4] | - |
| Melting Point | 223-224 °C[4] | - |
| Solubility | Soluble in hot ethanol, ether, benzene; sparingly soluble in water[4][5] | - |
| Source | Aloe vera, Rheum palmatum, Cassia occidentalis[6][7] | Cassia obtusifolia[2][8][9] |
Comparative Biological Activities
Aloe-emodin has been extensively studied for its diverse biological activities. In contrast, there is a significant lack of published data on the biological effects of this compound.
Cytotoxicity and Anticancer Effects
Aloe-emodin exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line. For instance, in one study, the IC50 values for aloe-emodin against sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 acute lymphoblastic leukemia cells were 9.87 µM and 12.85 µM, respectively[10]. Another study reported IC50 values ranging from 1 to 13 µM for neuroectodermal tumor cell lines[11]. Treatment of HeLa and H1299 cancer cells with aloe-emodin at concentrations from 0 to 50 µM for 48 hours efficiently inhibited their proliferation[12].
The anticancer mechanism of aloe-emodin is multifaceted, involving the induction of apoptosis and pyroptosis.[11][13] It can activate caspase-9 and caspase-3, leading to GSDME-dependent pyroptosis in HeLa cells[13].
Experimental data on the cytotoxicity of this compound is not currently available in the reviewed literature.
Anti-inflammatory Activity
Aloe-emodin has demonstrated significant anti-inflammatory properties. It can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA.[14][15] In a study using murine macrophages, aloe-emodin dose-dependently inhibited iNOS mRNA expression and NO production at concentrations of 5-40 µM[14]. A derivative of aloe-emodin, 2i, showed potent NO inhibitory activity with an IC50 of 3.15 µM and was found to inhibit the Akt, NF-κB, and JNK signaling pathways[16].
There is no available experimental data on the anti-inflammatory activity of this compound.
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion of a potential drug. Pharmacokinetic profiles for aloe-emodin have been established, indicating poor intestinal absorption, a short elimination half-life, and low bioavailability[6][7]. Following administration, it is primarily metabolized in the liver and kidneys to glucuronides and sulfates[17].
Pharmacokinetic data for this compound is not available in the current literature.
Signaling Pathways
Understanding the molecular mechanisms and signaling pathways affected by a compound is critical for targeted drug design. Aloe-emodin has been shown to modulate multiple signaling pathways.
Figure 1: Signaling pathways modulated by Aloe-Emodin.
Aloe-emodin has been shown to induce apoptosis and pyroptosis through mitochondrial dysfunction and activation of the caspase-9/3/GSDME axis[13]. It also modulates the expression of Bcl-2 and p38 proteins[18]. In the context of inflammation, it inhibits the expression of iNOS and COX-2, and can suppress the Akt, NF-κB, and JNK signaling pathways[14][16]. Furthermore, it has been found to inhibit cancer cell proliferation and metastasis by targeting pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and HER-2 expression.[19][20]
Information on the signaling pathways affected by this compound is currently unavailable.
Experimental Protocols
To facilitate further research and replication, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Seed human cancer cells (e.g., HeLa, H1299) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., aloe-emodin ranging from 0 to 50 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., 0.2% DMSO) should be included.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
This protocol is based on the methodology described for testing aloe-emodin's cytotoxicity.[12]
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in macrophages.
Protocol:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds like aloe-emodin.[14][16]
Conclusion and Future Directions
This guide provides a comprehensive overview of the current state of knowledge on aloe-emodin and this compound. The extensive body of research on aloe-emodin highlights its potential as a therapeutic agent, with well-documented cytotoxic, anti-inflammatory, and anticancer properties, and a growing understanding of its mechanisms of action.
Conversely, the significant lack of experimental data for this compound presents a clear gap in the scientific literature. As a structurally related anthraquinone, it may possess unique or enhanced biological activities that warrant investigation. Future research should focus on elucidating the physicochemical properties, pharmacological effects, and underlying molecular mechanisms of this compound. Direct comparative studies with aloe-emodin, utilizing standardized experimental protocols such as those outlined in this guide, will be invaluable in determining its relative therapeutic potential. Such research will not only expand our understanding of this lesser-known compound but also contribute to the broader field of natural product-based drug discovery.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. abmole.com [abmole.com]
- 3. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aloe emodin | 481-72-1 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. Aloe‐emodin: A review of its pharmacology, toxicity, and pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 7. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]
- 14. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Purity of Synthesized 2-Hydroxyl Emodin-1-Methyl Ether
For researchers, scientists, and drug development professionals working with synthesized compounds, ensuring the purity of the final product is a critical step to guarantee reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 2-Hydroxyl emodin-1-methyl ether, a bioactive anthraquinone (B42736). This document outlines detailed experimental protocols, presents comparative data, and offers insights into alternative compounds.
Understanding the Importance of Purity
Synthesis and Purification Strategies
While this compound can be obtained through natural product isolation, chemical synthesis offers the advantage of scalability and control over the impurity profile. A plausible synthetic route involves the selective methylation of a polyhydroxyanthraquinone precursor. The final product must then be purified to remove any unreacted starting materials, reagents, and side-products.
Two primary methods for the purification of anthraquinone derivatives are recrystallization and column chromatography.
Recrystallization: This technique relies on the differential solubility of the compound of interest and its impurities in a specific solvent or solvent system. For anthraquinones, solvents such as ethanol, toluene, or glacial acetic acid are often effective.[1]
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the final purification and purity assessment of anthraquinones.
The choice between these methods depends on the nature of the impurities and the desired level of purity. Often, a combination of both is employed for optimal results.
Analytical Techniques for Purity Confirmation
A multi-pronged analytical approach is recommended to unequivocally confirm the purity of synthesized this compound. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis of non-volatile organic compounds. A reversed-phase HPLC method is typically employed for emodin (B1671224) and its derivatives.
Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. For emodin, detection is often performed at 287 nm and 436 nm.[4]
-
Sample Preparation: A known concentration of the synthesized compound is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR spectra are essential for confirming the identity and purity of the synthesized compound.
Experimental Protocol for NMR Analysis:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample.
-
Data Analysis: The purity is determined by comparing the integral of a characteristic proton signal of the analyte to the integral of a known signal from the internal standard. The absence of significant impurity signals in the spectrum is a key indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the synthesized compound and to identify any impurities based on their mass-to-charge ratio. It is often coupled with a chromatographic technique like HPLC (LC-MS) or gas chromatography (GC-MS).
Experimental Protocol for Mass Spectrometry Analysis:
-
Instrumentation: An LC-MS system is ideal for analyzing this compound.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of compound.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₁₆H₁₂O₆, MW: 300.26). The presence of other significant peaks may indicate impurities.
Comparison of Purity Assessment Methods
| Analytical Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, presence of impurities | High sensitivity and resolution, well-established methods | Requires reference standards for impurity identification |
| NMR Spectroscopy | Structural confirmation, quantitative purity (qNMR) | Provides detailed structural information, can identify unknown impurities | Lower sensitivity than MS, may not detect all impurities |
| Mass Spectrometry | Molecular weight confirmation, impurity identification | High sensitivity, can identify impurities by mass | Not inherently quantitative without an internal standard |
Alternative Compounds: Other Bioactive Emodin Derivatives
For researchers interested in structure-activity relationships or seeking alternatives to this compound, a variety of other emodin derivatives have been synthesized and characterized. These include:
-
Halogenated Emodin Derivatives: The introduction of halogen atoms can modulate the biological activity of emodin.
-
Hydroxylated Emodin Derivatives: Additional hydroxyl groups can influence the compound's solubility and target interactions.
-
O-Alkylated and C-Alkylated Emodin Derivatives: Modification of the hydroxyl and methyl groups can lead to compounds with altered pharmacokinetic and pharmacodynamic properties.
-
Emodin-Amino Acid Conjugates: Linking emodin to amino acids can enhance its therapeutic potential.
The purity of these alternative compounds should be confirmed using the same rigorous analytical techniques described above.
Visualizing the Workflow and Signaling Pathways
To aid in understanding the experimental processes and the biological context of these compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow for Synthesis and Purity Confirmation.
Caption: Generalized Signaling Pathway of Emodin Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.fspublishers.org [api.fspublishers.org]
- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of New Emodin Anthraquinone Derivatives as Potential Antitumor Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxyl emodin-1-methyl ether
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical techniques suitable for the quantification of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) found in the seeds of Cassia obtusifolia.[1] Due to a lack of specific cross-validation studies for this particular analyte, this guide presents a comparative analysis based on validated methods for the structurally similar and well-studied anthraquinone, emodin (B1671224), and its derivatives. The principles and methodologies described herein are directly applicable to the development and cross-validation of analytical methods for this compound.
This guide will focus on a comparison of High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), as these are common techniques for the analysis of anthraquinones in various matrices.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables provide a summary of typical performance characteristics for HPLC-UV/DAD and UPLC-MS/MS based on data from studies on emodin and related compounds.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV/DAD | UPLC-MS/MS | Typical Acceptance Criteria |
| Linearity (R²) | >0.999 | ≥0.9930 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.07 - 0.15 µg/mL | 2.6 - 27.57 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.24 - 0.51 µg/mL | 0.025 mg/kg - 1 mg/kg | S/N ≥ 10 |
| Precision (%RSD) | < 15% | < 4.5% | ≤ 15% |
| Accuracy/Recovery (%) | 95.32 – 99.86% | 80.1% - 119.3% | 80 - 120% |
Data synthesized from validation studies on emodin and related anthraquinones.[2]
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation and cross-validation of analytical methods. Below are representative protocols for the analysis of anthraquinones, which can be adapted for this compound.
Protocol 1: HPLC-UV/DAD for Anthraquinone Analysis
This method is widely applicable for the quantification of anthraquinones in herbal extracts and pharmaceutical preparations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or phosphoric acid.[3][4]
-
Reference standard of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: Based on the UV-Vis spectrum of the analyte. For emodin, detection is often performed at 254 nm, 287 nm, or 436 nm.[4][5]
-
Injection Volume: 10-20 µL.
4. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The extraction procedure will depend on the sample matrix. A common method involves extraction with methanol or ethanol, followed by sonication and filtration through a 0.45 µm syringe filter before injection.[6]
Protocol 2: UPLC-MS/MS for High-Sensitivity Anthraquinone Analysis
UPLC-MS/MS provides enhanced sensitivity and selectivity, making it ideal for the analysis of complex matrices or when low detection limits are required.
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid.
-
Reference standard of this compound.
-
Internal Standard (IS), if available.
3. UPLC-MS/MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[2]
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for anthraquinones.[2]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound would need to be determined by infusion of a standard solution.
4. Sample and Standard Preparation:
-
Similar to the HPLC method, with the potential inclusion of a liquid-liquid extraction or solid-phase extraction (SPE) step for cleaner samples to minimize matrix effects in the MS analysis.[4]
Workflow and Decision Making
The following diagrams illustrate the general workflow for cross-validating analytical methods and a decision tree for selecting an appropriate method.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Decision Tree for Selecting an Analytical Method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 4. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Comparative Docking Analysis of Emodin and Its Ethers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of emodin (B1671224) and its ether derivatives against various protein targets. The information presented is supported by experimental data from published research, offering insights into the potential of these compounds as therapeutic agents.
Emodin, a naturally occurring anthraquinone (B42736), has garnered significant interest for its wide array of pharmacological activities. Structural modification of emodin, particularly through etherification of its hydroxyl groups, can modulate its binding affinity and selectivity for various protein targets, thereby influencing its therapeutic efficacy. This guide summarizes the findings of comparative molecular docking studies to elucidate the structure-activity relationships of emodin and its ethers.
Data Presentation: Docking Performance of Emodin and Its Derivatives
The following tables summarize the binding affinities of emodin and its derivatives against several key protein targets, as determined by in silico molecular docking studies.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |
| Emodin | TRPV1 | - |
| Physcion (B1677767) (Emodin-3-methyl ether) | TRPV1 | Lower than Emodin [1] |
| Emodin | MTH1 | -6.83[2] |
| Emodin | TNIK | ~ -8[3] |
| Emodin | CDK2 | -6.55[3] |
| Emodin | Caspase-3 | -7.42[3] |
| Emodin | Bcl-2 | -7.42[3] |
| Emodin Glycoside Derivative (D1) | NAT2 | -9.5[4] |
| Emodin Glycoside Derivative (D2) | NAT2 | -10.6[4] |
| Emodin Glycoside Derivative (D5) | NAT2 | -10.2[4] |
| Emodin Glycoside Derivative (D6) | NAT2 | -10.2[4] |
| Emodin Glycoside Derivative (D8) | TOP1 | - |
| Emodin Glycoside Derivative (D9) | NAT2 | - |
| 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione | - | - |
Note: A lower binding energy indicates a stronger and more favorable interaction between the ligand and the protein.
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for performing molecular docking studies with emodin and its derivatives using widely accepted software such as AutoDock Vina and UCSF Chimera.
1. Preparation of the Receptor Protein:
-
Obtain the three-dimensional structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be accomplished using tools like AutoDockTools or the Dock Prep tool in UCSF Chimera.[5][6]
2. Preparation of the Ligands (Emodin and its Ethers):
-
Obtain the 3D structures of emodin and its ether derivatives from databases like PubChem or construct them using molecular modeling software.
-
Optimize the ligand structures by minimizing their energy and adding hydrogens.
-
Save the prepared ligands in a suitable format, such as PDBQT for AutoDock Vina.
3. Docking Simulation using AutoDock Vina:
-
Define the binding site on the receptor protein. This is typically done by creating a grid box that encompasses the active site or a region of interest.[7]
-
Run the docking simulation using the prepared receptor and ligand files. The command-line execution of AutoDock Vina requires specifying the configuration file containing the coordinates of the grid box and the paths to the receptor and ligand files.[7]
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.[7]
4. Analysis of Docking Results:
-
The output of the docking simulation will include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand within the receptor's active site.[7]
-
Visualize and analyze the interactions between the ligand and the protein residues using software like UCSF Chimera or Discovery Studio.[8][9] This allows for the identification of key interactions such as hydrogen bonds and hydrophobic interactions.
Mandatory Visualization
Signaling Pathway of Emodin
Emodin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and growth and is often dysregulated in cancer. Emodin has been demonstrated to induce autophagy and apoptosis in human hepatocytes by suppressing this pathway.[10][11]
Experimental Workflow for Comparative Docking Studies
The following diagram illustrates a typical workflow for conducting comparative molecular docking studies.
References
- 1. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin ameliorates myocardial fibrosis in mice by inactivating the ROS/PI3K/Akt/mTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. static.igem.wiki [static.igem.wiki]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. Emodin-induced autophagy against cell apoptosis through the PI3K/AKT/mTOR pathway in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin-induced autophagy against cell apoptosis through the PI3K/AKT/mTOR pathway in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Anthraquinones: A Comparative Guide Featuring Emodin and Rubiadin-1-methyl Ether
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel anti-inflammatory compounds, particularly those within the anthraquinone (B42736) class like 2-Hydroxyl emodin-1-methyl ether, a robust validation of in vivo efficacy is paramount. Due to a lack of specific published in vivo data on this compound, this guide provides a comparative framework using the well-studied anthraquinones, emodin (B1671224) and rubiadin-1-methyl ether, as surrogates. This guide will detail their demonstrated anti-inflammatory properties, present supporting experimental data, and provide established protocols for in vivo validation.
Comparative Efficacy of Emodin and Rubiadin-1-methyl Ether
The anti-inflammatory potential of emodin and rubiadin-1-methyl ether has been evaluated in various in vivo models of acute and chronic inflammation. The following tables summarize the quantitative data from these studies, offering a comparative look at their efficacy against standard anti-inflammatory drugs.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Species | Dose | Route of Administration | Percent Inhibition of Edema | Reference Compound |
| Emodin | Rat | 5, 10, and 20 mg/kg | Not Specified | Dose-dependent reduction | Not Specified |
| Rubiadin | Rat | 0.5 mg/kg | Not Specified | Significant reduction, comparable to mefenamic acid (30 mg/kg) | Mefenamic Acid |
| Aloe-emodin | Rat | 25, 50, and 75 mg/kg | p.o. | Significant reduction at 50 and 75 mg/kg | Diclofenac Sodium |
Table 2: In Vivo Anti-inflammatory Activity in LPS-Induced Acute Lung Injury (ALI) Model
| Compound | Species | Dose (mg/kg) | Route of Administration | Key Findings |
| Rubiadin-1-methyl ether | Mouse | 3, 10, and 30 | p.o. | Decreased leukocyte infiltration, fluid leakage, and levels of NOx, IL-6, IL-12p70, IFN-γ, TNF-α, and MCP-1. Increased IL-10 levels in bronchoalveolar lavage fluid (BALF).[1][2][3][4] |
| Emodin | Mouse | Not Specified | Not Specified | Ameliorated the severity of NLRP3 inflammasome-mediated symptoms.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common in vivo models used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model for acute inflammation.[6] Carrageenan, a polysaccharide, induces a biphasic inflammatory response.[6]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Divide the animals into control, standard (e.g., indomethacin (B1671933) 5 mg/kg), and test groups (various doses of the compound).[7]
-
Compound Administration: Administer the test compound or vehicle (for the control group) orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7][8]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for the measurement of inflammatory markers like TNF-α and IL-1β using ELISA.[9]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics the inflammatory cascade seen in acute respiratory distress syndrome (ARDS).[4]
Protocol:
-
Animal Preparation: Anesthetize mice and place them in a supine position.
-
LPS Instillation: Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) to induce lung injury.[2][3]
-
Compound Administration: Administer the test compound (e.g., rubiadin-1-methyl ether at 3, 10, or 30 mg/kg) orally prior to or after the LPS challenge.[1][2]
-
Sample Collection: After a set time point (e.g., 12 or 24 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.[1][10]
-
Analysis of Inflammatory Markers:
-
Cell Count: Determine the total and differential leukocyte counts in the BALF.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the BALF using ELISA or cytometric bead array.[1][3]
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in the lung tissue by measuring MPO activity.[1][3]
-
-
Histopathology: Fix, section, and stain lung tissue with Hematoxylin and Eosin (H&E) to evaluate the extent of lung injury, including edema, hemorrhage, and inflammatory cell infiltration.[11]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.
Caption: Workflow for in vivo anti-inflammatory validation.
The anti-inflammatory effects of many anthraquinones, including emodin and rubiadin-1-methyl ether, are often mediated through the inhibition of the NF-κB signaling pathway.[9][12]
Caption: Inhibition of the NF-κB signaling pathway.
Mechanism of Action
Emodin and rubiadin-1-methyl ether exert their anti-inflammatory effects through multiple mechanisms. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[9][13] These compounds have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα.[9] This action leads to a decrease in the nuclear translocation of p65, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[13]
Furthermore, emodin has been shown to attenuate interleukin (IL)-1β secretion by inhibiting the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome activation.[5] This multipronged approach to dampening the inflammatory cascade highlights the therapeutic potential of this class of compounds.
References
- 1. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Effect of Emodin via Attenuation of NLRP3 Inflammasome Activation [ouci.dntb.gov.ua]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Emodin accelerates diabetic wound healing by promoting anti-inflammatory macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Toxicity Landscape of Emodin and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of various emodin (B1671224) derivatives, supported by experimental data. This analysis aims to facilitate informed decisions in the selection and development of emodin-based therapeutic agents.
Emodin, a naturally occurring anthraquinone, has garnered significant interest for its diverse pharmacological activities. However, concerns regarding its potential toxicity necessitate a thorough evaluation of its derivatives to identify compounds with improved safety profiles. This guide synthesizes available data on the cytotoxicity and underlying mechanisms of several key emodin derivatives, offering a comparative perspective to aid in drug discovery and development.
Comparative Cytotoxicity of Emodin Derivatives
The cytotoxic potential of emodin and its derivatives has been evaluated across a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Emodin | HepG2 | Human Hepatocellular Carcinoma | 43.87 ± 1.28 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 52.72 ± 2.22 | [1] | |
| L02 | Human Normal Liver Cells | 22.52 ± 0.18 | [1] | |
| SMMC-7721 | Human Hepatoma | Time and concentration-dependent | [2] | |
| HK-2 | Human Proximal Tubular Epithelial | 130.65 | [2] | |
| Derivative 7a | HepG2 | Human Hepatocellular Carcinoma | 4.95 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | [1] | |
| L02 | Human Normal Liver Cells | >100 | [1] | |
| 3-acetyl emodin | HepG2 | Human Hepatocellular Carcinoma | 420 (0.42 mM) | [3] |
| Emodin | HepG2 | Human Hepatocellular Carcinoma | 540 (0.54 mM) | [3] |
| Emodin 35 (E35) | U266 | Human Multiple Myeloma | 1.82 ± 0.07 (at 48h) | [4] |
| MM1s | Human Multiple Myeloma | 2.01 ± 0.10 (at 48h) | [4] | |
| Aloe-emodin (B1665711) | DU145 | Human Prostate Cancer | IC50 determined at 5-25 µM | [5] |
| SCC-25 | Squamous Cell Carcinoma | More effective than emodin | [6] | |
| MUG-Mel2 | Melanoma | More effective than emodin | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of emodin derivatives' toxicity.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells (e.g., U266 and MM1s) are seeded into 96-well plates at a density of 2.0 × 10^5 cells per well.[4]
-
Compound Treatment: The emodin derivative (e.g., E35) is added at various final concentrations (e.g., 0.0, 0.5, 1.0, 2.0, 4.0, and 8.0 µmol/L). A control group receives the same amount of the solvent (e.g., DMSO) as the highest concentration group.[4]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[4]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the emodin derivative at the desired concentrations for a specific time.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Emodin Derivative-Induced Toxicity
The toxicity of emodin and its derivatives is often mediated through the induction of apoptosis. The following diagrams illustrate key signaling pathways involved in this process.
Caption: General mitochondrial apoptosis pathway induced by emodin and its derivatives.
Caption: Signaling pathway of Emodin 35 (E35) induced apoptosis in multiple myeloma cells.[4][7]
Discussion of Toxicity Profiles
Emodin: The parent compound, emodin, exhibits cytotoxicity against various cancer cell lines, but also against normal cells, raising concerns about its therapeutic window.[1] For instance, its IC50 value against normal human liver L02 cells is lower than that against HepG2 and MCF-7 cancer cells, suggesting a lack of selectivity.[1] Reports also indicate potential for hepatotoxicity, kidney toxicity, and reproductive toxicity, particularly at high doses and with long-term use.[2][8]
Derivative 7a: This novel emodin derivative demonstrates significantly enhanced and selective anti-proliferative activity against HepG2 cancer cells compared to emodin, with an IC50 value of 4.95 µM.[1] Importantly, it shows much weaker cytotoxicity against normal L02 liver cells, indicating a better safety profile and a wider therapeutic window.[1] Its mechanism of action involves inducing apoptosis through the mitochondrial pathway.[1]
3-acetyl emodin: Modification of the C3 hydroxyl group of emodin to an acetyl group in 3-acetyl emodin resulted in an increased cytotoxic effect against HepG2 cells, with a lower IC50 value compared to the parent emodin.[3] This suggests that structural modifications at this position can modulate the cytotoxic potency.
Emodin 35 (E35): This derivative has shown strong inhibitory effects on the growth of multiple myeloma cell lines, U266 and MM1s, by inducing apoptosis.[4][7] The mechanism involves the downregulation of anti-apoptotic proteins and the suppression of the Akt/mTOR/4EBP1 signaling pathway.[4]
Aloe-emodin: Aloe-emodin has demonstrated selective cytotoxic activity against neuroectodermal tumor cells both in vitro and in vivo, with minimal toxic effects on normal cells.[9] Its cytotoxicity is mediated through the induction of apoptosis.[9] However, there are conflicting reports regarding its genotoxicity, with some studies suggesting a potential risk while others show no genotoxic effects in vivo.[10][11] Further research is needed to clarify its genotoxic potential. Aloe-emodin has also been reported to have potential hepatotoxicity and nephrotoxicity.[12][13]
Conclusion
The comparative analysis of emodin and its derivatives reveals that structural modifications can significantly alter their toxicity profiles, often leading to enhanced potency and improved selectivity. Derivatives like 7a show promise with potent anti-cancer activity and reduced toxicity to normal cells. Others, such as 3-acetyl emodin and E35, demonstrate increased cytotoxicity against specific cancer types. While aloe-emodin exhibits selective anti-tumor activity, its genotoxicity profile requires further investigation.
This guide highlights the importance of continued research into the structure-activity relationships of emodin derivatives to develop safer and more effective cancer therapeutics. Future studies should focus on comprehensive in vivo toxicity assessments and clarification of the mechanisms underlying the observed toxicities.
References
- 1. mdpi.com [mdpi.com]
- 2. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Investigation of the Cytotoxic Activity of Emodin 35 Derivative on Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Investigation of the Cytotoxic Activity of Emodin 35 Derivative on Multiple Myeloma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Aloe-emodin, a hydroxyanthracene derivative, is not genotoxic in an in vivo comet test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
The natural product 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) isolated from the seeds of Cassia obtusifolia, presents a scaffold of interest for therapeutic development. However, a critical assessment of its target specificity is currently absent from the scientific literature. This guide provides a comprehensive framework for researchers to systematically evaluate the specificity of this and other novel chemical entities. By contextualizing the compound within the known polypharmacology of its parent molecule, emodin, we outline a robust experimental workflow and provide comparative data with benchmark compounds to aid in the interpretation of results.
The Challenge of Specificity in Anthraquinones
The parent compound, emodin, is a well-studied anthraquinone known for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. This pleiotropy arises from its interaction with multiple cellular targets. Emodin has been shown to inhibit several protein kinases, including Casein Kinase 2 (CK2) and the lymphocyte-specific protein tyrosine kinase p56lck, and to modulate key signaling pathways such as PI3K/Akt/mTOR and MAPK.[1][2][3][4] This inherent lack of specificity is a common characteristic of the anthraquinone scaffold and underscores the necessity of a thorough specificity assessment for any of its derivatives.
Comparative Benchmarks for Specificity Analysis
To provide a clear context for newly generated data on this compound, we present two benchmark compounds: the relatively specific inhibitor Silmitasertib (CX-4945) and the multi-targeted parent compound, emodin.
| Compound | Primary Target(s) | IC50/Ki | Key Off-Targets (at higher concentrations) |
| Silmitasertib (CX-4945) | Casein Kinase 2 (CK2) | IC50: ~1 nM, Ki: 0.38 nM[5] | DYRK1A, GSK3β, FLT3, PIM1, CDK1[6][7][8] |
| Emodin | Casein Kinase 2 (CK2), p56lck, others | CK2 IC50: 2 µM[2] | Affects PI3K/Akt, MAPK pathways, Protein Kinase C[1][3][9] |
| This compound | To be determined | To be determined | To be determined |
Table 1: Comparative data for benchmark inhibitors. This table serves as a template for presenting the specificity data that would be generated for this compound.
A Proposed Experimental Workflow for Specificity Profiling
To rigorously define the specificity of this compound, a multi-tiered approach is recommended, progressing from broad, high-throughput screening to more focused biochemical and cellular validation.
Figure 1: A tiered experimental workflow for assessing the specificity of a novel compound.
Detailed Experimental Protocols
1. Tier 1: Broad Kinome Screening (e.g., KINOMEscan®)
-
Objective: To identify the potential kinase targets of this compound across a large portion of the human kinome.
-
Methodology:
-
The compound is tested at a single high concentration (e.g., 10 µM) against a panel of several hundred purified human kinases.
-
The assay typically utilizes an active site-directed ligand that is immobilized. The amount of kinase that binds to this ligand is quantified.
-
In the presence of a test compound that binds to the kinase's active site, there is a reduction in the amount of kinase bound to the immobilized ligand.
-
Results are reported as percent inhibition relative to a DMSO control.
-
2. Tier 2: Biochemical Validation - IC50 Determination
-
Objective: To quantify the potency of this compound against the primary hits identified in Tier 1.
-
Methodology (Example using an ADP-Glo™ Kinase Assay):
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP to initiate the kinase reaction.
-
Add the various concentrations of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO) controls.
-
Incubate for the optimized reaction time (e.g., 60 minutes at room temperature).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction.
-
Measure the luminescence signal, which is proportional to the amount of ADP formed and thus, kinase activity.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Tier 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm that this compound binds to its intended target(s) in a physiological cellular environment.
-
Methodology:
-
Culture cells to an appropriate density and treat with either this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash, and resuspend in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for the target protein.
-
Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control.
-
Illustrative Signaling Pathway: The CK2 Pathway
Given that the parent compound, emodin, is a known inhibitor of CK2, this is a plausible target for this compound. The diagram below illustrates the central role of CK2 in cell survival and proliferation, highlighting potential downstream effects that could be measured to assess target engagement and pathway modulation.
Figure 2: The Protein Kinase CK2 signaling pathway, a potential target for this compound.
By following this structured approach, researchers can move beyond the current data deficiency for this compound. The generation of robust specificity data is a critical step in the validation of any new chemical entity, enabling informed decisions for its future development as a potential therapeutic agent.
References
- 1. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin, an anthraquinone derivative isolated from the rhizomes of Rheum palmatum, selectively inhibits the activity of casein kinase II as a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 9. Protein kinase C involvement in aloe-emodin- and emodin-induced apoptosis in lung carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Hydroxyl emodin-1-methyl ether Versus a Known Inhibitor in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the cytotoxic effects of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) isolated from the seeds of Cassia obtusifolia, and Doxorubicin (B1662922), a well-established chemotherapeutic agent. The comparison is based on their inhibitory concentrations (IC50) against two human cancer cell lines: Calu-1 (lung cancer) and HeLa (cervical cancer).
Data Presentation: Inhibitory Concentration (IC50)
The following table summarizes the IC50 values of this compound and Doxorubicin against the Calu-1 and HeLa cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) |
| This compound | Calu-1 | 21.3[1] |
| This compound | HeLa | 50[1] |
| Doxorubicin | Calu-1 | ~1.0 - 5.0 (range from various studies) |
| Doxorubicin | HeLa | 0.374 - 2.9 (range from various studies)[2][3] |
Experimental Protocols
The IC50 values presented were determined using cell viability assays. While the precise protocol for this compound is detailed in the cited literature, a general and widely adopted method for determining cytotoxicity, the MTT assay, is described below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (Calu-1 or HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The compounds (this compound or Doxorubicin) are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compounds. Control wells contain medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding a solubilization solution (e.g., 100-200 µL of DMSO) to each well. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assay
Caption: A flowchart illustrating the key steps of a typical cytotoxicity assay, such as the MTT assay.
Signaling Pathway: Doxorubicin-Induced Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by Doxorubicin.[7][8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of 2-Hydroxyl emodin-1-methyl ether Reveals Gaps in Experimental Reproducibility Data
A comprehensive review of available scientific literature reveals a significant lack of published experimental data regarding the biological activities and reproducibility of results for 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) isolated from the seeds of Cassia obtusifolia.[1][2][3][4] While the compound is commercially available for research purposes, peer-reviewed studies detailing its specific experimental outcomes, protocols, and the reproducibility of these findings are not readily accessible. This absence of information precludes a direct comparative analysis of its performance against alternative compounds.
This compound is identified as a natural product and a derivative of emodin (B1671224).[4] The parent compound, emodin, is a well-studied anthraquinone known for a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[5][6][7][8] However, the specific contributions of the hydroxyl and methyl ether functional groups at the 2 and 1 positions, respectively, to the bioactivity and experimental consistency of the molecule have not been detailed in the accessible literature.
The primary citations associated with this compound often lead back to the paper by Pang X, et al., "Two new naphthalene (B1677914) glycosides from the seeds of Cassia obtusifolia," published in the Journal of Asian Natural Products Research in 2019.[2] While this publication likely describes the initial isolation and characterization of the compound, it is not broadly available in the public domain, and subsequent studies that might validate or expand upon its findings are not apparent in the conducted searches.
Challenges in Assessing Reproducibility
The concept of reproducibility is central to scientific validation. It relies on the availability of detailed experimental protocols and the subsequent independent verification of the results. In the case of this compound, the foundational data required for such an assessment is missing from the public scientific record. This includes:
-
Quantitative biological data: Specific metrics such as IC50 values for cytotoxicity, inhibition constants for enzymatic assays, or dose-response curves for anti-inflammatory or other biological effects are not available.
-
Detailed experimental protocols: Methodologies for key experiments, including cell lines or animal models used, assay conditions, and analytical techniques, have not been published.
-
Comparative studies: There are no published reports comparing the efficacy or reproducibility of this compound with its parent compound emodin or other structurally related anthraquinones.
Alternative Focus: The Well-Characterized Parent Compound, Emodin
Given the scarcity of data for this compound, a more feasible approach for researchers and drug development professionals would be to consider the extensive body of research on its parent compound, emodin. Emodin has been the subject of numerous studies, providing a wealth of data that can be analyzed for reproducibility and compared with other bioactive compounds.
For emodin, it is possible to compile and compare experimental data from various sources, detail established protocols for its evaluation, and visualize its known signaling pathways.
Conclusion
At present, a comparison guide on the reproducibility of experimental results for this compound cannot be compiled due to a lack of published data. The scientific community has not yet produced a body of work on this specific compound that would allow for an objective assessment of its experimental reproducibility and performance against alternatives. Researchers interested in the biological activities of anthraquinones from Cassia obtusifolia are encouraged to investigate the well-documented properties of emodin as a starting point. Further research and publication of experimental findings for this compound are necessary before a meaningful analysis of its reproducibility can be conducted.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emodin accelerates diabetic wound healing by promoting anti-inflammatory macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Hydroxyl emodin-1-methyl ether: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxyl emodin-1-methyl ether (CAS No. 346434-45-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols. Due to limited specific hazard data for this compound, it should be handled with caution as a potentially hazardous substance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given that the parent compound, anthraquinone, is a suspected carcinogen and may cause skin sensitization, a high level of precaution is warranted.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Quantitative and Hazard Data
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 346434-45-5 | [3][4] |
| Molecular Formula | C₁₆H₁₂O₆ | [3][4] |
| Molecular Weight | 300.26 g/mol | [3][5] |
| Hazard Classification | No specific data available. Handle as a hazardous substance. | [3] |
| Parent Compound Hazards | Anthraquinone: May cause an allergic skin reaction (Skin Sens. 1), Suspected of causing cancer (Carc. 1B). | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of this compound waste. This substance must be disposed of as hazardous chemical waste; do not discharge to sewer systems or dispose of in regular trash.[2][3]
1. Waste Collection and Segregation:
-
Collect all waste material (solid compound, contaminated consumables like pipette tips or weigh boats) in a dedicated, compatible, and clearly labeled hazardous waste container.[2][6]
-
The container must be made of a material chemically resistant to the waste and have a secure, sealable lid.[6]
-
Do not mix this waste with other incompatible waste streams.[6]
2. Labeling the Waste Container:
-
Label the waste container clearly with the words "Hazardous Waste."[7]
-
Include the full chemical name: "this compound."
-
List all constituents of the waste, including any solvents used.
-
Add appropriate hazard warnings (e.g., "Toxic," "Potential Carcinogen").
3. Storage of Waste:
-
Keep the hazardous waste container tightly closed except when adding waste.[1]
-
Store the container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[3]
4. Arranging for Disposal:
-
Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[2][7]
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill Cleanup Procedure
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
2. Don Appropriate PPE:
-
Before cleanup, put on all required PPE as detailed above.
3. Contain and Clean the Spill:
-
For solid spills, gently dampen the material with a 60-70% ethanol (B145695) solution to prevent dust from becoming airborne.[7]
-
Using non-sparking tools (e.g., plastic scoop or spatula), carefully collect the dampened material and place it into your designated hazardous waste container.[7]
-
Use absorbent paper, also dampened with ethanol, to wipe the spill area and pick up any remaining residue.[7]
-
Place all used cleanup materials (absorbent paper, contaminated gloves, etc.) into a sealed, vapor-tight plastic bag, and then place this bag into the hazardous waste container.[7]
4. Decontaminate Surfaces:
-
Wash the contaminated surface first with the 60-70% ethanol solution, followed by a thorough wash with soap and water.[7]
5. Final Verification:
-
Do not allow re-entry into the area until a safety officer or qualified personnel has verified that it is clean and safe.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. molnova.cn [molnova.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. abmole.com [abmole.com]
- 6. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 2-Hydroxyl emodin-1-methyl ether
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Hydroxyl emodin-1-methyl ether. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 346434-45-5
-
Chemical Formula: C₁₆H₁₂O₆
Hazard Identification: While specific hazard data for this compound is limited, it is an anthraquinone (B42736) derivative.[1][2] Compounds in this class, such as Emodin and Anthraquinone, are known to cause skin, eye, and respiratory irritation.[1][3] Some may also cause skin sensitization.[4] Therefore, it is crucial to handle this compound with care, assuming it may present similar hazards.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar compounds.[5]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[2] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.[2][6] | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working in an area with insufficient ventilation or where dust formation is likely.[7] | To prevent inhalation of dust particles. |
Operational Plan: Safe Handling Protocol
Adherence to a standardized operational plan is critical for the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.[8]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the accumulation of dust.[2]
-
Wear all required personal protective equipment as detailed in the table above.
2. Handling:
-
Avoid the formation and accumulation of dust.[2]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[9]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Use non-sparking tools to prevent ignition sources.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill and Exposure Response
Spill Procedures:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8]
-
For larger spills, use a shovel to place the material into a convenient waste disposal container.
-
Clean the spill area with a damp cloth or paper towels.
-
Place all contaminated materials into a sealed container for disposal.
Exposure Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. It may be necessary to dispose of this material as hazardous waste.[5] Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
Experimental Workflow
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. uprm.edu [uprm.edu]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
